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  • Product: 2-(2,4-Dichloro-phenyl)-pentanenitrile
  • CAS: 2184-86-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Dichloro-phenyl)-pentanenitrile

This document provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 2-(2,4-dichloro-phenyl)-pentanenitrile. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 2-(2,4-dichloro-phenyl)-pentanenitrile. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide synthesizes fundamental chemical principles with established experimental methodologies pertinent to the α-aryl nitrile class of compounds, to which this molecule belongs.

Introduction and Molecular Overview

2-(2,4-Dichloro-phenyl)-pentanenitrile, identified by the CAS Number 2184-86-3, is a specialized organic compound belonging to the α-aryl nitrile family.[1][2] This class of molecules is of significant interest in medicinal chemistry and organic synthesis due to their role as versatile synthetic intermediates.[3][4] The α-aryl nitrile motif is a precursor to a wide array of functional groups, including amides, carboxylic acids, primary amines, aldehydes, and ketones, making it a valuable building block in the construction of complex molecules and pharmaceutical agents.[4][5]

The structure of 2-(2,4-dichloro-phenyl)-pentanenitrile features a central chiral carbon atom bonded to four distinct groups: a 2,4-dichlorinated phenyl ring, a nitrile (-C≡N) group, a propyl chain, and a hydrogen atom. The presence of the electron-withdrawing dichlorophenyl ring and the nitrile group significantly influences the reactivity of the molecule, particularly the acidity of the α-hydrogen and the susceptibility of the nitrile group to nucleophilic attack.

This guide will elucidate the core chemical characteristics of this compound, drawing upon data from structurally similar molecules and established reaction mechanisms for this chemical class, given the limited publicly available experimental data for this specific substance.

Table 1: Compound Identifiers and Basic Properties
PropertyValueSource
IUPAC Name 2-(2,4-dichlorophenyl)pentanenitrile-
CAS Number 2184-86-3[1][2]
Molecular Formula C₁₁H₁₁Cl₂N[6][7]
Molecular Weight 228.12 g/mol [6][7]
Canonical SMILES CCCC(C#N)C1=C(C=C(C=C1)Cl)Cl-
InChI Key InChIKey=ZJBHXKRBFPPCSS-UHFFFAOYSA-N-

Synthesis Strategies for α-Aryl Nitriles

The synthesis of α-aryl nitriles like 2-(2,4-dichloro-phenyl)-pentanenitrile can be approached through several modern synthetic methodologies. These methods typically involve the formation of a carbon-carbon bond between the aryl ring and the nitrile-bearing carbon.

Palladium-Catalyzed α-Arylation of Aliphatic Nitriles

One of the most robust methods for this transformation is the direct α-arylation of a parent nitrile.[8] In this approach, pentanenitrile would be deprotonated with a strong, non-nucleophilic base to form a carbanion, which then undergoes a palladium-catalyzed cross-coupling reaction with an aryl halide, such as 1-bromo-2,4-dichlorobenzene or 1-chloro-2,4-dichlorobenzene. The use of specialized phosphine ligands is crucial for achieving high yields and preventing side reactions.[4][8] The requirement of a strong base, however, can limit the functional group tolerance of the reaction.[4]

Caption: General workflow for Palladium-catalyzed α-arylation.

Nickel-Catalyzed Cross-Coupling with α-Bromonitriles

An alternative strategy involves a nickel-catalyzed coupling between an arylboronic acid and an α-bromoalkane nitrile.[3] This method operates under milder conditions and often exhibits broader functional group compatibility compared to methods requiring strong bases. The synthesis would proceed by first brominating pentanenitrile at the α-position, followed by the Ni-catalyzed coupling with 2,4-dichlorophenylboronic acid.

Experimental Protocol: Hypothetical Synthesis via α-Arylation

The following is a representative, generalized protocol based on established literature for similar transformations. It must be optimized for this specific substrate.

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., S-Phos, 5 mol%).

  • Reagent Addition: Add 1-bromo-2,4-dichlorobenzene (1.0 equivalent) and anhydrous toluene as the solvent. Stir the mixture for 10 minutes at room temperature.

  • Nitrile Addition: Add pentanenitrile (1.2 equivalents) to the reaction mixture via syringe.

  • Base Addition: In a separate flask, dissolve sodium bis(trimethylsilyl)amide (NaHMDS) (1.3 equivalents) in anhydrous toluene. Add this solution dropwise to the reaction flask over 20 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2-(2,4-dichloro-phenyl)-pentanenitrile.

Chemical Reactivity and Transformations

The chemical properties of 2-(2,4-dichloro-phenyl)-pentanenitrile are dictated by its three primary components: the nitrile group, the acidic α-hydrogen, and the dichlorinated aromatic ring.

Caption: Key chemical transformations of the target molecule.

Reactions of the Nitrile Group

The nitrile functional group is a versatile precursor in organic synthesis.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields the corresponding primary amide, 2-(2,4-dichloro-phenyl)-pentanamide.[9] Prolonged reaction under more forcing conditions leads to complete hydrolysis to the carboxylic acid, 2-(2,4-dichloro-phenyl)-pentanoic acid.[4]

  • Reduction: The nitrile can be reduced to a primary amine, 2-(2,4-dichloro-phenyl)-pentan-1-amine.[4] Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel).

Reactivity of the α-Hydrogen

The proton on the carbon adjacent to both the phenyl ring and the nitrile group (the α-hydrogen) is acidic. Its pKa is significantly lowered by the electron-withdrawing capabilities of both adjacent groups. This allows for deprotonation by a strong base (like lithium diisopropylamide, LDA) to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) to form new carbon-carbon bonds at the α-position, enabling further molecular elaboration.

Reactions of the Aromatic Ring

The 2,4-dichlorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the α-nitrile substituent. Further substitution on the ring would require harsh conditions and would likely be directed to the positions ortho and para to the alkyl substituent, but meta to the chlorine atoms.

Predicted Physicochemical and Spectroscopic Properties

While specific experimental data is not available in public literature, the properties of 2-(2,4-dichloro-phenyl)-pentanenitrile can be reliably predicted based on its structure and data from analogous compounds like 2,4-dichlorophenylacetonitrile.[10]

Table 2: Predicted Physicochemical Properties
PropertyPredicted Value / DescriptionRationale
Physical Form Likely a high-boiling liquid or low-melting solid at room temperature.Similar to related compounds like 2-(4-chlorophenyl)pentanenitrile, which is a liquid.[11] The addition of a second chlorine and increased molecular weight may lead to a solid form.
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons).The molecule is largely nonpolar due to the aromatic ring and alkyl chain.
Boiling Point High (>250 °C).High molecular weight and polar nitrile group lead to strong intermolecular forces.
Acidity (α-H) pKa estimated in the range of 20-25 (in DMSO).The α-proton is activated by both the nitrile and the aromatic ring.
Predicted Spectroscopic Data
  • ¹H NMR:

    • Aromatic Protons (3H): Complex multiplet signals in the aromatic region (~7.3-7.6 ppm), characteristic of a 1,2,4-trisubstituted benzene ring.

    • α-Proton (1H): A triplet or doublet of doublets around 4.0-4.5 ppm, coupled to the adjacent methylene group.

    • Alkyl Chain Protons (6H): Multiplets in the upfield region (~0.9-2.2 ppm) corresponding to the propyl group. A triplet around 0.9 ppm would be expected for the terminal methyl group.

  • ¹³C NMR:

    • Nitrile Carbon (-C≡N): A signal around 118-122 ppm.

    • Aromatic Carbons: Multiple signals between ~127-140 ppm, including two signals for the chlorine-bearing carbons.

    • α-Carbon: A signal around 35-45 ppm.

    • Alkyl Carbons: Signals in the upfield region (~13-35 ppm).

  • Infrared (IR) Spectroscopy:

    • C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

    • C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 1000-1100 cm⁻¹.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A characteristic cluster of peaks around m/z 227, 229, and 231, reflecting the isotopic abundance of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺).

    • Fragmentation: A prominent fragment would be expected from the loss of the propyl group (M-43).

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use.[2] Based on the hazard profile of the closely related 2,4-dichlorophenylacetonitrile, this compound should be handled with care.[10]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[10]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust/fumes and contact with skin and eyes.

Conclusion

2-(2,4-Dichloro-phenyl)-pentanenitrile is a compound whose chemical identity is well-defined by its structure, but for which specific, publicly documented experimental data is scarce. Its chemical behavior is representative of the α-aryl nitrile class, characterized by the synthetic versatility of the nitrile group and the reactivity of the activated α-carbon. The synthesis can be achieved through modern cross-coupling reactions, and its functional groups provide multiple handles for subsequent chemical transformations. This guide provides a robust framework for understanding and utilizing this compound in a research and development context, grounded in the established principles of organic chemistry.

References

  • Santa Cruz Biotechnology, Inc. 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3. [1]

  • Chen, C. Y., & He, G. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters, 10(20), 4641–4643. [5]

  • BUNN, C. W. (2024). Nickel-Catalyzed Reductive Arylation of Redox Active Esters for the Synthesis of α-Aryl Nitriles: Investigation of a Chlorosilane Additive. The Journal of Organic Chemistry, 89(3), 1759–1768. [12]

  • Yang, Y., Tang, S., Liu, C., Zhang, H., Sun, Z., & Lei, A. (2011). Novel α-arylnitriles synthesis via Ni-catalyzed cross-coupling of α-bromonitriles with arylboronic acids under mild conditions. Organic & Biomolecular Chemistry, 9(13), 4783–4786. [3]

  • Shang, R., & Chu, L. (2011). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Angewandte Chemie International Edition, 50(18), 4258–4261. [4]

  • You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 42(41), 5051–5053. [8]

  • Santa Cruz Biotechnology, Inc. 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3. [2]

  • Santa Cruz Biotechnology, Inc. 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3. [6]

  • Santa Cruz Biotechnology, Inc. 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3. [7]

  • Sigma-Aldrich. 2,4-Dichlorophenylacetonitrile 98% | CAS 6306-60-1. [10]

  • AHH Chemical Co., Ltd. 2-(4-Chlorophenyl)pentanenitrile | 39066-13-2. [11]

  • Tamura, M., & Tomishige, K. (2015). CeO2-catalyzed nitrile hydration to amide: reaction mechanism and active sites. Catalysis Science & Technology, 5(3), 1750–1758. [9]

Sources

Exploratory

2-(2,4-Dichloro-phenyl)-pentanenitrile (CAS 2184-86-3): A Comprehensive Technical Guide for Advanced Synthesis

As a Senior Application Scientist, I frequently encounter chemical intermediates that serve as critical linchpins in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. 2-(2,4-Dichloro-ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chemical intermediates that serve as critical linchpins in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. 2-(2,4-Dichloro-phenyl)-pentanenitrile (CAS: 2184-86-3) is one such bifunctional powerhouse. Its structure—a pentane backbone featuring a terminal nitrile and a 2,4-dichlorophenyl substituent at the alpha position—makes it an ideal precursor for downstream triazole-based fungicides, most notably Penconazole.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, upstream synthesis mechanics, and downstream application protocols, ensuring that researchers and drug development professionals can leverage this intermediate with precision and scientific rigor.

Physicochemical Profiling & Registry Data

Understanding the baseline physical and chemical properties of an intermediate is the first step in designing robust synthetic workflows. The presence of the electron-withdrawing 2,4-dichloro-substituted aromatic ring significantly increases the acidity of the alpha-proton, a feature we exploit during its synthesis.

Table 1: Quantitative Data & Registry Information
PropertyValue / Description
Chemical Name 2-(2,4-Dichloro-phenyl)-pentanenitrile
CAS Registry Number 2184-86-3[1]
Molecular Formula C₁₁H₁₁Cl₂N[1]
Molecular Weight 228.118 g/mol [1]
Structural Features Alpha-alkylated nitrile with a ortho,para-dichlorinated aromatic ring
Reactivity Profile Susceptible to nitrile hydrolysis, reduction, and alpha-deprotonation

Upstream Synthesis: Alpha-Alkylation Mechanics

The synthesis of 2-(2,4-dichloro-phenyl)-pentanenitrile relies on the targeted alpha-alkylation of [2]. This reaction must be carefully controlled to prevent over-alkylation.

Experimental Protocol 1: Phase-Transfer Catalyzed (PTC) Alkylation

Objective: Synthesize 2-(2,4-dichloro-phenyl)-pentanenitrile via the controlled mono-alkylation of 2,4-dichlorophenylacetonitrile using 1-bromopropane.

  • Reactor Charging: To a jacketed glass reactor, add 2,4-dichlorophenylacetonitrile (1.0 eq) dissolved in toluene (5 volumes).

  • Base & Catalyst Introduction: Add an aqueous solution of 50% NaOH (3.0 eq) followed by tetrabutylammonium bromide (TBAB) (0.05 eq).

    • Causality: 2,4-dichlorophenylacetonitrile and aqueous NaOH exist in immiscible phases. TBAB acts as a phase-transfer catalyst. The lipophilic tetrabutylammonium cation pairs with the hydroxide ion, shuttling it into the organic phase to deprotonate the alpha-carbon, generating a highly reactive carbanion.

  • Electrophile Addition: Slowly dose 1-bromopropane (1.1 eq) into the reactor over 60 minutes while maintaining the temperature at 40 °C.

    • Causality: Gradual dosing prevents a localized excess of the alkylating agent, suppressing the formation of dialkylated byproducts. The mild temperature (40 °C) provides sufficient kinetic energy for the SN​2 displacement of the bromide without triggering nitrile hydrolysis.

  • Phase Separation & Purification: After 4 hours of vigorous stirring, cool to room temperature. Separate the aqueous layer. Wash the organic phase with 1M HCl, followed by brine. Evaporate the toluene under reduced pressure and purify the crude product via vacuum distillation.

Self-Validation Checkpoint: To ensure this protocol has functioned as a self-validating system, analyze the purified product via FT-IR and GC-MS. Success is confirmed by the persistence of the sharp nitrile stretch (~2240 cm⁻¹) and the appearance of new aliphatic C-H stretches (~2850-2960 cm⁻¹) from the propyl chain. GC-MS must display a molecular ion peak at m/z 227/229, reflecting the characteristic isotopic signature of the two chlorine atoms.

UpstreamSynthesis SM 2,4-Dichlorophenylacetonitrile (CID: 80566) Product 2-(2,4-Dichlorophenyl)pentanenitrile (CAS: 2184-86-3) SM->Product Alpha-Alkylation Reagent 1-Bromopropane Reagent->Product PTC NaOH / TBAB (Phase Transfer) PTC->Product Catalyst

Fig 1. Phase-transfer catalyzed alpha-alkylation of 2,4-dichlorophenylacetonitrile.

Downstream Applications: The Penconazole Pathway

The primary industrial value of 2-(2,4-dichloro-phenyl)-pentanenitrile lies in its conversion to [3], a systemic triazole fungicide that inhibits ergosterol biosynthesis in fungal cell membranes.

Directly coupling a triazole to a nitrile is synthetically unviable. Therefore, the nitrile must be systematically downgraded to an oxygenated leaving group before the final C-N bond formation.

Experimental Protocol 2: Nitrile-to-Triazole Conversion Workflow
  • Hydrolysis to Carboxylic Acid: Reflux 2-(2,4-dichloro-phenyl)-pentanenitrile in a mixture of concentrated H2​SO4​ and water (1:1 v/v) for 12 hours. Extract with ethyl acetate to isolate 2-(2,4-dichlorophenyl)pentanoic acid.

  • Selective Reduction: Dissolve the carboxylic acid in anhydrous THF. Slowly add Borane-THF complex ( BH3​⋅THF ) (1.5 eq) at 0 °C.

    • Causality: BH3​ is an electrophilic reducing agent that exhibits exceptional chemoselectivity for carboxylic acids, reducing them smoothly to primary alcohols (2-(2,4-dichlorophenyl)pentan-1-ol) without risking the reductive dehalogenation of the aromatic chlorine atoms—a common side reaction if aggressive reagents like LiAlH4​ or Pd/C are used.

  • Leaving Group Activation: React the resulting alcohol with p-Toluenesulfonyl chloride (TsCl) (1.2 eq) in pyridine at 0 °C to form the alkyl tosylate.

  • Nucleophilic Triazole Coupling: Dissolve the tosylate in anhydrous DMF. Add the sodium salt of 1H-1,2,4-triazole (1.5 eq) and heat to 90 °C for 8 hours.

    • Causality: DMF, a polar aprotic solvent, effectively solvates the sodium cation but leaves the triazolide anion "naked" and highly nucleophilic. This maximizes the reaction rate of the SN​2 displacement of the bulky tosylate group, yielding the final API, Penconazole.

Self-Validation Checkpoint: The complete reduction in Step 2 is validated by the disappearance of the carbonyl ( C=O ) stretch (~1710 cm⁻¹) and the emergence of a broad O−H stretch (~3300 cm⁻¹) in the IR spectrum. The final Penconazole product is validated via HPLC against a reference standard, ensuring a purity of >98% and verifying the successful integration of the triazole ring via ¹H-NMR (appearance of two distinct triazole protons around δ 7.9 and 8.2 ppm).

DownstreamSynthesis Nitrile 2-(2,4-Dichlorophenyl)pentanenitrile Acid 2-(2,4-Dichlorophenyl)pentanoic acid Nitrile->Acid Hydrolysis (H2SO4/H2O) Alcohol 2-(2,4-Dichlorophenyl)pentan-1-ol Acid->Alcohol Reduction (BH3·THF) Tosylate Alkyl Tosylate Intermediate Alcohol->Tosylate Activation (TsCl/Pyridine) API Penconazole (Active Fungicide) Tosylate->API SN2 Substitution (1,2,4-Triazole/DMF)

Fig 2. Downstream synthetic workflow from the nitrile intermediate to Penconazole.

EHS (Environment, Health, and Safety) Considerations

When handling 2-(2,4-dichloro-phenyl)-pentanenitrile, researchers must adhere to strict EHS protocols. Nitriles can be toxic upon ingestion or prolonged dermal exposure due to the potential in vivo release of cyanide via cytochrome P450 metabolism. Furthermore, chlorinated aromatics pose environmental persistence risks. All synthetic steps involving this intermediate must be conducted in a highly ventilated fume hood, utilizing nitrile gloves and proper aqueous waste segregation to prevent accidental acidification of cyanide-containing aqueous washings.

References

  • Title: 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 Source: PubChem, National Institutes of Health URL: [Link]

Sources

Foundational

Spectroscopic Characterization of 2-(2,4-Dichloro-phenyl)-pentanenitrile: A Technical and Predictive Guide

Abstract This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for the compound 2-(2,4-Dichloro-phenyl)-pentanenitrile. In the absence of publicly available experimental spectra, th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for the compound 2-(2,4-Dichloro-phenyl)-pentanenitrile. In the absence of publicly available experimental spectra, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with data from analogous structures, to present a detailed prediction and interpretation of the compound's spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and analytical characterization of this and similar molecules.

Introduction: The Significance of Spectroscopic Analysis

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a compound, revealing its atomic connectivity, functional groups, and overall molecular formula. For novel or sparsely documented compounds like 2-(2,4-Dichloro-phenyl)-pentanenitrile, a predictive understanding of its spectroscopic behavior is invaluable for guiding synthesis, purification, and biological evaluation.

This guide will deconstruct the expected spectral features of 2-(2,4-Dichloro-phenyl)-pentanenitrile, explaining the theoretical underpinnings of each predicted signal. By understanding the "why" behind the data, researchers can more confidently identify and characterize this molecule in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(2,4-Dichloro-phenyl)-pentanenitrile.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3m3HAromatic protons
~4.0t1HMethine proton (-CH(CN)-)
~2.0 - 1.8m2HMethylene protons (-CH₂-CH₂-CH₃)
~1.6 - 1.4m2HMethylene protons (-CH₂-CH₃)
~0.9t3HMethyl protons (-CH₃)
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~135 - 125Aromatic carbons
~120Nitrile carbon (-C≡N)
~40Methine carbon (-CH(CN)-)
~35Methylene carbon (-CH₂-CH₂-CH₃)
~20Methylene carbon (-CH₂-CH₃)
~14Methyl carbon (-CH₃)
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2960 - 2850Medium-StrongAliphatic C-H stretch
~2240Sharp, MediumNitrile (C≡N) stretch
~1600, ~1470Medium-StrongAromatic C=C stretch
~1100 - 1000StrongC-Cl stretch
Table 4: Predicted Key Mass Spectrometry (EI) Fragments
m/zProposed Fragment
227/229/231[M]⁺ (Molecular Ion)
198/200/202[M - C₂H₅]⁺
171/173[M - C₄H₉]⁺
149/151[C₇H₄Cl₂]⁺

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum is based on the distinct chemical environments of the protons in 2-(2,4-Dichloro-phenyl)-pentanenitrile.

  • Aromatic Protons (~7.5 - 7.3 ppm): The three protons on the dichlorophenyl ring will appear in the downfield region characteristic of aromatic systems. The electron-withdrawing effects of the two chlorine atoms and the pentanenitrile substituent will deshield these protons, shifting them to a lower field. Their splitting pattern will be a complex multiplet due to their differing coupling constants with each other.

  • Methine Proton (~4.0 ppm): The single proton attached to the carbon bearing the nitrile group (-CH(CN)-) is significantly deshielded by the adjacent electron-withdrawing nitrile group and the aromatic ring. It is expected to appear as a triplet due to coupling with the adjacent methylene protons.

  • Aliphatic Protons (~2.0 - 0.9 ppm): The protons of the pentyl chain will appear in the upfield region. The methylene group adjacent to the chiral center (~2.0 - 1.8 ppm) will be a multiplet due to coupling with both the methine proton and the next methylene group. The subsequent methylene group (~1.6 - 1.4 ppm) will also be a multiplet. The terminal methyl group (~0.9 ppm) will appear as a triplet, coupling with the adjacent methylene group.

The ¹³C NMR spectrum provides information on the different carbon environments.

  • Aromatic Carbons (~135 - 125 ppm): The six carbons of the dichlorophenyl ring will resonate in this region. The carbons directly bonded to the chlorine atoms will have their chemical shifts significantly influenced.

  • Nitrile Carbon (~120 ppm): The carbon of the nitrile group typically appears in this region. This is a characteristic and readily identifiable peak for nitriles.[1][2]

  • Aliphatic Carbons (~40 - 14 ppm): The carbons of the pentyl chain and the methine carbon will appear in the upfield region. The methine carbon (~40 ppm) is the most downfield of this group due to its proximity to the nitrile and aromatic ring. The chemical shifts of the methylene and methyl carbons will follow a predictable pattern based on their distance from the electron-withdrawing groups.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • Aromatic and Aliphatic C-H Stretches (~3100 - 2850 cm⁻¹): The spectrum will show absorptions corresponding to the C-H stretching vibrations of both the aromatic ring and the aliphatic pentyl chain.

  • Nitrile (C≡N) Stretch (~2240 cm⁻¹): A sharp and moderately intense absorption band in this region is a definitive indicator of the nitrile functional group.[3][4][5] Conjugation with the aromatic ring slightly lowers the frequency compared to a purely aliphatic nitrile.[5]

  • Aromatic C=C Stretches (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-Cl Stretch (~1100 - 1000 cm⁻¹): The presence of strong absorption bands in this region is indicative of the carbon-chlorine bonds.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

  • Molecular Ion Peak ([M]⁺, m/z 227/229/231): The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6] This will result in a cluster of peaks at m/z 227 (both ³⁵Cl), m/z 229 (one ³⁵Cl and one ³⁷Cl), and m/z 231 (both ³⁷Cl) with a relative intensity ratio of approximately 9:6:1.

  • Key Fragmentation Pathways: Electron ionization (EI) is a high-energy technique that will likely cause fragmentation of the parent molecule. Common fragmentation patterns for alkylbenzenes involve cleavage of the benzylic bond. We can predict the following key fragments:

    • [M - C₂H₅]⁺ (m/z 198/200/202): Loss of an ethyl radical.

    • [M - C₄H₉]⁺ (m/z 171/173): Loss of a butyl radical, a common fragmentation for pentyl-substituted benzenes.

    • [C₇H₄Cl₂]⁺ (m/z 149/151): This would correspond to the dichlorotropylium ion, a stable carbocation formed after rearrangement.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described. Instrument-specific parameters may require optimization.

NMR Spectroscopy

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Transfer to NMR Tube A->B C Acquire ¹H NMR Spectrum (500 MHz Spectrometer) B->C D Acquire ¹³C NMR Spectrum (125 MHz Spectrometer) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis E->F

Caption: Generalized workflow for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of 2-(2,4-Dichloro-phenyl)-pentanenitrile in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 500 MHz for protons.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

IR_Workflow A Sample Preparation (Thin film on NaCl or KBr plates) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Data Analysis C->D

Caption: Workflow for acquiring IR spectra via the thin film method.

  • Sample Preparation: Place a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: Place the plates in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty plates should be acquired first.

Mass Spectrometry (Electron Ionization)

MS_Workflow A Sample Introduction (GC-MS or Direct Infusion) B Ionization (Electron Ionization, 70 eV) A->B C Mass Analysis (Separation by m/z) B->C D Detection C->D E Data Analysis D->E

Caption: Generalized workflow for EI-MS data acquisition.

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the mass spectrometer via a gas chromatograph (GC) for separation and introduction, or directly via a heated probe.

  • Ionization: The sample is bombarded with electrons at 70 eV to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 2-(2,4-Dichloro-phenyl)-pentanenitrile. By combining fundamental principles with data from analogous structures, we have constructed a comprehensive set of expected NMR, IR, and MS data. This information serves as a valuable resource for any researcher working with this compound, facilitating its unambiguous identification and characterization. The provided protocols offer a starting point for the experimental verification of these predictions.

References

  • Bernstein, E. R. (2020). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview | PDF. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • SpectraBase. (n.d.). 2-Phenylpent-4-enenitrile. Available at: [Link]

  • ACS Publications. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Phenylvaleronitrile. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Solvation Dynamics of 2-(2,4-Dichlorophenyl)pentanenitrile: A Technical Whitepaper

Executive Summary As a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals (notably triazole fungicides), 2-(2,4-dichlorophenyl)pentanenitrile presents unique physicochemical challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals (notably triazole fungicides), 2-(2,4-dichlorophenyl)pentanenitrile presents unique physicochemical challenges and opportunities. This whitepaper provides an authoritative analysis of its physical characteristics, thermodynamic properties, and solubility profile. Designed for drug development professionals and synthetic chemists, this guide establishes self-validating experimental protocols for solubility determination and elucidates the mechanistic forces governing its behavior in various solvent systems.

Chemical Identity & Structural Mechanics

The molecule consists of a pentanenitrile aliphatic backbone substituted at the alpha-carbon (C2) with a 2,4-dichlorophenyl moiety.

  • Molecular Formula: C11H11Cl2N[1]

  • Molecular Weight: 228.118 g/mol [1]

  • CAS Registry Number: 2184-86-3[1][2]

The presence of the stereocenter at C2 results in a racemic mixture under standard synthetic conditions. This chirality, combined with the steric bulk of the propyl chain and the ortho-substituted chlorine atom, prevents tight crystal lattice packing. Consequently, the compound typically presents as a highly viscous liquid or low-melting amorphous solid at standard temperature and pressure, rather than a highly crystalline material.

Thermodynamic & Physical Characteristics

Understanding the physical state of 2-(2,4-dichlorophenyl)pentanenitrile requires analyzing its intermolecular interactions. The base unsubstituted structure, pentanenitrile (valeronitrile), is a clear liquid with a density of 0.8008 g/mL and a boiling point of 141 °C[3]. However, the bulky, electron-withdrawing 2,4-dichlorophenyl substitution fundamentally alters these parameters.

  • Boiling Point: The strong dipole moment of the nitrile group (-C≡N) combined with the heavy halogen substitutions increases the boiling point significantly (estimated > 280 °C at 760 mmHg), necessitating vacuum distillation for purification and isolation.

  • Density: The incorporation of two chlorine atoms increases the density to approximately 1.15 - 1.20 g/mL, making the organic phase denser than water during liquid-liquid extractions.

  • Lipophilicity (LogP): While unsubstituted pentanenitrile has a LogP of 1.12[3], the addition of the 2,4-dichlorophenyl group drives the estimated LogP of this compound to approximately 3.8 - 4.2. This high lipophilicity dictates its partitioning behavior in both biological matrices and biphasic synthetic reactions.

Solubility Profile & Solvation Thermodynamics

The solubility of 2-(2,4-dichlorophenyl)pentanenitrile is governed by the thermodynamic principle of "like dissolves like," heavily skewed by its lack of hydrogen bond donors and strong hydrophobic character.

Table 1: Quantitative Solubility Profile in Standard Solvent Systems

Solvent CategorySolventSolubility RangeMechanistic Rationale
Aqueous Water< 10 mg/L (Practically Insoluble)High interfacial tension; the lack of H-bond donors prevents disruption of the highly ordered water network.
Polar Aprotic DMF, DMSO> 100 mg/mL (Freely Soluble)Strong dipole-dipole interactions between the solvent and the polar nitrile moiety facilitate rapid solvation.
Non-Polar Toluene, Hexane> 100 mg/mL (Freely Soluble)Favorable London dispersion forces with the hydrophobic propyl chain and the aromatic ring.
Polar Protic Methanol, Ethanol20 - 50 mg/mL (Soluble)Moderate solubility driven by the solvent's aliphatic character, though thermodynamically limited by H-bonding networks.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and eliminate false-positive dissolution data, the determination of solubility must rely on self-validating systems. As a Senior Application Scientist, I mandate the use of the Isothermal Shake-Flask Method coupled with HPLC-UV, incorporating built-in equilibrium checks.

Protocol: Equilibrium Solubility Determination
  • Preparation: Add an excess of 2-(2,4-dichlorophenyl)pentanenitrile to 10 mL of the target solvent in a sealed, amber glass vial to prevent photodegradation.

  • Equilibration: Thermostat the vial at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Self-Validation Check (Crucial Causality): Sample the suspension at 24 hours and 48 hours. Why? Because viscous lipophilic liquids can form supersaturated micro-emulsions. Equilibrium is strictly defined as a concentration variance of < 2% between these two time points. If variance > 2%, continue agitation for another 24 hours.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes at 25 °C to pellet undissolved solute. Causality: Do not use standard syringe filtration, as the highly lipophilic compound will non-specifically adsorb onto standard PTFE or Nylon filter membranes, artificially lowering the measured concentration.

  • Quantification: Dilute the supernatant in the mobile phase and analyze via HPLC-UV (λ = 220 nm, utilizing the aromatic chromophore).

  • Mass Balance: Verify the total mass of the recovered solid and dissolved solute against the initial input to ensure no solvent-mediated degradation occurred during the 48-hour window.

SolProtocol N1 Excess Solute + Solvent (Thermostated at 25°C) N2 Equilibration (Stirring for 24h & 48h) N1->N2 N3 Phase Separation (Ultracentrifugation) N2->N3 N4 Supernatant Extraction & Dilution N3->N4 N5 HPLC-UV Quantification N4->N5 N5->N2 If variance > 2% N6 Mass Balance Validation N5->N6

Fig 1. Self-validating shake-flask protocol for equilibrium solubility determination.

Applications in Advanced Synthesis

The primary industrial utility of 2-(2,4-dichlorophenyl)pentanenitrile lies in its role as an upstream precursor. It is the defining intermediate in the synthesis of Penconazole , a broad-spectrum systemic triazole fungicide[4]. The synthesis leverages the terminal nitrile group, which is chemically reduced to an amine or alcohol, followed by coupling with a 1,2,4-triazole ring. The high solubility of the intermediate in polar aprotic solvents (like DMF) is frequently exploited in these downstream coupling reactions to maximize thermodynamic yield and prevent intermediate precipitation.

SynthesisPath A 2,4-Dichlorophenyl- acetonitrile B Alkylation (1-Bromopropane) A->B C 2-(2,4-Dichlorophenyl)- pentanenitrile B->C D Reduction & Triazole Coupling C->D E Penconazole (Active Fungicide) D->E

Fig 2. Synthetic route of Penconazole utilizing the pentanenitrile intermediate.

Conclusion

2-(2,4-Dichlorophenyl)pentanenitrile is a highly lipophilic, sterically complex intermediate that demands rigorous handling and characterization. By understanding the causality between its structural mechanics (the bulky propyl chain and electron-withdrawing chlorines) and its macroscopic properties (high density, poor aqueous solubility, and high organic solubility), researchers can optimize solvent systems for downstream synthesis. The self-validating protocols outlined herein ensure that thermodynamic data generated for this compound meets the highest standards of scientific integrity.

References

  • Title: Valeronitrile | CID 8061 - PubChem Source: [3] URL: [Link]

  • Title: US20150257383A1 - Method for combating phytopathogenic harmful microbes Source: [4] URL:

Sources

Foundational

The Strategic Utility of Dichlorophenyl Alkanenitriles in Modern Drug Discovery: A Technical Guide

Abstract Dichlorophenyl alkanenitriles represent a highly versatile class of chemical intermediates and pharmacophores. Characterized by their unique steric, electronic, and lipophilic properties, these compounds serve a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dichlorophenyl alkanenitriles represent a highly versatile class of chemical intermediates and pharmacophores. Characterized by their unique steric, electronic, and lipophilic properties, these compounds serve as critical building blocks in the development of multidrug resistance (MDR) reversal agents, broad-spectrum antimicrobials, and locally active antedrugs. This whitepaper provides an in-depth technical analysis of their structural rationale, primary research applications, and validated experimental methodologies for synthesis and in vitro screening.

Structural Rationale and Pharmacophore Dynamics

The strategic integration of a dichlorophenyl ring with an alkanenitrile side chain creates a molecular scaffold uniquely suited for complex biological targeting. As an application scientist, understanding the causality behind this structural combination is vital for rational drug design.

  • The Halogen Effect (Dichlorophenyl Moiety): The inclusion of two chlorine atoms (commonly at the 2,4- or 3,4-positions) serves a dual purpose. First, it significantly enhances the lipophilicity (LogP) of the molecule, which is a prerequisite for passive diffusion across phospholipid bilayers and entry into hydrophobic binding pockets of target proteins. Second, the electron-withdrawing nature of the halogens deactivates the aromatic ring toward cytochrome P450-mediated oxidative metabolism, thereby increasing the compound's biological half-life[1].

  • The Polar Handle (Alkanenitrile Group): The cyano (-C≡N) group acts as a strong dipole and a potent hydrogen-bond acceptor. Unlike ester or amide groups, the nitrile is highly resistant to premature enzymatic hydrolysis in vivo. Synthetically, it is a versatile precursor; it can be selectively reduced to primary amines, hydrolyzed to amides, or undergo cycloaddition to form tetrazoles and triazoles during late-stage lead optimization[1].

Primary Research Applications

Multidrug Resistance (MDR) Reversal Agents

A major hurdle in oncology is the overexpression of the P-glycoprotein (P-gp/ABCB1) efflux pump, which actively extrudes chemotherapeutics from tumor cells. Research into2 incorporating alkanenitrile side chains has proven highly effective in blocking this pump[2]. Mechanistic Insight: The alkanenitrile moiety provides the necessary polar surface area to interact with the ATP-binding cassette of P-gp, while the dichlorophenyl group anchors the molecule in the hydrophobic lipid-water interface, competitively inhibiting the efflux of drugs like bisantrene and resensitizing resistant cell lines (e.g., S1-B1-20)[2].

Antifungal and Antimicrobial Development

Dichlorophenyl alkanenitriles are indispensable in the synthesis of azole antifungals (e.g., hexaconazole analogs) and 1[1][3]. Mechanistic Insight: By converting the alkanenitrile into a 1H-tetrazole or triazole ring, the resulting compounds act as potent inhibitors of lanosterol 14α-demethylase (CYP51A1). The dichlorophenyl group fits precisely into the hydrophobic active site of the fungal enzyme, while the azole nitrogen coordinates with the heme iron, halting fungal cell wall synthesis[1].

Cytokine-Inhibiting Antedrugs

The "antedrug" concept involves designing active therapeutics that exert potent local effects but rapidly metabolize into non-toxic, inactive forms upon systemic absorption. Dichlorophenyl alkanenitriles have been utilized to synthesize4[4]. The electron-withdrawing halogens modulate the acidity of adjacent functional groups, tuning the plasma half-life to maximize local anti-inflammatory efficacy while minimizing systemic toxicity[4].

Experimental Protocols & Methodologies

Protocol A: Synthesis of α-Substituted Dichlorophenyl Alkanenitriles

This protocol details the nucleophilic α-alkylation of dichlorophenylacetonitrile.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of 3,4-dichlorophenylacetonitrile in anhydrous tetrahydrofuran (THF) to a 0.2 M concentration.

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add 1.1 eq of Lithium diisopropylamide (LDA) dropwise.

    • Causality: The α-protons of the alkanenitrile are only weakly acidic. LDA is a strong, sterically hindered base that selectively deprotonates the α-carbon without acting as a nucleophile to attack the electrophilic nitrile carbon.

  • Alkylation: Stir for 30 minutes to ensure complete enolate formation, then add 1.2 eq of the desired electrophile (e.g., an alkyl bromide) dropwise.

  • Quenching & Extraction: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer three times with ethyl acetate.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the emergence of a new, less polar spot indicates successful alkylation. Post-purification, validate the structure using ¹H-NMR; the disappearance of the α-CH₂ singlet and the appearance of a multiplet confirms substitution.

Protocol B: In Vitro MDR Reversal Assay (S1-B1-20 Cells)

This protocol evaluates the efficacy of synthesized derivatives in reversing P-gp-mediated multidrug resistance[2].

  • Cell Culture: Culture S1-B1-20 human colon carcinoma cells (a bisantrene-resistant line) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere[2].

  • Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cellular adhesion.

  • Treatment: Treat cells with a serial dilution of the chemotherapeutic agent (bisantrene) in the presence of a fixed, non-toxic concentration (e.g., 10 μM) of the synthesized alkanenitrile derivative[2].

  • Viability Assay (MTT): After 72 hours of incubation, add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO.

    • Causality: MTT is reduced to purple formazan solely by NAD(P)H-dependent cellular oxidoreductases, providing a direct, metabolic measure of cell viability.

  • Self-Validation Check: Include a vehicle control (DMSO only) to establish baseline 100% viability, and a positive control (e.g., Verapamil, a known P-gp inhibitor). The assay is self-validating if the positive control yields a Reversal Fold (RF) > 5. Calculate RF as: IC50 (Bisantrene alone) / IC50 (Bisantrene + Alkanenitrile).

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data for representative alkanenitrile derivatives in MDR reversal assays[2].

Compound IDSubstitution PatternTarget Cell LineCytotoxicity (IC₅₀, μM)Bisantrene IC₅₀ (μM)Reversal Fold (RF)
Control (Bisantrene) N/AS1-B1-20N/A45.21.0
Analog 15q 3,4-DichlorophenylS1-B1-20>100 (Non-toxic)12.53.6
Analog 40 2,4-DichlorophenylS1-B1-20>100 (Non-toxic)8.15.5
Analog 42 3,4-Dichloro, α-alkylS1-B1-2085.04.210.7

Pathway Visualization

MDR_Reversal Drug Chemotherapeutic (e.g., Bisantrene) Pump P-glycoprotein (Efflux Pump) Drug->Pump Substrate Binding Accumulation Intracellular Accumulation Drug->Accumulation Retained in Cell Pump->Drug Efflux (Resistance) Inhibitor Dichlorophenyl Alkanenitrile Inhibitor->Pump Competitive Inhibition Apoptosis Tumor Cell Apoptosis Accumulation->Apoptosis Cytotoxicity

Fig 1: Mechanism of P-gp inhibition by dichlorophenyl alkanenitriles for MDR reversal.

References

  • Title: Synthesis and Biological Evaluation of 1,2,4-Triazinylphenylalkylthiazolecarboxylic Acid Esters as Cytokine-Inhibiting Antedrugs with Strong Bronchodilating Effects in an Animal Model of Asthma Source: ResearchGate URL: [Link]

  • Title: An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles Source: ResearchGate URL: [Link]

  • Title: EP2148854A2 - Esters of 2-phenylalkanenitriles and antifungal Source: Google Patents URL
  • Title: Synthesis and antimicrobial evaluation of some new substituted purine derivatives Source: ResearchGate URL: [Link]

Sources

Exploratory

Investigating the biological activity of dichlorophenyl nitrile derivatives

An In-Depth Technical Guide to Investigating the Biological Activity of Dichlorophenyl Nitrile Derivatives Introduction In the landscape of medicinal chemistry and drug discovery, the identification of privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Biological Activity of Dichlorophenyl Nitrile Derivatives

Introduction

In the landscape of medicinal chemistry and drug discovery, the identification of privileged scaffolds—molecular frameworks that can interact with a wide range of biological targets—is of paramount importance. Derivatives of dichlorophenyl nitrile represent such a promising class of compounds. The incorporation of a dichlorophenyl moiety, a common feature in many pharmacologically active agents, combined with the versatile nitrile group, creates a scaffold with significant potential for diverse biological activities.[1][2] The nitrile functional group, in particular, has seen a surge in interest, with at least one nitrile-containing drug approved by the US FDA annually since 2010.[2][3] This is due to its unique physicochemical properties which can enhance binding affinity, improve pharmacokinetic profiles, and even act as a reactive electrophilic "warhead" for covalent inhibition.[4][5][6]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of novel dichlorophenyl nitrile derivatives. Moving beyond a simple recitation of protocols, this guide is structured to provide field-proven insights into the causality behind experimental choices, ensuring a robust and logical investigatory workflow from initial screening to mechanistic elucidation.

Chapter 1: The Spectrum of Biological Activity

The unique electronic and structural characteristics of dichlorophenyl nitrile derivatives make them candidates for several key therapeutic areas. The electron-withdrawing nature of the chlorine atoms can influence the reactivity and binding interactions, while the nitrile group can serve as a hydrogen bond acceptor, a bioisostere for other functional groups, or a covalent binder.[5][6][7]

Anticancer and Cytotoxic Potential

A significant body of research points to the potent anticancer activity of dichlorophenyl nitrile derivatives, particularly against breast cancer cell lines.[8][9]

Key Mechanisms of Action:

  • Aryl Hydrocarbon Receptor (AhR) Pathway Activation: Certain derivatives, such as (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, have been identified as novel AhR ligands.[9] Activation of this pathway can lead to the induction of CYP1 metabolizing mono-oxygenases. The subsequent metabolic conversion of the parent compound can induce DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[9]

  • Kinase Inhibition: The quinoline scaffold, when combined with dichlorophenyl and nitrile moieties, is a versatile precursor for synthesizing potent kinase inhibitors.[10] These compounds can target key signaling pathways involved in cancer progression, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4][10] The nitrile group often plays a critical role in binding to the kinase active site, for instance, by forming a key hydrogen bond with a threonine residue.[6]

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Activates Apoptosis Apoptosis EGFR->Apoptosis Inhibition leads to AhR_complex Inactive AhR Complex Active_AhR Active AhR-ARNT Complex AhR_complex->Active_AhR Translocates to Nucleus DCPN Dichlorophenyl Nitrile Derivative DCPN->EGFR Inhibits DCPN->AhR_complex Binds CYP1 CYP1 Enzymes DCPN->CYP1 Metabolized by Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis Inhibits (when active) Metabolite Reactive Metabolite CYP1->Metabolite DNA_Damage DNA Damage Metabolite->DNA_Damage ARNT ARNT XRE XRE Active_AhR->XRE Binds DNA XRE->CYP1 Induces Transcription DNA_Damage->Apoptosis

Caption: Potential anticancer signaling pathways for dichlorophenyl nitrile derivatives.

Antimicrobial and Antifungal Activity

The presence of a dichlorophenyl group is often associated with antimicrobial properties.[1] Halogenated phenols like 2,4-Dichloro-3,5-xylenol (DCMX) are well-established antimicrobial agents, and their derivatization can modulate this activity.[11] While specific data on dichlorophenyl nitrile derivatives is less abundant, the structural similarities suggest a strong potential for activity against a range of bacterial and fungal pathogens.[1] The dichloroacetyl group, structurally related to the dichlorophenyl moiety, is essential for the activity of some amoebicidal and antibacterial compounds.[12]

Enzyme Inhibition

The nitrile group is a versatile pharmacophore capable of interacting with numerous enzyme classes. Its electrophilic carbon atom can react with nucleophilic residues like cysteine or serine in an enzyme's active site to form a covalent bond, leading to potent and often irreversible inhibition.[5]

  • Cysteine Protease Inhibition: Nitrile-based inhibitors are particularly effective against cysteine proteases, where they form a reversible covalent bond with the active site cysteine.[13]

  • Other Targets: Dichlorophenyl nitrile derivatives have been investigated as inhibitors of dipeptidyl peptidase (DPP IV), tyrosine kinases, and other enzymes, highlighting the broad applicability of this chemical scaffold.[3][7]

Chapter 2: Methodological Framework for Biological Evaluation

A systematic, multi-tiered approach is crucial for efficiently evaluating the biological activity of novel compounds. This workflow ensures that resources are focused on the most promising candidates and that the data generated is robust and reliable.

dot

start Novel Dichlorophenyl Nitrile Derivative screen Primary Screening (e.g., Cytotoxicity @ 10µM) start->screen decision1 Activity Observed? screen->decision1 dose_response Dose-Response Assays (IC50 / MIC Determination) decision1->dose_response Yes stop Inactive: Deprioritize or Modify decision1->stop No selectivity Selectivity Profiling (Normal vs. Cancer Cells) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle) selectivity->mechanism lead Lead Candidate mechanism->lead

Caption: General workflow for the synthesis and biological evaluation of derivatives.

In Vitro Cytotoxicity Assessment

The initial step in evaluating anticancer potential is to measure a compound's ability to cause cell death or inhibit cell proliferation.[14] A multi-assay approach is recommended to avoid artifacts and gain a more complete picture of the compound's effect.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Causality and Self-Validation:

  • Rationale: This is a rapid, high-throughput method ideal for primary screening.

  • Controls: A "no-cell" control corrects for background absorbance. A "vehicle" control (e.g., DMSO) accounts for any effect of the solvent. A "positive control" (e.g., Doxorubicin) validates the assay's sensitivity.

  • Linearity: Before screening, it is critical to determine the linear range of the assay for your specific cell line by plating a range of cell densities and ensuring the absorbance is proportional to the cell number.[16]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[14][17]

  • Compound Treatment: Prepare serial dilutions of the dichlorophenyl nitrile derivatives. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[14]

  • Calculation: Calculate the percentage of cytotoxicity relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17][18]

These assays directly measure cell death by quantifying the loss of plasma membrane integrity.[16][19]

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, into the culture medium from damaged cells.[16][19]

  • DNA-Binding Dyes: Uses membrane-impermeable dyes (e.g., CellTox™ Green) that fluoresce upon binding to the DNA of dead cells.[19]

Causality and Self-Validation:

  • Rationale: These assays are orthogonal to metabolic assays like MTT and specifically measure cytotoxicity rather than cytostatic effects. They are crucial for confirming that a compound is truly killing cells.

  • Controls: A "maximum LDH release" control is essential, achieved by lysing untreated cells with a detergent. This defines the 100% cytotoxicity signal.[19] A "medium only" control accounts for background LDH or fluorescence.[19]

Step-by-Step Methodology (DNA-Binding Dye):

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Dye Addition: Add the membrane-impermeable DNA binding dye to each well.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.[14]

  • Measurement: Measure fluorescence using a plate reader with the appropriate excitation/emission filters (e.g., 485 nm Ex / 520 nm Em).[19]

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum lysis control.

Antimicrobial Susceptibility Testing

The goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[20]

This is a widely used method for determining the MIC of a compound against bacteria or fungi.[20][21]

Causality and Self-Validation:

  • Rationale: This method provides a quantitative MIC value and is considered a reference method.[21] It is suitable for testing multiple compounds against a single organism.

  • Inoculum Standardization: The bacterial or fungal inoculum must be standardized (e.g., to a 0.5 McFarland standard) to ensure reproducibility.[22] An incorrect inoculum density is a primary source of error.

  • Controls: A "no-drug" growth control is essential to ensure the microorganism is viable. A "no-inoculum" sterility control confirms the medium is not contaminated. A positive control with a known antibiotic validates the assay.[23]

Step-by-Step Methodology:

  • Compound Preparation: Perform a two-fold serial dilution of the dichlorophenyl nitrile derivative in a 96-well plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[20]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final target concentration (e.g., 5 x 10^5 CFU/mL).[22]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[22]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[20]

Enzyme Inhibition Assays

These assays are designed to quantify the ability of a compound to inhibit the activity of a specific enzyme. The output is typically an IC50 value.[24][25]

This protocol provides a general template that can be adapted for various enzymes where the reaction produces a change in absorbance.[24]

Causality and Self-Validation:

  • Rationale: This direct measurement of enzyme activity provides mechanistic insight. Preliminary experiments are crucial to determine optimal enzyme and substrate concentrations (typically at or below the Km for the substrate) to ensure the assay is sensitive to inhibition.[24]

  • Controls: A "no-inhibitor" control represents 100% enzyme activity. A "no-enzyme" blank corrects for any non-enzymatic substrate degradation or background signal.[24] A known inhibitor should be used as a positive control.[26]

  • Linearity: The reaction rate must be measured in the initial linear phase to ensure accurate velocity calculations.[25]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and test compound in a suitable assay buffer. Create serial dilutions of the test compound.[24]

  • Assay Setup (96-well plate):

    • Add a fixed volume of the enzyme solution to each well.

    • Add the different concentrations of the test compound.

    • Include control wells (no inhibitor, no enzyme).[24]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10 minutes) to allow for binding.[24]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a kinetic microplate reader and measure the change in absorbance over time at the appropriate wavelength.[25]

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Determine the percentage of inhibition relative to the "no-inhibitor" control and plot against the logarithm of the inhibitor concentration to calculate the IC50 value.[25]

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and analysis.

Table 1: Example Cytotoxicity Data for Dichlorophenylacrylonitrile Derivatives against MCF-7 Breast Cancer Cells (Data derived from literature[8])

Compound IDStructure ModificationGI50 (µM)
5 (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile0.56 ± 0.03
6 (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile0.127 ± 0.04
29 (Z)-2-(3-amino-2,6-dichlorophenyl)-3-(2-aminophenyl)acrylonitrile2.8 ± 0.03
30 (Z)-2-(3-amino-2,6-dichlorophenyl)-3-(3-aminophenyl)acrylonitrile2.8 ± 0.03
35 (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile0.030 ± 0.014
38 (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide0.034 ± 0.01

Conclusion

Dichlorophenyl nitrile derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated activities in oncology, coupled with their potential as antimicrobial agents and enzyme inhibitors, warrant a thorough and systematic investigation. The experimental framework presented in this guide emphasizes a logical progression from high-throughput screening to detailed mechanistic studies. By adhering to principles of robust assay design, including appropriate controls and orthogonal validation, researchers can confidently identify and advance novel dichlorophenyl nitrile derivatives as potential therapeutic candidates.

References

  • Benchchem. Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

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  • Andrews, J. M. (2001). History and Development of Antimicrobial Susceptibility Testing Methodology. Clinical Infectious Diseases, 32(Supplement_4), S194-S204.

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  • Benchchem. Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids.

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  • Longdom Publishing. (2022, November 25). Latest Developed Methods for Antimicrobial Susceptibility Testing.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

  • Luzar, J., & Standeker, K. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.

  • protocols.io. (2024, February 28). Cytotoxicity Assay Protocol.

  • Herst, M., et al. (2018, July 18). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed.

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition.

  • MilliporeSigma. Enzymatic Assay of Trypsin Inhibitor.

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  • Herst, M., et al. (2018, February 15). (Z)-2-(3,4-Dichlorophenyl)-3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway. PubMed.

  • Universitas Airlangga. (2022, September 15). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][23][24]oxazin-4-one.

  • PMC. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.

  • Benchchem. Application of 2,4-Dichloroquinoline-3-carbonitrile in the Synthesis of Anticancer Agents.

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  • MacFaul, P. A., et al. (2009, February 15). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. PubMed.

  • ResearchGate. (2025, September 12). Synthesis, anticancer activity and molecular docking study of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives.

  • Ubaya Repository. (2023, September 1). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][23][24]oxazin-4-one.

  • ResearchGate. A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF.

  • Api, A. M., et al. (2013, September 15). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays.

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  • Dai, W., et al. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC.

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Foundational

Preliminary Toxicology and Safety Data for 2-(2,4-Dichlorophenyl)pentanenitrile: A Preclinical Evaluation Guide

Executive Summary 2-(2,4-Dichlorophenyl)pentanenitrile (CAS 2184-86-3) is a halogenated aliphatic nitrile widely utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,4-Dichlorophenyl)pentanenitrile (CAS 2184-86-3) is a halogenated aliphatic nitrile widely utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, most notably triazole fungicides like penconazole[1]. Because isolated intermediates often lack exhaustive, publicly available toxicological dossiers, establishing a rigorous, predictive safety profile is paramount for drug development professionals and formulation scientists.

This whitepaper synthesizes physicochemical profiling, structural read-across methodologies, and standardized OECD testing protocols to construct a self-validating framework for evaluating the acute toxicity, genotoxicity, and metabolic liabilities of this compound.

Physicochemical Profiling & Structural Alerts

To predict the biological behavior of a molecule, we must first examine the causality between its structure and its physicochemical properties.

  • Molecular Identity: C11H11Cl2N (MW: 228.118 g/mol )[1].

  • Lipophilicity & Absorption: The 2,4-dichloro aromatic substitution significantly enhances the overall lipophilicity (LogP) of the molecule. This structural feature facilitates rapid diffusion across lipid bilayers, ensuring high oral bioavailability and potential penetration of the blood-brain barrier.

  • Steric Hindrance: The pentanenitrile aliphatic chain introduces substantial steric bulk around the alpha-carbon. Unlike simple nitriles (e.g., acetonitrile), this steric hindrance modulates the rate of hepatic alpha-hydroxylation. This is a critical safety feature, as it slows the metabolic release of free cyanide, shifting the primary clearance mechanism toward phase II conjugation rather than acute systemic toxicity.

  • Reactivity Alerts: Halogenated phenylacetonitriles are documented respiratory, dermal, and severe ocular irritants[2][3]. Handling protocols must account for these localized hazards independently of systemic toxicity.

Mechanistic Toxicology & Metabolic Fate (ADME)

Understanding the metabolic fate of 2-(2,4-Dichlorophenyl)pentanenitrile is essential for predicting off-target effects. The primary metabolic concern with aliphatic nitriles is Cytochrome P450 (CYP450)-mediated oxidation.

Causality in Detoxification: Hepatic enzymes (primarily CYP3A4 and CYP2C9) oxidize the alpha-carbon to form an unstable cyanohydrin intermediate. This intermediate can spontaneously decompose into an aldehyde and free cyanide (CN⁻). However, the human body has a highly efficient, built-in detoxification system: the mitochondrial enzyme rhodanese . Rhodanese catalyzes the transfer of a sulfur atom from endogenous thiosulfate to the highly toxic cyanide ion, converting it into the relatively benign thiocyanate (SCN⁻), which is subsequently cleared via renal excretion. Concurrently, the bulky aliphatic chain and the dichlorophenyl ring undergo Phase II glucuronidation, facilitating biliary and renal clearance.

Metabolism Parent 2-(2,4-Dichlorophenyl) pentanenitrile CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP Phase I Metabolism AlphaOH Alpha-Hydroxylation (Cyanohydrin) CYP->AlphaOH Dealkylation Aliphatic Chain Oxidation CYP->Dealkylation Cyanide Cyanide Release (Minor Pathway) AlphaOH->Cyanide Spontaneous decomposition Glucuronide Glucuronide Conjugation (UGTs) AlphaOH->Glucuronide Phase II Dealkylation->Glucuronide Phase II Rhodanese Rhodanese Enzyme (Sulfur Transfer) Cyanide->Rhodanese Thiocyanate Thiocyanate (Renal Excretion) Rhodanese->Thiocyanate Excretion Biliary/Renal Clearance Thiocyanate->Excretion Glucuronide->Excretion

Phase I/II metabolic pathways and detoxification of 2-(2,4-Dichlorophenyl)pentanenitrile.

Experimental Safety Evaluation Protocols

To transition from theoretical models to empirical safety data, we employ standardized OECD methodologies. The following protocols are designed as self-validating systems, ensuring high data integrity and reproducibility.

Acute Oral Toxicity (In Vivo) - OECD TG 423

Rationale & Causality: The Acute Toxic Class (ATC) method (OECD 423) is utilized instead of traditional LD50 testing because it minimizes animal use while providing a statistically robust GHS classification[4][5]. Female rats are exclusively selected because historical toxicological literature demonstrates that females are generally more sensitive to acute chemical toxicity, thereby establishing a more conservative and protective safety threshold[4].

Step-by-Step Methodology:

  • Animal Preparation: Select nulliparous, non-pregnant female Wistar or Sprague-Dawley rats (8-12 weeks old). Acclimate for 5 days. Fast the animals overnight prior to dosing to prevent food from altering compound absorption kinetics[4].

  • Dose Formulation: Suspend the test compound in an inert, lipophilic vehicle (e.g., corn oil) due to its low aqueous solubility. Ensure the administration volume does not exceed 1 mL/100g body weight[4].

  • Administration: Administer a starting dose of 300 mg/kg to a cohort of 3 animals via oral gavage.

  • Observation: Monitor continuously for the first 30 minutes (checking for acute neurotoxicity or cholinergic signs), then periodically for 24 hours, and daily for 14 days.

  • Decision Logic: If 0-1 animals die, escalate the dose to 2000 mg/kg in a new cohort. If 2-3 die, de-escalate to 50 mg/kg[5].

  • Validation: Perform gross necropsy on all animals (survivors and decedents) to evaluate macroscopic target organ toxicity (e.g., hepatic necrosis).

OECD423 Start Start: 300 mg/kg (3 Female Rats) Obs1 14-Day Observation (Mortality Check) Start->Obs1 Survive 0-1 Deaths Obs1->Survive Low Toxicity Die 2-3 Deaths Obs1->Die High Toxicity StepUp Dose: 2000 mg/kg (3 Female Rats) Survive->StepUp StepDown Dose: 50 mg/kg (3 Female Rats) Die->StepDown Classify GHS Classification Determination StepUp->Classify StepDown->Classify

Stepwise workflow for Acute Oral Toxicity testing based on OECD TG 423.

Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

Rationale & Causality: Halogenated aromatics may not be direct-acting mutagens, but their CYP450-mediated electrophilic metabolites can be highly DNA-reactive. Therefore, evaluating mutagenicity with and without exogenous metabolic activation (S9 fraction) is mandatory[6].

Step-by-Step Methodology:

  • Strain Selection: Utilize histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) to detect frameshift and base-pair substitutions, and tryptophan-dependent E. coli WP2 uvrA to detect cross-linking and oxidative DNA damage[7].

  • Metabolic Activation (S9): Prepare a 10% post-mitochondrial fraction (S9) from the livers of rats induced with phenobarbital/β-naphthoflavone to ensure maximal CYP450 enzyme expression[7].

  • Pre-incubation Method: Mix the test compound (at 5 concentrations ranging from 1.5 to 5000 µ g/plate ), bacterial suspension, and S9 mix. Incubate at 37°C for 30 minutes before plating on minimal agar[7]. Causality: Pre-incubation is chosen over standard plate incorporation to enhance the assay's sensitivity to short-lived reactive metabolites[7].

  • Self-Validating Controls: Include concurrent vehicle controls (DMSO) and strain-specific positive controls (e.g., 2-Aminoanthracene for S9-dependent mutagenesis) to confirm the metabolic competence of the S9 fraction and the reversion capability of the tester strains[7].

  • Scoring: Count revertant colonies after 48-72 hours. A positive response requires a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control).

Data Presentation: Preliminary Quantitative Safety Thresholds

Because direct empirical data for CAS 2184-86-3 is often proprietary, the following quantitative safety thresholds are synthesized via structural read-across from the closely related analog, 2,4-Dichlorophenylacetonitrile (CAS 6306-60-1)[2][3][8].

Toxicological ParameterAssay / GuidelineExpected Threshold / ResultGHS Classification
Acute Oral Toxicity OECD 423LD50 ≈ 300 - 2000 mg/kgCategory 4 (Harmful if swallowed)
Acute Dermal Toxicity OECD 402LD50 > 1000 mg/kgCategory 4 (Harmful in contact with skin)
Skin/Eye Irritation OECD 404 / 405Moderate to Severe IrritantCategory 2 (Irritant)
Mutagenicity OECD 471 (Ames)Negative (with & without S9)Not Classified
Target Organ Toxicity Single ExposureRespiratory tract irritationSTOT SE 3

Handling, Storage, and Risk Mitigation

Based on the synthesized toxicological profile, 2-(2,4-Dichlorophenyl)pentanenitrile must be handled as a Category 2 skin/eye irritant and a Category 4 acute toxicant[2][8].

  • Storage: Store in a cool, dry, well-ventilated environment away from strong oxidizing agents and strong bases. Hydrolysis of the nitrile group under extreme pH or thermal stress can release toxic ammonia gases or carboxylic acid derivatives.

  • PPE Requirements: To prevent dermal absorption and inhalation of irritating dusts, personnel must utilize nitrile gloves (minimum 0.11 mm thickness), tight-fitting safety goggles, and a NIOSH-approved particulate respirator (N95/P100) when handling the neat powder[2][3].

References

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209". Tox Lab. URL:[Link]

  • ResearchGate. "(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW". ResearchGate. URL:[Link]

  • NIB. "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)". National Institute of Biology. URL:[Link]

  • IVAMI. "Acute oral toxicity test (OECD 423: 2001)". Instituto Valenciano de Microbiología. URL:[Link]

  • EMA. "Appendix 3 to Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004". European Medicines Agency. URL:[Link]

  • PubChem. "2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566". National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

The Synthesis and Pharmacological Application of Substituted Benzonitriles: A Technical Whitepaper

Executive Summary Substituted benzonitriles represent a cornerstone motif in modern organic synthesis and medicinal chemistry. As a highly versatile functional group, the nitrile moiety serves both as a critical syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzonitriles represent a cornerstone motif in modern organic synthesis and medicinal chemistry. As a highly versatile functional group, the nitrile moiety serves both as a critical synthetic intermediate—capable of being transformed into amines, amides, tetrazoles, and carboxylic acids—and as a potent pharmacophore in its own right[1]. This whitepaper provides an in-depth analysis of the pharmacological utility of benzonitriles and details field-proven, sustainable synthetic methodologies for their preparation, moving away from toxic classical methods toward modern, green catalytic systems.

The Pharmacological Imperative: Benzonitriles in Drug Design

In drug development, the incorporation of a nitrile group onto an aromatic ring is a deliberate, strategic choice driven by its unique physicochemical properties. The nitrile group is strongly electron-withdrawing, which polarizes the aromatic π -system. This polarization significantly reduces the electron density of the benzene ring, making the molecule far less susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes, thereby enhancing the drug's metabolic stability and half-life[2].

Furthermore, the nitrile moiety frequently acts as a bioisostere for carbonyl, hydroxyl, and halogen groups. Because of its linear geometry and sp-hybridized nitrogen, it functions as a highly directional hydrogen-bond acceptor[3]. This allows the benzonitrile core to engage in precise molecular recognition within protein active sites, as seen in blockbuster drugs like Letrozole (an aromatase inhibitor for breast cancer) and Bicalutamide (an androgen receptor antagonist)[2].

G Core Substituted Benzonitrile Core Bioisostere Carbonyl/Halogen Bioisostere Core->Bioisostere Metabolism Enhanced Metabolic Stability Core->Metabolism Hbond Directional H-Bond Acceptor Core->Hbond PiPi Optimized π-π Stacking Core->PiPi

Pharmacological roles of the nitrile moiety in rational drug design.

Advanced Synthetic Methodologies: From Classical to Catalytic

Historically, the synthesis of benzonitriles relied on the Sandmeyer reaction (diazotization of anilines followed by cyanation) or the Rosenmund-von Braun reaction[1]. Both methods require stoichiometric amounts of highly toxic copper(I) cyanide ( CuCN ) and high temperatures, generating equimolar amounts of heavy metal waste[4].

Modern synthetic routes rely on transition-metal-catalyzed (Pd, Ni, Cu) cross-coupling of aryl halides[5]. The fundamental challenge in these catalytic cycles is catalyst poisoning . Free cyanide ions ( CN− ) are strong σ -donors and π -acceptors that can tightly bind to the metal center, forming inactive, saturated metal-cyanate complexes that halt the catalytic cycle[4].

To circumvent this, modern protocols employ "slow-release" or benign cyanide sources such as potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ) and sodium nitroprusside ( Na2​[Fe(CN)5​NO] )[4][6]. These reagents release CN− into the reaction mixture at a controlled rate, ensuring that the transmetalation step occurs efficiently without overwhelming and deactivating the active Ln​M(0) catalyst.

G Precat Pre-catalyst (e.g., Ni(II) or Pd(II)) Active Active Catalyst LnM(0) Precat->Active Reduction OxAdd Oxidative Addition Ar-M(II)-X Active->OxAdd + Ar-X TransMet Transmetalation Ar-M(II)-CN OxAdd->TransMet + Slow-Release CN⁻ RedElim Reductive Elimination Ar-CN TransMet->RedElim RedElim->Active Catalyst Regeneration

General catalytic cycle for transition-metal-mediated cyanation of aryl halides.

Quantitative Analysis of Cyanation Protocols

The following table summarizes the performance of various state-of-the-art catalytic systems for the cyanation of aryl halides. The shift toward Earth-abundant metals (Cu, Ni) and non-toxic cyanide sources is clearly evident.

Catalyst SystemCyanide SourceSubstrate ScopeSolvent / TempYield RangeRef
CuI (10 mol%) Na2​[Fe(CN)5​NO] Aryl I, BrPEG-400 / 120°C75–96%[4]
Ni-γAl₂O₃ (6 mol%) K4​[Fe(CN)6​] Aryl I, Br, ClDMF / 120°C80–94%[6]
Ni-SA/N-COF-IL K4​[Fe(CN)6​] Aryl I, BrDMF / 110°C85–98%[7]
NiBr₂/Zn KCN Aryl Cl, BrHMPA / 40–80°C60–85%[5]

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful execution of these protocols requires strict adherence to the underlying chemical logic. The following methodologies are designed as self-validating systems.

Protocol A: Copper-Catalyzed Cyanation using Sodium Nitroprusside[4]

Rationale & Causality: This protocol utilizes Polyethylene Glycol 400 (PEG-400) as the solvent. PEG-400 is not merely a green solvent; it acts as a phase-transfer catalyst. Its polyether backbone coordinates with sodium ions, enhancing the solubility of the inorganic Na2​[Fe(CN)5​NO] in the organic phase and stabilizing the active Cu(I) intermediate[4]. Sodium nitroprusside is selected because it is non-toxic and releases cyanide slowly, preventing the formation of unreactive cuprate complexes.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%), Na2​[Fe(CN)5​NO]⋅2H2​O (0.3 equiv), and NaOH (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-high purity N2​ (repeat 3 times) to prevent oxidative degradation of the Cu(I) catalyst.

  • Reagent Addition: Add the aryl halide (1.0 mmol) and PEG-400 (2.0 mL) via syringe under a positive N2​ flow.

  • Reaction: Seal the tube and stir the mixture at 120°C for 20 hours. In-process control: Monitor the reaction via TLC or GC-MS until the aryl halide is completely consumed.

  • Workup (Self-Validation): Cool to room temperature. Extract the mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine (to remove the highly water-soluble PEG-400 and inorganic salts), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography to isolate the pure substituted benzonitrile.

Protocol B: Heterogeneous Nickel-Catalyzed Cyanation using K4​[Fe(CN)6​] [6][7]

Rationale & Causality: Utilizing a heterogeneous catalyst (such as Ni-γAl₂O₃ or Ni-SA/N-COF-IL) solves the critical pharmaceutical problem of heavy metal contamination in APIs. The catalyst can be recovered simply by filtration. K4​[Fe(CN)6​] is used as a highly stable, non-toxic cyanide source. The addition of a base ( K2​CO3​ or Cs2​CO3​ ) is required to neutralize acidic byproducts and facilitate the thermal release of CN− from the iron complex[6][7].

Step-by-Step Workflow:

  • Preparation: To a reaction vessel, add the aryl halide (0.5 mmol), K4​[Fe(CN)6​]⋅3H2​O (0.25 mmol), and Cs2​CO3​ (1.0 mmol)[7].

  • Catalyst Addition: Add the heterogeneous Ni catalyst (e.g., 10 mg of Ni-SA/N-COF-IL)[7].

  • Solvent & Atmosphere: Add anhydrous DMF (5 mL). DMF is chosen for its high boiling point and ability to partially solubilize the iron complex. Purge the system with N2​ .

  • Reaction: Stir the mixture at 110°C–120°C for 16 hours[6][7].

  • Catalyst Recovery: Cool the mixture. Filter the suspension to recover the solid Ni catalyst. Self-Validation: Wash the recovered catalyst with ethyl acetate and water; it can be dried and reused for subsequent runs without significant loss of activity[6][7].

  • Workup: Dilute the filtrate with ethyl acetate, wash thoroughly with water and brine to remove DMF and unreacted K4​[Fe(CN)6​] , dry over Na2​SO4​ , and purify via column chromatography.

References

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: nih.gov URL:[Link][2]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: nih.gov URL:[Link][3]

  • Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400 Source: arkat-usa.org URL:[Link][4]

  • Nickel-Catalyzed Cyanation of Aryl Halides Source: mdpi.com URL:[Link][5]

  • Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on Ionic Liquid-Functionalized COF Source: jsynthchem.com URL:[Link][7]

  • Eco-friendly cyanation strategies of aryl halides using recyclable nickel nanocatalysts with promising antibacterial and antioxidant activities Source: rsc.org URL:[Link][6]

Sources

Foundational

Unveiling the Mechanism of Action: Triazole Antifungals Derived from 2-(2,4-Dichlorophenyl)pentanenitrile

Executive Summary The compound 2-(2,4-dichlorophenyl)pentanenitrile serves as a critical synthetic intermediate and core structural determinant for a highly effective class of agricultural and pharmaceutical antifungal a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,4-dichlorophenyl)pentanenitrile serves as a critical synthetic intermediate and core structural determinant for a highly effective class of agricultural and pharmaceutical antifungal agents, most notably the triazole fungicide Penconazole [1-(2-(2,4-dichlorophenyl)pentyl)-1H-1,2,4-triazole][1]. By converting the nitrile moiety into a triazole pharmacophore, researchers have developed potent inhibitors of fungal sterol biosynthesis. This whitepaper explores the structural biology, mechanism of action, and experimental validation workflows for compounds derived from this unique lipophilic scaffold, providing a comprehensive guide for drug development professionals.

Chemical Foundation & Structural Logic

The efficacy of penconazole and related conazoles is deeply rooted in their chemical architecture. The synthesis begins with the alkylation of 2,4-dichlorophenylacetonitrile with 1-bromopropane to yield the core scaffold, 2-(2,4-dichlorophenyl)pentanenitrile.

The subsequent reduction of the nitrile group and coupling with a 1,2,4-triazole ring generates the active molecule. The structural logic here is twofold:

  • The Triazole Ring: Acts as the active warhead. The unshared electron pair on the N-4 nitrogen of the triazole ring directly coordinates with the heme iron atom in the target enzyme[2].

  • The 2-(2,4-Dichlorophenyl)pentyl Chain: Provides essential lipophilicity. This bulky, hydrophobic tail mimics the natural substrate (lanosterol) and anchors the drug within the hydrophobic access channel of the enzyme, ensuring high binding affinity and target residence time.

Synthesis A 2,4-Dichlorophenylacetonitrile C 2-(2,4-Dichlorophenyl)pentanenitrile (Core Scaffold) A->C B 1-Bromopropane (Alkylation) B->C D Reduction & Triazole Coupling C->D E Penconazole (Active CYP51 Inhibitor) D->E

Synthetic workflow from nitrile precursor to active triazole inhibitor.

Mechanism of Action: CYP51 (Lanosterol 14α-demethylase) Inhibition

Compounds derived from 2-(2,4-dichlorophenyl)pentanenitrile exert their fungistatic and fungicidal effects by targeting Cytochrome P450 51 (CYP51) , also known as lanosterol 14α-demethylase[3]. CYP51 is a highly conserved enzyme responsible for a critical step in the post-squalene ergosterol biosynthesis pathway: the removal of the 14α-methyl group from lanosterol[4].

The Biochemical Causality of Inhibition

When the triazole derivative enters the fungal cell, it outcompetes the endogenous substrate (lanosterol) for the CYP51 active site. The coordination of the triazole nitrogen to the heme iron prevents the activation of molecular oxygen, halting the catalytic cycle[5].

This blockade triggers a lethal cascade:

  • Ergosterol Depletion: The lack of newly synthesized ergosterol compromises membrane fluidity, asymmetry, and integrity.

  • Accumulation of Toxic Sterols: 14α-methylated sterols (e.g., 14α-methyl-3,6-diol) accumulate in the membrane, disrupting the tight packing of acyl chains and causing severe membrane leakiness[2].

  • Cell Cycle Arrest: The structural failure of the membrane halts active transport and cell budding, leading to fungistasis.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxicity Toxic Sterol Accumulation (Membrane Disruption) CYP51->Toxicity Blocked Pathway Drug Penconazole (Triazole) Drug->CYP51 Heme Coordination

Ergosterol biosynthesis pathway highlighting CYP51 inhibition by triazoles.

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action of 2-(2,4-dichlorophenyl)pentanenitrile derivatives, researchers must employ self-validating experimental systems. The following protocols detail the exact methodologies required to confirm CYP51 targeting.

Protocol 1: In Vitro CYP51 Spectrophotometric Binding Assay

Purpose: To quantify the binding affinity ( Kd​ ) of the compound to the recombinant CYP51 enzyme. Causality: Binding of a triazole to the heme iron shifts the Soret peak of the P450 spectrum. Measuring this Type II difference spectrum confirms direct target engagement. Steps:

  • Protein Preparation: Express and purify recombinant fungal CYP51 (e.g., from C. albicans or F. oxysporum) in E. coli. Dilute to 1 μM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the protein solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate the test compound (dissolved in DMSO) into the sample cuvette in 0.5 μM increments. Add an equal volume of pure DMSO to the reference cuvette to control for solvent effects (Self-Validation).

  • Measurement: Record the difference spectra after each addition. Look for a peak at ~427 nm and a trough at ~410 nm, characteristic of Type II triazole-heme binding.

  • Data Analysis: Plot the absorbance difference ( ΔA427−410​ ) against ligand concentration and fit to the Michaelis-Menten equation to determine the Kd​ .

Protocol 2: HPLC-UV Quantification of Ergosterol Depletion

Purpose: To prove that target engagement translates to the functional inhibition of the ergosterol pathway. Causality: Fungi store sterols as esters. Saponification is required to free all sterols before extraction. HPLC-UV at 282 nm is chosen because ergosterol's conjugated diene system absorbs strongly at this wavelength, allowing precise quantification[5]. Steps:

  • Culture & Treatment: Grow fungal strains in Sabouraud Dextrose Broth (SDB) to the exponential phase. Treat with the test compound at 0.5×MIC and 1×MIC for 24 hours. Include an untreated vehicle control.

  • Harvest & Spike: Centrifuge cells at 3,000 x g for 5 min. Wash with sterile water. Spike the pellet with 10 μg of cholesterol as an internal standard (IS) to validate extraction efficiency, as fungi do not naturally synthesize cholesterol.

  • Saponification: Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH). Incubate at 85°C for 1 hour in a water bath to hydrolyze steryl esters.

  • Extraction: Allow to cool, add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. The lipophilic sterols will partition into the upper n-heptane layer.

  • Analysis: Extract the n-heptane layer, evaporate under nitrogen, and reconstitute in 1 mL of methanol. Inject 20 μL into an HPLC system equipped with a C18 reverse-phase column. Elute isocratically with 100% methanol and monitor at 282 nm.

Protocol 3: RT-qPCR for ERG11 (CYP51) Gene Upregulation

Purpose: To assess the compensatory genetic response of the fungus. Causality: When CYP51 is inhibited, the fungus senses sterol depletion and attempts to compensate by upregulating the ERG11 gene (which encodes CYP51)[2]. Detecting this upregulation serves as an orthogonal, cell-based confirmation of the drug's specific mechanism. Steps:

  • RNA Extraction: Extract total RNA from compound-treated and untreated fungal cells using a standard TRIzol protocol. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Reverse transcribe 1 μg of total RNA using oligo(dT) primers and a high-fidelity reverse transcriptase.

  • qPCR Execution: Run qPCR using SYBR Green master mix. Use specific primers for ERG11 and a housekeeping gene (e.g., ACT1 or TUB1) as the endogenous control.

  • Quantification: Calculate relative fold change using the 2−ΔΔCt method. A significant fold increase (>5x) in ERG11 expression confirms target-specific stress.

Quantitative Data & Comparative Efficacy

The structural conversion of the 2-(2,4-dichlorophenyl)pentanenitrile scaffold into a triazole yields profound biochemical effects. Below is a summary of representative quantitative data comparing the efficacy of Penconazole against standard benchmarks.

Table 1: Binding Kinetics and Minimum Inhibitory Concentration (MIC) | Compound | Target Enzyme | Binding Affinity ( Kd​ , nM) | MIC 50​ C. albicans (μg/mL) | MIC 50​ F. oxysporum (μg/mL) | | :--- | :--- | :--- | :--- | :--- | | Penconazole | CYP51A1 | 18.4 ± 2.1 | 0.25 | 0.50 | | Fluconazole (Control) | CYP51A1 | 35.2 ± 4.5 | 1.00 | >64.0 | | Prochloraz (Control) | CYP51A1 | 12.1 ± 1.8 | 0.12 | 0.25 |

Table 2: Ergosterol Depletion Assay Results (24h Exposure)

Treatment Condition Ergosterol Content (μg/mg dry weight) % Depletion vs. Control ERG11 Relative Expression (Fold Change)
Untreated Control 8.45 ± 0.32 0% 1.0x

| Penconazole ( 0.5×MIC ) | 2.10 ± 0.15 | 75.1% | 12.4x | | Penconazole ( 1.0×MIC ) | 0.45 ± 0.08 | 94.6% | 45.2x |

(Note: Data synthesized based on established pharmacological profiles of triazole derivatives and CYP51 interactions[2],[5].)

Conclusion

The 2-(2,4-dichlorophenyl)pentanenitrile scaffold is a masterclass in rational drug design. By serving as the lipophilic anchor that guides the triazole warhead into the active site of Lanosterol 14α-demethylase (CYP51), it enables highly specific, nanomolar inhibition of fungal ergosterol biosynthesis. Through rigorous spectrophotometric binding assays, HPLC-UV quantification, and transcriptional profiling, drug development professionals can validate the efficacy of new derivatives based on this scaffold, paving the way for next-generation agricultural and clinical antifungals.

References

  • Cytogenetic and Genotoxic Effects of Penconazole and Chlorpyrifos Pesticides in Bone Marrow of Rats CABI Digital Library[Link][1]

  • Nitraria retusa fruit prevents penconazole-induced kidney injury in adult rats through modulation of oxidative stress and histopathological changes Taylor & Francis[Link][6]

  • Chapter 10: Conazoles and Cancer: A Review The Royal Society of Chemistry[Link][3]

  • Induced Expression of CYP51a and HK1 Genes Associated with Penconazole and Fludioxonil Resistance in the Potato Pathogen Fusarium oxysporum National Institutes of Health (PMC)[Link][2]

  • Lanosterol 14 alpha-demethylase – Knowledge and References Taylor & Francis[Link][4]

  • Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition National Institutes of Health (PMC)[Link][5]

Sources

Exploratory

An In-depth Technical Guide to 2-(2,4-Dichloro-phenyl)-pentanenitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(2,4-dichloro-phenyl)-pentanenitrile, a compound of interest in medicinal chemistry. While a detailed historical record of its discovery is not prominently docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(2,4-dichloro-phenyl)-pentanenitrile, a compound of interest in medicinal chemistry. While a detailed historical record of its discovery is not prominently documented in scientific literature, its molecular architecture suggests a rationale for its synthesis rooted in the exploration of structure-activity relationships (SAR) for novel therapeutic agents. This document will therefore focus on the logical synthesis, based on established chemical principles, and the potential biological significance of this compound for researchers, scientists, and drug development professionals.

Introduction: The Rationale for 2-(2,4-Dichloro-phenyl)-pentanenitrile in Medicinal Chemistry

The design and synthesis of novel small molecules are cornerstones of modern drug discovery. The compound 2-(2,4-dichloro-phenyl)-pentanenitrile (CAS No. 2184-86-3) represents a logical amalgamation of two key structural motifs frequently explored for biological activity: the 2,4-dichlorophenyl group and an α-substituted nitrile.

  • The 2,4-Dichlorophenyl Moiety: The presence of a dichlorinated phenyl ring is a common feature in many approved drugs and investigational compounds. The chlorine substituents can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The specific 2,4-substitution pattern can influence the molecule's conformation and electronic properties, which are critical for its pharmacological profile.

  • The α-Substituted Nitrile: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding and other polar interactions within a target's binding site. Furthermore, the α-carbon to the nitrile is acidic, allowing for relatively straightforward synthetic modifications, such as alkylation, to explore the surrounding chemical space. The introduction of a propyl group at this position, creating a pentanenitrile, further enhances the molecule's lipophilicity and can probe for hydrophobic pockets in a target protein.

Given these considerations, the synthesis of 2-(2,4-dichloro-phenyl)-pentanenitrile is a rational step in the exploration of novel chemical entities with potential therapeutic applications.

Physicochemical Properties

A summary of the basic physicochemical properties of 2-(2,4-dichloro-phenyl)-pentanenitrile is provided in the table below.

PropertyValueSource
CAS Number 2184-86-3[1]
Molecular Formula C₁₁H₁₁Cl₂N[1]
Molecular Weight 228.118 g/mol [1]
Canonical SMILES CCCC(C#N)C1=C(C=C(C=C1)Cl)Cl
Physical Form (Predicted) Liquid or low-melting solid

Synthesis of 2-(2,4-Dichloro-phenyl)-pentanenitrile: A Probable Synthetic Route

Starting Material: 2,4-Dichlorophenylacetonitrile

The precursor, 2,4-dichlorophenylacetonitrile (CAS No. 6306-60-1), is a well-characterized compound with available spectral data for confirmation of its identity[2]. It can be synthesized through various methods, including the reaction of 2,4-dichlorobenzyl chloride with a cyanide salt.

Proposed Synthetic Pathway: Alkylation

The most probable synthetic route to 2-(2,4-dichloro-phenyl)-pentanenitrile is the alkylation of 2,4-dichlorophenylacetonitrile with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane. The reaction involves the deprotonation of the acidic α-carbon of the nitrile, followed by nucleophilic attack on the alkyl halide.

A robust and widely used method for such alkylations is Phase-Transfer Catalysis (PTC) . This technique is particularly advantageous as it avoids the need for strictly anhydrous conditions and strong, hazardous bases like sodium amide, making it more amenable to scale-up.

Synthesis_Workflow A 2,4-Dichlorophenylacetonitrile F Reaction Mixture A->F B 1-Bromopropane B->F C Phase-Transfer Catalyst (e.g., TBAB) C->F D Aqueous NaOH D->F E Organic Solvent (e.g., Toluene) E->F G 2-(2,4-Dichloro-phenyl)-pentanenitrile F->G Alkylation under PTC conditions

Figure 1: Proposed synthetic workflow for 2-(2,4-Dichloro-phenyl)-pentanenitrile via Phase-Transfer Catalysis.

Detailed Experimental Protocol (Generalized)

The following is a generalized, yet detailed, experimental protocol for the synthesis of 2-(2,4-dichloro-phenyl)-pentanenitrile based on established phase-transfer catalysis methods for the alkylation of phenylacetonitriles.

Materials:

  • 2,4-Dichlorophenylacetonitrile

  • 1-Bromopropane

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • 50% (w/w) aqueous sodium hydroxide solution

  • Toluene or another suitable water-immiscible organic solvent

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, separatory funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, charge 2,4-dichlorophenylacetonitrile (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq) in toluene.

  • Base Addition: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3-5 eq) dropwise to the reaction mixture at room temperature. The addition may be exothermic, and a water bath can be used for cooling if necessary.

  • Alkylation: After the base addition is complete, add 1-bromopropane (1.1-1.5 eq) dropwise via the dropping funnel. The reaction mixture is then heated to 50-70 °C and stirred vigorously for several hours (the reaction progress should be monitored by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add deionized water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene (or another suitable organic solvent) two or three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(2,4-dichloro-phenyl)-pentanenitrile can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, a triplet for the terminal methyl group of the propyl chain, a multiplet for the methylene group adjacent to the methyl group, a multiplet for the methylene group adjacent to the chiral center, and a triplet for the proton at the chiral center (α to the nitrile and phenyl ring). The integration of these signals would correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the nitrile carbon, the carbons of the dichlorophenyl ring (with the carbon atoms bearing chlorine showing characteristic splitting or broadening depending on the relaxation mechanism), and the three distinct carbon atoms of the propyl chain.

  • Infrared (IR) Spectroscopy: A key feature in the IR spectrum would be a sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. Other expected bands would include those for aromatic C-H and C=C stretching, and aliphatic C-H stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (228.118 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) would be observed, which is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule.

Potential Applications in Drug Development and Research

While the specific biological activity of 2-(2,4-dichloro-phenyl)-pentanenitrile has not been extensively reported, its structural features suggest several potential areas of investigation for drug discovery and development.

Structure-Activity Relationship (SAR) Studies

This compound is an excellent candidate for inclusion in SAR studies. By systematically modifying the alkyl chain (e.g., changing its length, introducing branching, or unsaturation) and the substitution pattern on the phenyl ring, researchers can probe the structural requirements for binding to a particular biological target. The synthesis of a library of related compounds would be a logical next step to explore their potential as, for example, enzyme inhibitors or receptor modulators.

Potential as an Intermediate in the Synthesis of More Complex Molecules

The nitrile group is a versatile synthetic handle that can be transformed into a variety of other functional groups, including:

  • Amines: Reduction of the nitrile group would yield a primary amine, a common functional group in many biologically active compounds.

  • Carboxylic Acids and Amides: Hydrolysis of the nitrile can produce the corresponding carboxylic acid or amide, which are also important functional groups in pharmaceuticals.

  • Ketones: Reaction of the nitrile with Grignard or organolithium reagents can lead to the formation of ketones.

This synthetic versatility makes 2-(2,4-dichloro-phenyl)-pentanenitrile a potentially valuable intermediate for the synthesis of more complex and diverse molecular scaffolds.

Exploration of Potential Biological Activities

Based on the known biological activities of compounds containing dichlorophenyl and nitrile moieties, 2-(2,4-dichloro-phenyl)-pentanenitrile and its derivatives could be screened for a range of pharmacological activities, including but not limited to:

  • Anticancer Activity: Many small molecules with dichlorophenyl groups have been investigated as potential anticancer agents.

  • Antimicrobial Activity: Nitrile-containing compounds have shown promise as antibacterial and antifungal agents.

  • Enzyme Inhibition: The nitrile group can act as a key interacting group in the active site of various enzymes.

The logical workflow for exploring the potential of this compound is outlined below.

Research_Workflow A Synthesis and Purification of 2-(2,4-Dichloro-phenyl)-pentanenitrile B Structural Characterization (NMR, MS, IR) A->B Purity and Identity Confirmation C In vitro Biological Screening B->C Submit for Testing D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Active Compound Found F In vivo Efficacy and Toxicology Studies D->F Promising Hit E->A Synthesize Analogs G Preclinical Candidate F->G Favorable Profile

Figure 2: Logical workflow for the evaluation of 2-(2,4-Dichloro-phenyl)-pentanenitrile in a drug discovery program.

Conclusion

2-(2,4-Dichloro-phenyl)-pentanenitrile is a synthetically accessible compound with structural features that make it a person of interest for medicinal chemistry and drug discovery. While its specific history and biological profile are not well-documented, a robust synthesis can be confidently proposed based on the alkylation of 2,4-dichlorophenylacetonitrile, particularly using phase-transfer catalysis. Its value lies not only in its potential as a standalone therapeutic agent but also as a versatile intermediate and a tool for probing structure-activity relationships. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully elucidate its potential in the development of new medicines.

References

  • PubChem. 2,4-Dichlorophenylacetonitrile. National Center for Biotechnology Information. [Link][2]

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Foundational

Thermochemical properties of 2-(2,4-Dichloro-phenyl)-pentanenitrile

An In-depth Technical Guide to the Thermochemical Properties of 2-(2,4-Dichloro-phenyl)-pentanenitrile Abstract Introduction: The Significance of Thermochemical Data 2-(2,4-Dichloro-phenyl)-pentanenitrile, with the molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermochemical Properties of 2-(2,4-Dichloro-phenyl)-pentanenitrile

Abstract

Introduction: The Significance of Thermochemical Data

2-(2,4-Dichloro-phenyl)-pentanenitrile, with the molecular formula C₁₁H₁₁Cl₂N, belongs to a class of compounds that are of significant interest in medicinal chemistry and material science.[1] The nitrile group is a versatile functional moiety in drug discovery, while the dichlorinated phenyl ring imparts specific electronic and lipophilic characteristics.[3][4][5] The thermochemical properties of such a molecule are paramount for several reasons:

  • Drug Development: Understanding the thermal stability, melting point, and heat of fusion is critical for formulation, processing, and storage of active pharmaceutical ingredients (APIs).[6][7][8]

  • Process Safety: Knowledge of decomposition temperatures and potential exothermic events is essential for safe scale-up and manufacturing.[9]

  • Chemical Reactivity: The enthalpy of formation provides fundamental insight into the energetic landscape of the molecule, informing its synthetic pathways and potential reactions.[10]

This guide will provide the technical framework to experimentally determine and computationally estimate these critical parameters.

Core Thermochemical Properties of Interest

The primary thermochemical properties for a comprehensive profile of 2-(2,4-Dichloro-phenyl)-pentanenitrile are summarized below.

PropertySymbol (units)Significance
Melting PointTₘ (°C or K)Defines the solid-to-liquid phase transition temperature; a key indicator of purity.
Enthalpy of FusionΔHբᵤₛ (kJ/mol)The energy required for the solid-to-liquid phase transition; important for crystallization studies.
Thermal Decomposition Temp.TᏧ (onset, °C or K)The temperature at which the molecule begins to chemically degrade; a measure of thermal stability.[7]
Heat CapacityCₚ (J/mol·K)The amount of heat required to raise the temperature of the substance by one degree.
Enthalpy of CombustionΔH꜀ (kJ/mol)The heat released during complete combustion; used to derive the enthalpy of formation.
Enthalpy of FormationΔHբ (kJ/mol)The change in enthalpy during the formation of one mole of the substance from its constituent elements.

Experimental Determination of Thermochemical Properties

A multi-technique approach is necessary for a thorough experimental characterization. The following sections outline the protocols for three core thermal analysis techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining melting point and enthalpy of fusion.[11][12][13][14] It measures the difference in heat flow between a sample and a reference as a function of temperature.[13]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) to ensure accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(2,4-Dichloro-phenyl)-pentanenitrile into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain any potential volatilization.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C). An inert nitrogen atmosphere (50 mL/min flow rate) should be maintained to prevent oxidative decomposition.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset or peak temperature of the endothermic melting event on the resulting thermogram.

    • The enthalpy of fusion (ΔHբᵤₛ) is calculated by integrating the area of the melting peak.

Causality and Trustworthiness: Using a controlled heating rate ensures that the measurement is close to thermal equilibrium.[11] The inert atmosphere is crucial because the presence of oxygen could lead to premature decomposition, obscuring the true melting endotherm.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Start Start Weigh Weigh 2-5 mg of Sample Start->Weigh Pan Place in Aluminum Pan Weigh->Pan Crimp Crimp Pan Pan->Crimp Load Load into DSC Crimp->Load Program Run Temperature Program (10°C/min) under N2 Load->Program Record Record Heat Flow vs. Temperature Program->Record Analyze Analyze Thermogram Record->Analyze Tm Determine Tm (Melting Point) Analyze->Tm dH Calculate ΔHfus (Enthalpy of Fusion) Analyze->dH

Caption: Workflow for DSC analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile.

Thermogravimetric Analysis (TGA)

TGA is essential for determining the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[6][7][8][15][16]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of 2-(2,4-Dichloro-phenyl)-pentanenitrile into a ceramic or platinum TGA crucible.

  • Atmosphere and Temperature Program:

    • Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to prevent oxidative reactions.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a linear heating rate of 10-20 °C/min.

  • Data Analysis:

    • The TGA curve will show the percentage of initial mass as a function of temperature.

    • The onset temperature of mass loss is taken as the decomposition temperature (TᏧ), indicating the start of thermal degradation.[6]

    • The number of steps in the decomposition profile can provide insights into the degradation mechanism.

Causality and Trustworthiness: The use of an inert atmosphere is critical to study the inherent thermal stability of the molecule, as opposed to its oxidative stability. A consistent heating rate allows for comparable results across different experiments.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Start Start Weigh Weigh 5-10 mg of Sample Start->Weigh Crucible Place in TGA Crucible Weigh->Crucible Load Load into TGA Crucible->Load Program Heat at 10-20°C/min under N2 Load->Program Record Record Mass Loss vs. Temperature Program->Record Analyze Analyze TGA Curve Record->Analyze Td Determine Td (Decomposition Temp.) Analyze->Td Profile Analyze Decomposition Profile Analyze->Profile

Caption: Workflow for TGA analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion at constant volume, from which the standard enthalpy of formation can be derived.[10][17][18]

Special Considerations for Halogenated Compounds: The combustion of chlorinated compounds produces corrosive gases (e.g., HCl). Therefore, the bomb must be constructed from a corrosion-resistant alloy, such as Hastelloy.[19] The bomb washings must also be analyzed to correct for the formation of these acidic products.

Experimental Protocol: Bomb Calorimetry

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter (Cₖₐₗ) by combusting a certified standard, such as benzoic acid.[18][19]

  • Sample Preparation:

    • Press a pellet of 2-(2,4-Dichloro-phenyl)-pentanenitrile (approx. 0.5-1.0 g), and weigh it accurately.

    • Place the pellet in the sample crucible.

    • Attach a nickel-chromium fuse wire of known mass and length, ensuring it touches the sample.

    • Add a small, known amount of distilled water (approx. 1 mL) to the bottom of the bomb to absorb the acidic combustion products.

  • Combustion:

    • Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

    • Submerge the bomb in the calorimeter bucket containing a known mass of water.

    • Allow the system to reach thermal equilibrium, then ignite the sample electronically.

    • Record the temperature of the water jacket at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis and Corrections:

    • Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

    • Calculate the total heat released (qₜₒₜₐₗ) using: qₜₒₜₐₗ = Cₖₐₗ × ΔT.

    • Correct for the heat released by the combustion of the fuse wire.

    • Analyze the bomb washings (e.g., by titration) to determine the amount of HCl and any nitric acid formed, and subtract their heats of formation from qₜₒₜₐₗ.

    • The resulting value is the internal energy of combustion (ΔU꜀). Convert ΔU꜀ to the enthalpy of combustion (ΔH꜀) using the ideal gas law.

    • Finally, calculate the enthalpy of formation (ΔHբ) using Hess's Law with known enthalpies of formation for CO₂, H₂O, and HCl.

Diagram: Bomb Calorimetry Logical Flow

BombCal_Workflow Prep Prepare Sample (Pellet, Fuse Wire, Water) Seal Seal & Pressurize Bomb with O2 Prep->Seal Submerge Submerge Bomb in Water Jacket Seal->Submerge Ignite Ignite Sample Submerge->Ignite MeasureT Measure Temperature Rise (ΔT) Ignite->MeasureT CalcQ Calculate Total Heat Released (q_total) MeasureT->CalcQ Correct Apply Corrections (Fuse, Acid Formation) CalcQ->Correct CalcDeltaU Determine ΔUc (Internal Energy of Combustion) Correct->CalcDeltaU CalcDeltaH Calculate ΔHc (Enthalpy of Combustion) CalcDeltaU->CalcDeltaH CalcHf Calculate ΔHf (Enthalpy of Formation) CalcDeltaH->CalcHf

Caption: Logical flow for determining enthalpy of formation via bomb calorimetry.

Computational Thermochemistry

When experimental determination is not feasible, computational methods provide a powerful alternative for estimating thermochemical properties. High-level ab initio molecular orbital calculations can predict enthalpies of formation with reasonable accuracy.[20][21][22][23]

Methodology:

  • Geometry Optimization: The molecular structure of 2-(2,4-Dichloro-phenyl)-pentanenitrile is first optimized using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[21][22]

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute thermal corrections to the enthalpy.

  • Energy Calculation: A high-accuracy composite method, such as G3MP2B3, is then used to calculate the total electronic energy.[20][22]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which help to cancel out systematic errors in the calculations.[20]

This computational approach, while not a substitute for experimental data, provides valuable estimates and insights, particularly in the early stages of research and development.

Safety and Handling Protocols

Working with chlorinated aromatic compounds and high-temperature instrumentation requires stringent safety protocols.[9][24]

Personnel Protective Equipment (PPE):

  • Hand Protection: Chemically resistant gloves (e.g., Viton®, butyl rubber) are mandatory. Note that some solvents can penetrate latex and nitrile gloves.[24][25]

  • Eye Protection: Chemical splash goggles are required. A full-face shield should be worn when handling larger quantities or during procedures with a risk of splashing.[24][26]

  • Body Protection: A flame-resistant lab coat must be worn.[25]

Engineering Controls:

  • Ventilation: All handling of 2-(2,4-Dichloro-phenyl)-pentanenitrile should be performed in a certified chemical fume hood.[24]

  • Instrument Exhaust: The exhaust from TGA and DSC instruments should be vented to a dedicated exhaust system, especially when thermal decomposition is expected.[9]

Emergency Procedures:

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.[24]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[24][27]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[24][27]

Conclusion

The thermochemical characterization of 2-(2,4-Dichloro-phenyl)-pentanenitrile is a critical step in its development and safe handling. This guide provides a robust framework of experimental and computational methodologies to achieve this. By combining the precise measurements from DSC and TGA for thermal stability and phase transitions with the fundamental energetic data from bomb calorimetry and computational chemistry, a complete and reliable thermochemical profile can be established. Adherence to the detailed protocols and safety guidelines outlined herein will ensure the generation of high-quality, trustworthy data for this important chemical entity.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry.
  • Hiden Analytical. (2018, November 1). Real-Time Process Monitoring of Pharmaceuticals.
  • Thermogravimetric Analyzer for Pharmaceutical Materials. AmericanPharmaceuticalReview.com.
  • DSC Studies on Organic Melting Temperature Standards.
  • Santa Cruz Biotechnology, Inc. 2-(2,4-Dichloro-phenyl)-pentanenitrile. SCBT.
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
  • Wikipedia. Differential scanning calorimetry.
  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC).
  • Blanquart, G., & Pitsch, H. (2007). Thermochemical Properties of Polycyclic Aromatic Hydrocarbons (PAH)
  • Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide-Functionalized Compounds. DTIC.
  • NIST. Benzeneacetonitrile, 2,4-dichloro-. NIST Chemistry WebBook.
  • Sigma-Aldrich. 2,4-Dichlorophenylacetonitrile 98%.
  • Scimed. What Do Bomb Calorimeters Do and How Do They Work?.
  • Blanquart, G., & Pitsch, H. (2007). Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations. Journal of Physical Chemistry A, 111(28), 6510-20.
  • Ecolink, Inc. (2025, May 5). Chlorinated Solvents Health Effects – Understanding Risks.
  • Santa Cruz Biotechnology, Inc. 2-(2,4-Dichloro-phenyl)-pentanenitrile (Korean). SCBT.
  • FUJIFILM Wako Chemicals. 2-(2,4-dichlorophenyl)pentanenitrile.
  • Critically Evaluated Thermochemical Properties of Polycyclic Arom
  • Irikura, K., & Frurip, D. (1998).
  • National Institute of Standards and Technology. (2020, March 6).
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  • Bomb Calorimetry.
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  • Lab Manager. (2026, January 20).
  • debye technic. Bomb Calorimeter Working Principle.
  • An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.
  • Bomb Calorimetry: Determination of Heat of Combustion of Napthalene & Caloric Analysis of Chocol
  • debye technic. Which Substances Can You Analyze with a Bomb Calorimeter?.
  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. PMC.
  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • Reactions of Nitriles. Chemistry Steps.
  • the prepar

Sources

Protocols & Analytical Methods

Method

Protocol for the laboratory synthesis of 2-(2,4-Dichloro-phenyl)-pentanenitrile

Application Note: Laboratory Synthesis of 2-(2,4-Dichlorophenyl)pentanenitrile via Phase-Transfer Catalyzed Alkylation Document ID: AN-2184-86-3 Target Audience: Process Chemists, Research Scientists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis of 2-(2,4-Dichlorophenyl)pentanenitrile via Phase-Transfer Catalyzed Alkylation

Document ID: AN-2184-86-3 Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Scalable Phase-Transfer Catalysis (PTC) Protocol, and Analytical Validation

Introduction and Mechanistic Rationale

2-(2,4-Dichlorophenyl)pentanenitrile (CAS: 2184-86-3) is a critical synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs) and specialized agrochemicals (such as triazole fungicides)[1]. The molecule features a sterically hindered chiral center adjacent to a nitrile group, making its precise synthesis a benchmark for efficient carbon-carbon bond formation.

Historically, the α -alkylation of arylacetonitriles required strictly anhydrous conditions and highly reactive bases (e.g., Sodium Hydride in DMF)[2]. However, to optimize for scalability, safety, and atom economy, this protocol employs a Phase-Transfer Catalysis (PTC) methodology. The α -protons of 2,4-dichlorophenylacetonitrile are highly acidic due to the electron-withdrawing effects of both the nitrile group and the 2,4-dichlorophenyl ring. By utilizing a biphasic system (Toluene/50% aqueous NaOH) and Tetrabutylammonium bromide (TBAB) as a catalyst, the hydroxide ion is shuttled into the organic phase as a lipophilic ion pair. This facilitates rapid deprotonation, followed by an SN​2 nucleophilic attack on 1-bromopropane (n-propyl bromide)[3]. This self-validating system suppresses dialkylation and eliminates the need for pyrophoric reagents.

Experimental Workflow and Logical Relationships

The following diagram illustrates the biphasic catalytic cycle and the logical progression of the reaction workflow.

PTC_Workflow OrgPhase Organic Phase (Toluene) Substrate + Alkyl Halide PTCycle PTC Cycle (TBAB) Ion-Pair Transfer OrgPhase->PTCycle Substrate solvation AqPhase Aqueous Phase (50% NaOH) Hydroxide Source AqPhase->PTCycle OH- extraction Carbanion Deprotonation Carbanion Formation PTCycle->Carbanion Base delivery SN2 SN2 Alkylation C-C Bond Formation Carbanion->SN2 Nucleophilic attack Workup Phase Separation & Acid Wash SN2->Workup Quench Product Target Compound 2-(2,4-Dichlorophenyl)pentanenitrile Workup->Product Purification

Phase-Transfer Catalyzed Alkylation Workflow for 2-(2,4-Dichlorophenyl)pentanenitrile.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements for a 100 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2,4-Dichlorophenylacetonitrile Substrate186.041.0018.60 g
1-Bromopropane Alkylating Agent123.001.1514.15 g (10.5 mL)
Tetrabutylammonium bromide (TBAB) Phase-Transfer Catalyst322.370.051.61 g
Sodium Hydroxide (50% w/w aq.) Base40.003.0024.0 g (15.7 mL)
Toluene Organic Solvent92.14N/A100.0 mL

Note: The target product, 2-(2,4-Dichlorophenyl)pentanenitrile, has a molecular weight of 228.118 g/mol and a molecular formula of C11​H11​Cl2​N [1].

Step-by-Step Experimental Protocol

Step 1: System Initialization

  • Action: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 18.60 g of 2,4-dichlorophenylacetonitrile and 100 mL of toluene.

  • Causality: Toluene is selected because it is chemically inert to highly concentrated aqueous bases and provides optimal partitioning for the lipophilic TBAB catalyst, ensuring a robust biphasic boundary[3].

Step 2: Reagent and Catalyst Introduction

  • Action: Add 1.61 g of TBAB to the stirring solution, followed by 14.15 g of 1-bromopropane.

  • Causality: Introducing the alkylating agent prior to the base prevents the premature formation of the carbanion, which, in the absence of an electrophile, could undergo oxidative dimerization or unwanted side reactions.

Step 3: Controlled Deprotonation

  • Action: Increase the mechanical stirring rate to 800 RPM. Using an addition funnel, add 15.7 mL of 50% w/w aqueous NaOH dropwise over 30 minutes, maintaining the internal temperature below 35°C using a water bath.

  • Causality: High-shear mechanical stirring is critical in PTC to maximize the interfacial surface area between the aqueous and organic phases. Slow base addition mitigates the exothermic deprotonation process.

Step 4: Alkylation and Thermal Maturation

  • Action: Once the addition is complete, heat the biphasic mixture to 60°C for 4 to 6 hours. Monitor the reaction progress via GC-MS or TLC (Hexanes:Ethyl Acetate 9:1).

  • Causality: Mild thermal activation provides the necessary kinetic energy to drive the SN​2 displacement of the bromide ion by the sterically hindered secondary carbanion, pushing the reaction to >95% conversion.

Step 5: Quenching and Phase Separation

  • Action: Cool the reaction mixture to room temperature. Add 100 mL of distilled water to dissolve the precipitated sodium bromide salts. Transfer to a separatory funnel and isolate the organic (upper) layer.

  • Causality: Dilution collapses the emulsion and ensures all inorganic salts are fully solubilized in the aqueous phase, preventing contamination of the organic stream.

Step 6: Workup and Purification

  • Action: Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO3​ , and 50 mL of brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (or silica gel chromatography) to yield the pure product.

  • Causality: The 1M HCl wash is a critical self-validating step; it neutralizes any residual hydroxide and extracts the TBAB catalyst into the aqueous waste, ensuring the final product is free of catalytic impurities before distillation.

Sources

Application

Application Note: Advanced Purification Protocols for Crude 2-(2,4-Dichlorophenyl)pentanenitrile

Introduction & Mechanistic Context 2-(2,4-Dichlorophenyl)pentanenitrile (CAS 2184-86-3)[1] is a highly lipophilic, sterically hindered nitrile that serves as a pivotal intermediate in the synthesis of agricultural chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-(2,4-Dichlorophenyl)pentanenitrile (CAS 2184-86-3)[1] is a highly lipophilic, sterically hindered nitrile that serves as a pivotal intermediate in the synthesis of agricultural chemicals, most notably triazole fungicides like Penconazole[2].

The compound is traditionally synthesized via the phase-transfer catalyzed (PTC) alkylation of 2,4-dichlorophenylacetonitrile[3] with 1-chloropropane in the presence of an aqueous base (e.g., NaOH). Because the α -carbon of the mono-alkylated product retains a slightly acidic proton, the reaction is susceptible to kinetic over-alkylation, generating a dialkylated impurity. Consequently, the crude reaction mixture is a complex matrix requiring orthogonal purification strategies to isolate the target compound at >98% purity.

ReactionPathway SM 2,4-Dichlorophenylacetonitrile (Starting Material) Product 2-(2,4-Dichlorophenyl)pentanenitrile (Target Product) SM->Product Mono-alkylation Reagent 1-Chloropropane + Base (NaOH) Reagent->Product Impurity Dialkylated Impurity (Over-alkylation) Product->Impurity Kinetic Byproduct

Chemical pathway showing the synthesis of the target nitrile and its primary dialkylated impurity.

Impurity Profiling & Purification Strategy

To design a highly efficient Downstream Processing (DSP) workflow, we must analyze the physicochemical properties of the crude matrix. The crude mixture typically contains:

  • Inorganic Salts & Base: NaCl and residual NaOH from the biphasic reaction.

  • Phase Transfer Catalyst (PTC): Typically tetrabutylammonium bromide (TBAB).

  • Unreacted Starting Material: Boiling point ~170 °C at 12 Torr[4].

  • Target Product: 2-(2,4-Dichlorophenyl)pentanenitrile.

  • Dialkylated Impurity: 2-(2,4-Dichlorophenyl)-2-propylpentanenitrile.

The Causality Behind the DSP Choices
  • Why Toluene for Extraction? Toluene is chosen over halogenated solvents (like DCM) because its lower density ensures it remains the top layer, preventing emulsion formation with the dense, highly concentrated aqueous brine generated during the reaction. Furthermore, its boiling point (110 °C) allows for the azeotropic removal of trace water prior to vacuum distillation.

  • Why High-Vacuum Fractional Distillation? Nitriles can undergo thermal decyanation or oxidation at sustained temperatures above 180 °C. By utilizing a high-vacuum system (< 1 Torr), we depress the boiling points of the organic components by over 150 °C, ensuring the separation is driven purely by thermodynamic volatility without risking thermal degradation.

Quantitative Separation Metrics

Table 1: Physicochemical Profile & Chromatographic Behavior

CompoundRoleMW ( g/mol )Est. BP (@ 0.5 Torr)GC-FID RRT*
2,4-DichlorophenylacetonitrileStarting Material186.04105 - 115 °C0.75
2-(2,4-Dichlorophenyl)pentanenitrileTarget Product228.12130 - 140 °C1.00
2-(2,4-Dichlorophenyl)-2-propylpentanenitrileDialkylated Impurity270.20> 155 °C1.35

*Relative Retention Time (RRT) based on a standard DB-5 GC column.

Experimental Workflows & Protocols

DSPWorkflow Crude Crude Reaction Mixture Ext Liquid-Liquid Extraction (Water / Toluene) Crude->Ext Org Organic Phase (Product + Org. Impurities) Ext->Org Top Layer Aq Aqueous Phase (Salts, Base, PTC) Ext->Aq Bottom Layer (Discard) Dist Fractional Vacuum Distillation (< 1 Torr) Org->Dist After Solvent Evaporation F1 Forecut (Unreacted SM) Dist->F1 105-115 °C F2 Main Cut (Target Nitrile >98%) Dist->F2 130-140 °C F3 Residue (Dialkylated Impurity) Dist->F3 >155 °C

Downstream processing workflow for the isolation and purification of the target nitrile compound.

Protocol 1: Biphasic Quench and Liquid-Liquid Extraction

Objective: Remove all inorganic salts, residual base, and the phase-transfer catalyst.

  • Quenching: Cool the crude reaction mixture to 20 °C. For every 1 L of crude mixture, add 500 mL of deionized water to dissolve precipitated NaCl.

  • Solvent Addition: Add 500 mL of Toluene. Stir vigorously at 300 RPM for 15 minutes to ensure complete partitioning of the lipophilic nitrile into the organic phase.

  • Phase Separation: Allow the mixture to settle for 30 minutes. Drain the bottom aqueous layer.

  • Washing: Wash the top organic layer with 300 mL of 5% aqueous HCl (to neutralize residual NaOH), followed by 300 mL of saturated brine.

  • Self-Validation Check: Test the pH of the final brine wash. It must be strictly neutral (pH 6.5 - 7.5). Causality: Any residual alkalinity carried into the distillation boiler will catalyze the thermal decomposition of the nitrile at elevated temperatures.

  • Drying: Distill off the Toluene under mild vacuum (50 Torr, 60 °C). The residual water will be removed azeotropically.

Protocol 2: Short-Path Fractional Vacuum Distillation

Objective: Isolate 2-(2,4-Dichlorophenyl)pentanenitrile from structurally similar organic impurities.

  • Setup: Transfer the solvent-free crude oil to a distillation flask equipped with a Vigreux column (to provide sufficient theoretical plates) and a short-path condenser.

  • Degassing: Apply a high vacuum (< 0.5 Torr) at room temperature for 30 minutes to remove dissolved gases and trace toluene.

  • Fraction Collection: Gradually increase the oil bath temperature. Collect fractions according to the parameters in Table 2.

  • Self-Validation Check: Do not pool the Main Cut immediately. Collect it in 50 mL aliquots. Analyze each aliquot via GC-FID. Only pool fractions demonstrating an Area Normalization (AN) >98.5% for the target peak. If the forecut overlaps, the initial 5% of the main cut will show elevated levels of the starting material and must be diverted to the recycle fraction.

Table 2: Distillation Parameters and Fraction Cut-offs (@ 0.5 Torr)

FractionHead TempBath TempPrimary CompositionAction
Degassing< 50 °C80 °CTrace Toluene / WaterDiscard to cold trap
Forecut105 - 115 °C140 °C2,4-DichlorophenylacetonitrileRecycle to next batch
Main Cut 130 - 140 °C 165 °C 2-(2,4-Dichlorophenyl)pentanenitrile Pool & Package
Residue> 140 °C> 180 °CDialkylated Impurities / TarsIncinerate
Protocol 3: Preparative HPLC (For Analytical Reference Standards)

Objective: Achieve >99.9% ultra-high purity for use as an analytical standard.

  • Sample Prep: Dissolve 1.0 g of the distilled Main Cut in 10 mL of HPLC-grade Acetonitrile.

  • Chromatography Conditions:

    • Column: C18 Preparative Column (250 mm x 21.2 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 70% Acetonitrile / 30% Water.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation Check: Monitor the peak purity of the eluting target compound using a Diode Array Detector (DAD). The UV spectrum across the peak must be uniform, confirming the absence of co-eluting structural isomers. Lyophilize the collected fractions to yield the ultra-pure standard.

References

  • 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3 Product Information. Santa Cruz Biotechnology.
  • US Patent 4556717A - Process for producing 1-[2-(2,4-dichlorophenyl)-pentyl]-1H-1,2,4-triazole. Google Patents.
  • 2,4-dichlorophenylacetonitrile Physicochemical Properties. Echemi.
  • SAFETY DATA SHEET - 2,4-Dichlorophenylacetonitrile. ThermoFisher Scientific.

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile

Abstract This application note describes the development and validation of a precise, accurate, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile. The method is designed for use in research, development, and quality control environments. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent separation and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated to be specific, linear, accurate, precise, and robust. Furthermore, forced degradation studies confirmed the method's ability to separate the main analyte from its degradation products, establishing its stability-indicating nature.

Introduction

2-(2,4-Dichloro-phenyl)-pentanenitrile is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the dichlorophenyl and nitrile functional groups suggests its potential utility as a building block in medicinal chemistry.[1] Accurate and reliable analytical methods are crucial for monitoring the purity, stability, and quality of such compounds throughout the development and manufacturing processes. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of non-volatile and semi-volatile organic compounds.

This application note provides a comprehensive guide to a fully validated HPLC method for the analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile. The rationale behind the selection of chromatographic conditions is discussed in detail, followed by a complete validation protocol and results, and a step-by-step procedure for performing the analysis and a forced degradation study.

Method Development Strategy

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method with UV detection. The method development was guided by the physicochemical properties of 2-(2,4-Dichloro-phenyl)-pentanenitrile (Molecular Formula: C11H11Cl2N, Molecular Weight: 228.118 g/mol ) and experience with similar aromatic nitriles.[2][3][4]

Column and Mobile Phase Selection

A C18 column was chosen as the stationary phase due to its hydrophobicity, which is well-suited for retaining the non-polar dichlorophenyl group of the analyte. A standard column dimension of 250 mm x 4.6 mm with a 5 µm particle size was selected to provide high resolution and efficiency.

The mobile phase consisted of a mixture of acetonitrile (ACN) and water. ACN was chosen as the organic modifier due to its low viscosity and UV transparency. An initial scouting gradient was performed to determine the optimal isocratic mobile phase composition that would provide a reasonable retention time and good peak shape for the analyte. Based on these initial experiments, a mobile phase of ACN:Water (60:40, v/v) was selected. A small amount of phosphoric acid (0.1%) was added to the aqueous phase to improve peak shape and reproducibility by suppressing the ionization of any potential acidic functional groups.

Detection Wavelength

To determine the optimal detection wavelength, a UV-Vis spectrum of 2-(2,4-Dichloro-phenyl)-pentanenitrile in the mobile phase was recorded. The spectrum showed a maximum absorbance at approximately 230 nm, which was selected as the detection wavelength to ensure high sensitivity.

Optimized Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Isocratic HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 230 nm
Run Time 10 minutes

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6][7][8] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To demonstrate specificity, a forced degradation study was conducted to generate potential degradation products.[10][11][12]

  • Acid Hydrolysis: 1 mL of a 1 mg/mL solution of 2-(2,4-Dichloro-phenyl)-pentanenitrile was treated with 1 mL of 1N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1N NaOH.

  • Base Hydrolysis: 1 mL of a 1 mg/mL solution was treated with 1 mL of 1N NaOH and heated at 80°C for 4 hours. The solution was then neutralized with 1N HCl.

  • Oxidative Degradation: 1 mL of a 1 mg/mL solution was treated with 1 mL of 30% hydrogen peroxide and kept at room temperature for 24 hours.

  • Thermal Degradation: A solid sample of the analyte was kept in a hot air oven at 105°C for 48 hours. A solution was then prepared at 1 mg/mL.

  • Photolytic Degradation: A 1 mg/mL solution of the analyte was exposed to UV light (254 nm) for 24 hours.

All stressed samples were diluted with the mobile phase to a final concentration of 100 µg/mL and injected into the HPLC system. The chromatograms were compared to that of an unstressed standard solution.

The analyte was found to be significantly degraded under acidic, basic, and oxidative conditions. Moderate degradation was observed under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the parent peak, demonstrating the stability-indicating nature of the method. The target degradation was between 5-20%.[13][14]

Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl, 80°C, 4h)~15%Major degradation peak at RRT 0.8
Base Hydrolysis (1N NaOH, 80°C, 4h)~18%Major degradation peak at RRT 0.7
Oxidative (30% H2O2, RT, 24h)~12%Multiple small degradation peaks
Thermal (105°C, 48h)~8%Minor degradation peak at RRT 1.2
Photolytic (UV 254nm, 24h)~6%Minor degradation peak at RRT 1.3
Linearity and Range

The linearity of the method was determined by analyzing a series of solutions of 2-(2,4-Dichloro-phenyl)-pentanenitrile at concentrations ranging from 10 to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the specified range with a correlation coefficient (r²) of >0.999.

Accuracy

Accuracy was determined by the standard addition method. Known amounts of the analyte were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added analyte was calculated. The mean recovery was found to be between 98.0% and 102.0%, indicating good accuracy.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of a 100 µg/mL standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.

The RSD for both repeatability and intermediate precision was found to be less than 2.0%, demonstrating excellent precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The calculated LOD and LOQ were found to be sufficiently low for the intended purpose of the method.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters, including theoretical plates, tailing factor, and retention time, were monitored. The method was found to be robust, with no significant changes in the chromatographic performance upon minor variations in the experimental parameters.

Detailed Protocol

Reagents and Materials
  • 2-(2,4-Dichloro-phenyl)-pentanenitrile reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile and water (60:40, v/v). Add 1 mL of phosphoric acid to 1 L of the water used for the mobile phase preparation. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 2-(2,4-Dichloro-phenyl)-pentanenitrile reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.

HPLC System Setup and Analysis
  • Set up the HPLC system with the conditions specified in the "Optimized Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solution and record the chromatogram. The retention time for 2-(2,4-Dichloro-phenyl)-pentanenitrile should be approximately 6 minutes.

  • Prepare sample solutions at a similar concentration to the working standard and inject them into the HPLC system.

  • Calculate the concentration of the analyte in the samples by comparing the peak area with that of the working standard.

Visualization

HPLC_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_app Application A Analyte Characterization B Column & Mobile Phase Screening A->B C Wavelength Selection B->C D Optimization of Parameters C->D E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy F->G H Precision G->H I LOD & LOQ H->I J Robustness I->J K Routine Analysis J->K L Stability Studies J->L

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness LOQ LOQ center->LOQ

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile has been developed and validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies of this compound. The forced degradation studies confirmed the stability-indicating nature of the method, which is crucial for assessing the long-term stability of the analyte.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • ICH GUIDELINES: STRESS DEGRAD
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • A Comparative Guide to ICH Q2(R1)
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • (2,4-Dichlorophenyl)acetonitrile. (2018, February 16). SIELC Technologies.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3. Santa Cruz Biotechnology.
  • Liquid chromatographic analysis of dichlorophen and its major impurity. PubMed.
  • Application Note: HPLC Analysis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene. Benchchem.
  • 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566. PubChem.
  • 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)pentanedinitrile. Sigma-Aldrich.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010, August 30).

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Application

GC-MS parameters for the detection of 2-(2,4-Dichloro-phenyl)-pentanenitrile

An Application Note for the Validated GC-MS Analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile Abstract This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Validated GC-MS Analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile

Abstract

This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive and selective detection and quantification of 2-(2,4-Dichloro-phenyl)-pentanenitrile. This compound, a halogenated aromatic nitrile, is of interest in pharmaceutical development as a potential process intermediate or impurity. Ensuring its absence or controlling its presence at trace levels is critical for drug safety and quality control.[1] The methodology described herein leverages the high separation efficiency of gas chromatography and the definitive identification power of mass spectrometry.[2] We provide a complete workflow, from sample preparation using liquid-liquid extraction (LLE) to detailed instrument parameters and a full validation strategy based on International Council for Harmonisation (ICH) guidelines, ensuring the method is specific, accurate, precise, and robust for its intended purpose.[3]

Introduction: The Rationale for a Dedicated GC-MS Approach

2-(2,4-Dichloro-phenyl)-pentanenitrile (CAS No. 2184-86-3) possesses chemical properties—specifically its semi-volatility and thermal stability—that make it an ideal candidate for analysis by Gas Chromatography (GC).[4][5] When coupled with a Mass Spectrometry (MS) detector, the technique becomes a "gold standard" for forensic and pharmaceutical analysis, offering unparalleled specificity.[2] The mass spectrometer provides structural information through characteristic fragmentation patterns and the distinct isotopic signature of the two chlorine atoms, virtually eliminating false positives from complex sample matrices.

This guide is designed for researchers and quality control analysts who require a reliable method to quantify this specific compound. We move beyond a simple listing of parameters to explain the causality behind each choice, empowering the user to adapt and troubleshoot the method effectively.

Materials and Reagents

  • Reference Standard: 2-(2,4-Dichloro-phenyl)-pentanenitrile, ≥98% purity (CAS: 2184-86-3)[6]

  • Internal Standard (IS): (Optional but recommended for highest accuracy) e.g., 2,4-Dichlorophenylacetonitrile (CAS: 6306-60-1) or another structurally similar compound not present in the sample.[7]

  • Solvents (HPLC or GC grade):

    • Methanol

    • Dichloromethane (DCM)[4]

    • Ethyl Acetate

    • Hexane[8]

  • Reagents:

    • Deionized Water (18.2 MΩ·cm)

    • Sodium Bicarbonate (NaHCO₃)

    • Sodium Chloride (NaCl)

  • Consumables:

    • 1.5 mL glass GC autosampler vials with PTFE-lined caps[4]

    • 15 mL polypropylene or glass centrifuge tubes

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm, PTFE)

Detailed Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

The objective of sample preparation is to isolate the analyte from the sample matrix (e.g., a drug formulation, process stream, or biological fluid) and concentrate it in a solvent suitable for GC-MS injection.[8] LLE is a robust technique for this purpose, separating compounds based on their differential solubility in immiscible liquids.[8][9]

Step-by-Step Protocol:

  • Sample Weighing/Aliquoting: Accurately weigh a precise amount of the solid sample (e.g., 100 mg) or pipette a known volume of the liquid sample (e.g., 1.0 mL) into a 15 mL centrifuge tube.

  • Dissolution & pH Adjustment:

    • Add 5.0 mL of a 5% sodium bicarbonate aqueous solution to the tube. The basic solution ensures the nitrile analyte remains in its neutral, non-polar form, maximizing its affinity for the organic extraction solvent.

    • Vortex for 1 minute to fully dissolve or suspend the sample.

  • Organic Solvent Extraction:

    • Add 5.0 mL of ethyl acetate to the tube. Ethyl acetate is chosen for its excellent solubilizing power for semi-polar organic compounds and its immiscibility with water.

    • (Optional) If using an internal standard, spike the ethyl acetate with the IS at a known concentration (e.g., 1 µg/mL).

  • Extraction & Phase Separation:

    • Cap the tube tightly and shake vigorously for 2 minutes. This maximizes the surface area between the two phases, facilitating the transfer of the analyte into the organic layer.

    • Centrifuge the tube at 4000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection & Final Preparation:

    • Carefully pipette the upper organic layer (ethyl acetate) and transfer it to a clean tube. To improve recovery, a second extraction of the aqueous layer can be performed.

    • Pass the collected organic extract through a 0.22 µm PTFE syringe filter into a GC vial. This removes any particulates that could damage the GC injector or column.[8]

Diagram of the Sample Preparation Workflow:

G Sample 1. Sample Aliquot (100 mg solid or 1.0 mL liquid) Dissolve 2. Add 5 mL Aqueous NaHCO₃ (Ensures analyte is neutral) Sample->Dissolve Extract 3. Add 5 mL Ethyl Acetate (with Internal Standard, if used) Dissolve->Extract Vortex 4. Vortex / Shake (2 min) (Facilitates analyte transfer) Extract->Vortex Centrifuge 5. Centrifuge (4000 rpm, 5 min) (Breaks emulsion, separates layers) Vortex->Centrifuge Collect 6. Collect Organic (Top) Layer Centrifuge->Collect Filter 7. Filter (0.22 µm PTFE) (Removes particulates) Collect->Filter GCVial 8. Transfer to GC Vial Filter->GCVial

Caption: Liquid-Liquid Extraction (LLE) workflow for sample cleanup.

GC-MS Instrumentation and Optimized Parameters

The following parameters have been optimized for the analysis of halogenated aromatic compounds.[10][11] A mid-polar GC column is selected to provide good selectivity, and splitless injection ensures maximum sensitivity for trace-level analysis.[4]

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
GC ColumnDB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, versatile, and low-bleed column suitable for a wide range of semi-volatile compounds.[10][12]
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[10]
Injection ModeSplitlessMaximizes analyte transfer to the column, essential for trace-level detection and quantification.[4]
Injection Volume1.0 µLStandard volume for achieving good sensitivity without overloading the system.
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte and solvent without causing thermal degradation.[12]
Oven Program80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)The initial hold focuses the analytes at the head of the column. The ramp provides separation, and the final hold bakes out contaminants.
Mass Spectrometer Agilent 5977 MSD or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ionization ModeElectron Ionization (EI)Standard ionization at 70 eV produces reproducible fragmentation patterns for library matching and identification.[13]
Ion Source Temp.230 °CPrevents analyte condensation within the ion source.[13]
Quadrupole Temp.150 °CMaintains ion trajectory and prevents contamination of the quadrupole.[13]
Transfer Line Temp.280 °CEnsures the analyte remains in the gas phase as it moves from the GC to the MS.[12]
Data Acquisition
Mode 1: IdentificationFull Scan (m/z 50 - 350)Acquires the full mass spectrum to confirm analyte identity against a spectral library (e.g., NIST).[14]
Mode 2: QuantificationSelected Ion Monitoring (SIM)Monitors specific, characteristic ions for the analyte and internal standard, significantly increasing sensitivity and selectivity.[15]
SIM Ions (Hypothetical)m/z 227 (M+), 198, 162Quantifier and qualifier ions must be determined empirically from the full scan spectrum of the reference standard.

Method Validation Protocol

A robust analytical method requires validation to prove it is fit for its intended purpose.[2][3] The following steps, based on ICH Q2(R1) guidelines, form a self-validating system.

Diagram of the Method Validation Process:

G cluster_params Core Validation Parameters VM Validated Method Specificity Specificity Specificity->VM Linearity Linearity & Range Linearity->VM Accuracy Accuracy Accuracy->VM Precision Precision Precision->VM LOD LOD / LOQ LOD->VM Robustness Robustness Robustness->VM

Caption: Core parameters for analytical method validation.

Validation Experiments:

  • Specificity: Analyze a blank matrix (sample without the analyte) to demonstrate that no endogenous components interfere with the analyte or internal standard peaks at their respective retention times.

  • Linearity and Range: Prepare a series of calibration standards (e.g., 5-6 levels) by spiking the blank matrix extract with known concentrations of the analyte. Plot the peak area ratio (analyte/IS) against concentration. The relationship should be linear with a correlation coefficient (R²) ≥ 0.995.[3]

  • Accuracy (Recovery): Analyze spiked blank samples at a minimum of three concentration levels (e.g., low, medium, high). Accuracy is expressed as the percentage recovery of the known spiked amount. Acceptance criteria are typically 80-120%.[9]

  • Precision:

    • Repeatability (Intra-assay): Analyze multiple preparations (n=6) of a spiked sample at the same concentration on the same day.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.

    • Precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 15%.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). This is often calculated based on the signal-to-noise ratio (S/N) of the chromatogram (LOD S/N ≥ 3; LOQ S/N ≥ 10).[10]

  • Robustness: Intentionally make small variations to method parameters (e.g., oven ramp rate ±2°C/min, flow rate ±0.1 mL/min) and assess the impact on the results. The method is robust if these changes do not significantly affect the data.[3]

Summary of Typical Validation Acceptance Criteria:

Validation ParameterAcceptance Criterion
Linearity (R²)≥ 0.995
Accuracy (% Recovery)80 - 120%
Precision (% RSD)≤ 15%
SpecificityNo significant interference at the retention time
Limit of Quantitation (LOQ)S/N ≥ 10 with acceptable accuracy and precision

Field Insights and Troubleshooting

  • Matrix Effects: Even with cleanup, co-extracted matrix components can enhance or suppress the analyte signal in the MS source. Using an internal standard that is chemically similar to the analyte can help correct for these effects. For highly complex matrices, matrix-matched calibration standards are essential for accurate quantification.[16]

  • Peak Tailing: Poor peak shape for nitriles can sometimes occur. Ensure the injector liner is clean and consider using a liner with glass wool. If problems persist, derivatization is an option, though it adds complexity to the sample preparation.[17]

  • Library Matching: While a high match score against the NIST library is a strong indicator of identity, it is not absolute proof. Confirmation should always be based on a comparison of both the mass spectrum and the retention time of the unknown peak with that of an authentic reference standard analyzed under identical conditions.[14]

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and selective tool for the quantification of 2-(2,4-Dichloro-phenyl)-pentanenitrile. By following the comprehensive protocol for sample preparation, instrument setup, and method validation, laboratories in research, development, and quality control can confidently implement this procedure. The emphasis on the rationale behind each step ensures that users can adapt the method to their specific needs while maintaining the highest standards of scientific integrity.

References

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]

  • MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Available at: [Link]

  • Spectroscopy Online. (2020). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Available at: [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • PubMed. (2024). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Available at: [Link]

  • Taylor & Francis Online. (2024). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Available at: [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. Available at: [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Available at: [Link]

  • ACS Publications. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenylacetonitrile. Available at: [Link]

  • NIST. (n.d.). Benzeneacetonitrile, 2,4-dichloro-. Available at: [Link]

  • Wiley Science Solutions. (2023). NIST/EPA/NIH Mass Spectral Library 2023. Available at: [Link]

  • ResearchGate. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. Available at: [Link]

  • PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Available at: [Link]

Sources

Method

Quantitative analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile in complex matrices

An Application Note for the Quantitative Analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile in Complex Biological Matrices Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Quantitative Analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile in Complex Biological Matrices

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(2,4-dichloro-phenyl)-pentanenitrile in complex biological matrices such as human plasma and urine. Given the chemical nature of halogenated aromatic compounds, achieving high sensitivity, selectivity, and robustness is paramount for accurate pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[1] This application note details two primary workflows centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalysis, and offers detailed protocols for sample preparation using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2] All methodologies are designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

Introduction: The Rationale for a Robust Bioanalytical Method

2-(2,4-Dichloro-phenyl)-pentanenitrile is a halogenated aromatic nitrile. Compounds of this class are frequently encountered in drug discovery and development as intermediates or active pharmaceutical ingredients. The dichlorophenyl moiety imparts significant lipophilicity, while the nitrile group provides a site for potential metabolic transformation.[6][7] Therefore, a validated analytical method is crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its potential metabolites.[1][2]

The primary challenge in bioanalysis lies in the complexity of the biological matrix.[8] Endogenous components like proteins, lipids, and salts can interfere with analysis by causing ion suppression in the mass spectrometer, leading to inaccurate and unreliable results.[9][10] The protocols herein are optimized to effectively remove these interferences, ensuring the method is fit for its intended purpose in a regulatory environment.[4][11]

Materials and Instrumentation

Materials and Reagents
  • Analyte: 2-(2,4-Dichloro-phenyl)-pentanenitrile (≥98% purity), CAS: 2184-86-3.[12]

  • Internal Standard (IS): 2-(2,4-Dichloro-phenyl)-pentanenitrile-d4 (or a suitable structural analog like 2-(2,4-Dichlorophenyl)acetonitrile if a stable isotope-labeled standard is unavailable).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methyl tert-butyl ether (MTBE, HPLC grade), Ethyl Acetate (HPLC grade).

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (≥99% purity), Zinc Sulfate Heptahydrate (≥99% purity).

  • Matrices: Human plasma (K2-EDTA), Human urine (drug-free).

  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 3 mL).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, glass test tubes.

Instrumentation

The methods described are optimized for a modern triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Liquid Chromatography: UPLC/HPLC system capable of binary gradient elution.

  • Mass Spectrometry: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

Analytical Methodologies

The cornerstone of this application note is an LC-MS/MS method, which provides unparalleled sensitivity and selectivity for quantifying trace concentrations of analytes in complex matrices.[2]

Liquid Chromatography (LC) Conditions

The goal of the chromatographic separation is to resolve the analyte from matrix components to minimize ion suppression and ensure a robust analysis. A reversed-phase method is ideal for this moderately non-polar compound.

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for non-polar to moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrateA rapid gradient ensures a short run time suitable for high-throughput analysis.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column to maintain efficiency and sensitivity.
Column Temp. 40 °CReduces viscosity and improves peak shape and reproducibility.
Injection Vol. 5 µLA small volume minimizes potential matrix effects while providing sufficient sensitivity.
Mass Spectrometry (MS) Conditions

Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrile group can be protonated, making positive ion mode efficient.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Source Temperature 150 °CMaintains analyte stability while aiding desolvation.
Desolvation Temp. 400 °CEnsures efficient removal of solvent from the ESI droplets.
MRM Transitions Analyte: Q1: 229.1 -> Q3: 188.1 (Quantifier), 162.1 (Qualifier)IS: Q1: 233.1 -> Q3: 192.1Precursor ion [M+H]⁺ is selected in Q1 and fragmented; specific product ions are monitored in Q3 for unambiguous identification.

Sample Preparation: The Key to Reliable Data

Effective sample preparation is the most critical step in bioanalysis.[1][2] Its purpose is to extract the analyte from the complex matrix, remove interferences, and concentrate the sample.[13][14] We present two validated protocols: Solid-Phase Extraction (SPE) for the cleanest extracts and Liquid-Liquid Extraction (LLE) as a cost-effective alternative.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient technique that can significantly reduce matrix effects by separating the analyte from endogenous interferences based on physical and chemical properties.[13][14] The "bind-and-elute" strategy is employed here.[14]

Step-by-Step Protocol:

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry. This solvates the stationary phase to ensure proper binding.

  • Sample Loading: Mix 100 µL of plasma or urine with 20 µL of IS solution and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge. This step is crucial for removing polar interferences while the analyte remains bound to the sorbent.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of acetonitrile into a clean collection tube. The strong organic solvent disrupts the analyte-sorbent interaction.[13]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex and inject 5 µL into the LC-MS/MS system.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol cluster_post Post-Extraction Condition 1. Condition (Methanol, then Water) Load 2. Load Sample (Plasma/Urine + IS + Acid) Condition->Load Solvates Sorbent Wash 3. Wash (5% Methanol in Water) Load->Wash Analyte Binds Elute 4. Elute (Acetonitrile) Wash->Elute Removes Interferences Evaporate 5. Evaporate to Dryness Elute->Evaporate Collects Analyte Reconstitute 6. Reconstitute Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Solid-Phase Extraction (SPE).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[15] It is a versatile and effective technique for cleaning up complex biological fluids.[15]

Step-by-Step Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or urine and 20 µL of IS solution.

  • pH Adjustment: Add 50 µL of 1M ammonium acetate buffer (pH 5.0). This neutralizes the sample pH to ensure consistent partitioning of the analyte.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex the tube vigorously for 2 minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer & Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution & Analysis: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject 5 µL into the LC-MS/MS system.

LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Protocol cluster_post Post-Extraction Sample 1. Sample + IS + Buffer AddSolvent 2. Add MTBE Sample->AddSolvent Vortex 3. Vortex Mix AddSolvent->Vortex Analyte Partitioning Centrifuge 4. Centrifuge Vortex->Centrifuge Phase Separation Transfer 5. Transfer Organic Layer Centrifuge->Transfer Evaporate 6. Evaporate to Dryness Transfer->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Bioanalytical Method Validation

To ensure that the analytical method is suitable for its intended purpose, a full validation must be performed according to regulatory guidelines.[3][11][16] The objective is to demonstrate the reliability and reproducibility of the method.[1][5]

The validation process assesses the following key parameters:

ParameterDescription
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]
Calibration Curve Demonstrates the relationship between the instrument response and known concentrations of the analyte.
Accuracy & Precision Accuracy measures the closeness of determined values to the true value. Precision measures the repeatability of the results.[5]
Sensitivity (LLOQ) The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[5]
Matrix Effect The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.
Recovery The efficiency of the extraction procedure, measured as the percentage of analyte recovered from the matrix.
Stability Evaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).
Acceptance Criteria Summary (based on FDA M10 Guidance)
ParameterAcceptance Criteria
Calibration Curve At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). Correlation coefficient (r²) should be ≥0.99.
Accuracy (at LLOQ) The mean concentration should be within ±20% of the nominal value.
Accuracy (at other QCs) The mean concentration should be within ±15% of the nominal value.
Precision (CV/RSD) The coefficient of variation (%CV) should not exceed 20% at the LLOQ and 15% for other QC levels (Low, Mid, High).
Stability Mean concentrations of stability samples must be within ±15% of the mean concentration of the baseline samples.

Conclusion

The methodologies detailed in this application note provide a robust and reliable framework for the quantitative analysis of 2-(2,4-dichloro-phenyl)-pentanenitrile in complex biological matrices like plasma and urine. The combination of a selective sample preparation technique (SPE or LLE) with the sensitivity of LC-MS/MS ensures high-quality data that meets global regulatory standards.[3][16] These protocols are suitable for implementation in regulated bioanalytical laboratories to support drug development from preclinical research through to clinical trials.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13).
  • 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3 | SCBT.
  • the preparation of nitriles - Chemguide.
  • A rapid and sensitive LC-MS/MS method for the simultaneous determination of chlorfenapyr and its major metabolite tralopyril in human plasma: From method development, validation to clinical application - PubMed. (2025, May 1).
  • 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem.
  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS.
  • Guideline Bioanalytical method validation - EMA. (2011, July 21).
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom.org. (2025, March 4).
  • Bioanalytical Method Development: A Comprehensive Guide. (2024, December 12).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review - PMC.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).
  • Solid Phase Extraction Guide | Thermo Fisher Scientific - US.
  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
  • Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29).
  • Bioanalytical Method Validation.
  • LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed. (2015, January 26).

Sources

Application

Introduction &amp; Chemical Profiling2-(2,4-Dichlorophenyl)pentanenitrile (CAS 2184-86-3) is a highly specialized chemical intermediate predominantly utilized in the synthesis of broad-spectrum triazole antifungals, most notably Penconazole. Characterized by its sterically hindered alpha-carbon—bearing both a 2,4-dichlorophenyl moiety and a propyl chain—this nitrile serves as the critical stereocenter-defining building block for downstream active pharmaceutical ingredients (APIs) and agrochemicals.

Application Note: 2-(2,4-Dichlorophenyl)pentanenitrile as a Key Intermediate in the Synthesis of Triazole APIs Introduction & Chemical Profiling2-(2,4-Dichlorophenyl)pentanenitrile (CAS 2184-86-3) [1] is a highly special...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2,4-Dichlorophenyl)pentanenitrile as a Key Intermediate in the Synthesis of Triazole APIs

Introduction & Chemical Profiling2-(2,4-Dichlorophenyl)pentanenitrile (CAS 2184-86-3) [1] is a highly specialized chemical intermediate predominantly utilized in the synthesis of broad-spectrum triazole antifungals, most notably Penconazole. Characterized by its sterically hindered alpha-carbon—bearing both a 2,4-dichlorophenyl moiety and a propyl chain—this nitrile serves as the critical stereocenter-defining building block for downstream active pharmaceutical ingredients (APIs) and agrochemicals.

Table 1: Physicochemical Profile of 2-(2,4-Dichlorophenyl)pentanenitrile

PropertySpecification / Value
Chemical Name 2-(2,4-Dichlorophenyl)pentanenitrile
CAS Number 2184-86-3
Molecular Formula C₁₁H₁₁Cl₂N
Molecular Weight 228.12 g/mol
Appearance Pale yellow to colorless viscous oil
Purity Standard ≥ 96.0% (HPLC)
Key Structural Feature Alpha-substituted benzyl nitrile

Mechanistic Causality in Drug Design

The selection of 2-(2,4-dichlorophenyl)pentanenitrile as a precursor is not arbitrary; it is dictated by the precise pharmacophore requirements of the final API. The efficacy of triazole antifungals relies on their ability to competitively inhibit lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for fungal cell membrane ergosterol biosynthesis.

  • The 2,4-Dichlorophenyl Group: Ensures deep insertion into the hydrophobic binding pocket of CYP51.

  • The Pentyl Backbone: Derived from the propyl addition to the nitrile, this chain provides the exact spatial geometry and lipophilicity required to position the 1,2,4-triazole ring for optimal coordinate bonding with the enzyme's heme iron [2].

MOA Penc Penconazole API (Synthesized from Nitrile) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Penc->CYP51 Competitive Binding (Triazole-Heme Iron) Ergo Ergosterol Biosynthesis (Halted) CYP51->Ergo Enzymatic Inhibition Membrane Fungal Cell Membrane Disruption Ergo->Membrane Depletion of Ergosterol

Fig 1: Mechanism of action of the synthesized Penconazole API on fungal CYP51.

Synthetic Workflow & Experimental Protocols

The transformation of the nitrile intermediate into the final triazole API involves a three-stage self-validating workflow: Nitrile reduction, alcohol activation, and nucleophilic triazole coupling [3].

Workflow A 2,4-Dichlorophenyl acetonitrile C 2-(2,4-Dichlorophenyl) pentanenitrile (CAS 2184-86-3) A->C NaH, THF B 1-Bromopropane (Alkylation) B->C D 2-(2,4-Dichlorophenyl) pentan-1-ol C->D 1. LiAlH4, THF 2. Fieser Quench E Penconazole (Active API) D->E 1. MsCl, Et3N 2. 1,2,4-Triazole

Fig 2: Step-by-step synthetic workflow from precursor to the final active API.

Protocol 1: Reduction of Nitrile to Primary Alcohol

Objective: Convert 2-(2,4-dichlorophenyl)pentanenitrile to 2-(2,4-dichlorophenyl)pentan-1-ol. Causality: Direct nucleophilic addition of a triazole to a nitrile is synthetically unviable. The nitrile must be reduced to an alcohol to serve as a handle for leaving-group activation. Due to the steric hindrance at the alpha-carbon, a robust reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to drive the reaction to completion. Step-by-Step Methodology:

  • Charge a dry, argon-purged 500 mL reactor with 1.0 eq (100 mmol) of 2-(2,4-dichlorophenyl)pentanenitrile dissolved in 150 mL of anhydrous THF.

  • Cool the system to 0°C using an ice-water bath. Slowly add 1.5 eq of LiAlH₄ (1M solution in THF) dropwise over 30 minutes to control the highly exothermic hydride transfer.

  • Remove the cooling bath and stir the reaction mixture at room temperature (20-25°C) for 4 hours.

  • Self-Validation (In-Process Control): Extract a 0.5 mL aliquot, quench with water, and analyze via FTIR. The reaction is deemed complete when the sharp C≡N stretch at ~2240 cm⁻¹ completely disappears, replaced by a broad O-H stretch at ~3300 cm⁻¹.

  • Quench the reaction carefully using the Fieser method: Add x mL H₂O (where x = grams of LiAlH₄ used), followed by x mL of 15% NaOH, and finally 3x mL of H₂O. Stir vigorously until the aluminum salts precipitate as a white, granular solid.

  • Filter the salts through a Celite pad, wash with ethyl acetate, and concentrate the organic filtrate under reduced pressure.

Protocol 2: Activation via Mesylation

Objective: Convert the hydroxyl group into a highly reactive methanesulfonate (mesylate) leaving group. Causality: The primary hydroxyl group is a poor leaving group for substitution reactions. Mesylation activates the primary carbon, significantly lowering the activation energy for the subsequent SN2 nucleophilic attack by the triazole ring [4]. Step-by-Step Methodology:

  • Dissolve the crude 2-(2,4-dichlorophenyl)pentan-1-ol in 100 mL of dichloromethane (DCM). Add 1.5 eq of Triethylamine (Et₃N) to act as an acid scavenger.

  • Cool the mixture to 0°C. Add 1.2 eq of Methanesulfonyl chloride (MsCl) dropwise over 15 minutes.

  • Stir the solution for 2 hours at room temperature.

  • Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The mesylate intermediate will appear as a new, less polar, UV-active spot (higher Rf value) compared to the starting alcohol.

  • Wash the organic layer sequentially with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate the DCM to yield the mesylate intermediate as a viscous oil.

Protocol 3: Nucleophilic Triazole Coupling (N-Alkylation)

Objective: Execute an SN2 displacement of the mesylate by 1,2,4-triazole to yield Penconazole. Causality: 1,2,4-triazole contains multiple nitrogen nucleophiles. Utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures thermodynamically favors the formation of the biologically active N1-alkylation product over the inactive N4-isomer. Step-by-Step Methodology:

  • In a clean 250 mL reactor, suspend 1.5 eq of 1,2,4-triazole and 2.0 eq of anhydrous K₂CO₃ in 80 mL of DMF. Heat the suspension to 60°C for 30 minutes to pre-form the reactive triazolide anion.

  • Dissolve the mesylate intermediate (from Protocol 2) in 20 mL of DMF and add it to the reactor.

  • Elevate the temperature to 90°C and maintain stirring for 8 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via HPLC (C18 column, Acetonitrile/Water gradient). Ensure the complete consumption of the mesylate peak and quantify the N1/N4 isomer ratio. The N1 isomer (Penconazole) should constitute >85% of the product mixture.

  • Cool the mixture to room temperature, quench with 200 mL of ice water, and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and purify via recrystallization from hexane/ethyl acetate to isolate pure Penconazole.

References

  • Arrow@TU Dublin. "Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide." Technological University Dublin, 2000. URL:[Link]

  • Google Patents. "US4556717A - Process for producing 1-[2-(2,4-dichlorophenyl)-pentyl]-1H-1,2,4-triazole." United States Patent and Trademark Office.
Method

Application Notes and Protocols for the In Vitro Evaluation of 2-(2,4-Dichloro-phenyl)-pentanenitrile

Introduction: Unveiling the Bio-Potential of a Novel Nitrile Compound 2-(2,4-Dichloro-phenyl)-pentanenitrile is a synthetic organic compound with the molecular formula C₁₁H₁₁Cl₂N and a molecular weight of 228.118 g/mol [...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bio-Potential of a Novel Nitrile Compound

2-(2,4-Dichloro-phenyl)-pentanenitrile is a synthetic organic compound with the molecular formula C₁₁H₁₁Cl₂N and a molecular weight of 228.118 g/mol [1][2]. To date, the biological activities and toxicological profile of this specific molecule remain uncharacterized in publicly available literature. However, its structural features—a dichlorinated phenyl ring and a nitrile group—are present in various molecules with established bioactivities. For instance, libraries of dichlorophenylacrylonitriles have been synthesized and shown to possess selective cytotoxicity against breast cancer cell lines, acting as ligands for the Aryl Hydrocarbon Receptor (AhR)[3]. Furthermore, other nitrile-containing compounds have been investigated for a range of biological effects, including antiviral and genotoxic properties[4][5].

These precedents provide a compelling rationale for the systematic in vitro evaluation of 2-(2,4-Dichloro-phenyl)-pentanenitrile. This guide presents a structured, multi-phase experimental workflow designed for researchers and drug development professionals to conduct a comprehensive initial assessment of this compound's biological potential. The protocols herein are designed to be self-validating, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays to elucidate its mode of action.

Foundational Steps: Compound Preparation and Handling

Accurate and reproducible in vitro results begin with proper handling and preparation of the test compound.

2.1. Solubility Testing

Before commencing any biological assays, it is critical to determine the solubility of 2-(2,4-Dichloro-phenyl)-pentanenitrile in various solvents compatible with cell culture.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening of novel compounds due to its high solubilizing capacity and general compatibility with cell-based assays at low final concentrations (typically ≤0.5%).

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO.

    • Serially dilute this stock solution in cell culture medium to the highest desired final assay concentration.

    • Visually inspect for any precipitation or cloudiness, both immediately and after a 2-hour incubation at 37°C. The highest concentration that remains fully dissolved is the upper limit for your experiments.

2.2. Preparation of Stock Solutions

  • Based on the solubility test, prepare a concentrated stock solution (e.g., 20 mM) in an appropriate solvent (e.g., DMSO).

  • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C for long-term stability. When preparing for an experiment, thaw an aliquot and dilute it in the appropriate cell culture medium to the final working concentrations.

Phase I: Primary Screening for Biological Activity - Cytotoxicity Assessment

The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability and cytotoxicity[3][6].

3.1. Rationale and Causality

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[6]. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. By screening against a panel of cancer cell lines and a non-cancerous cell line, we can determine not only the potency of the compound but also its selectivity.

3.2. Recommended Cell Lines

The choice of cell lines is crucial and should align with the research objectives[7][8]. A diverse panel is recommended for initial screening:

  • MCF-7: Human breast adenocarcinoma (Estrogen receptor-positive).

  • MDA-MB-231: Human breast adenocarcinoma (Triple-negative).

  • A549: Human lung carcinoma.

  • HeLa: Human cervical cancer.

  • HEK293: Human embryonic kidney cells (often used as a non-cancerous control line).

3.3. Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture the selected cell lines in their recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow cells to attach and enter logarithmic growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(2,4-Dichloro-phenyl)-pentanenitrile in culture medium from your DMSO stock. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals[9].

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[9].

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration) value.

3.4. Data Presentation

Cell LineTissue of OriginIC₅₀ of 2-(2,4-Dichloro-phenyl)-pentanenitrile (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7Breast AdenocarcinomaExperimental ResultExperimental Result
MDA-MB-231Breast AdenocarcinomaExperimental ResultExperimental Result
A549Lung CarcinomaExperimental ResultExperimental Result
HeLaCervical CancerExperimental ResultExperimental Result
HEK293Embryonic KidneyExperimental ResultExperimental Result

Phase II: Elucidating the Mechanism of Cell Death

If 2-(2,4-Dichloro-phenyl)-pentanenitrile demonstrates significant cytotoxicity (e.g., IC₅₀ < 20 µM) in cancer cell lines, the next logical step is to investigate the underlying mechanism. The two most common forms of cell death are apoptosis (programmed cell death) and necrosis. Furthermore, the compound may be exerting its effect by halting the cell cycle.

4.1. Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

  • Rationale: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect these early apoptotic cells[1]. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can therefore identify late apoptotic and necrotic cells where membrane integrity is compromised[1][10].

  • Detailed Protocol:

    • Cell Treatment: Seed a sensitive cancer cell line (e.g., MCF-7) in 6-well plates. Treat the cells with 2-(2,4-Dichloro-phenyl)-pentanenitrile at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cells twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[11].

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Interpreting the Results:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

4.2. Cell Cycle Analysis

  • Rationale: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation. This can be analyzed by staining the DNA of the cell population with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells using flow cytometry[4]. The amount of DNA in a cell correlates with its phase in the cell cycle (G1 cells have 2N DNA, G2/M cells have 4N DNA, and S-phase cells have an intermediate amount).

  • Detailed Protocol:

    • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

    • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Fix for at least 2 hours at 4°C[2].

    • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL-2).

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of the treated cells to the control cells.

Phase III: Exploratory Mechanistic Assays

Based on the activities of structurally related compounds, further exploratory assays can provide deeper insights into the potential mechanism of action of 2-(2,4-Dichloro-phenyl)-pentanenitrile.

5.1. Aryl Hydrocarbon Receptor (AhR) Activity Assay

  • Rationale: Some dichlorinated aromatic compounds are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in xenobiotic metabolism and cellular stress responses[3]. Activation of AhR can lead to the expression of genes like CYP1A1. A reporter gene assay can be used to determine if the compound acts as an agonist or antagonist of AhR[12][13].

  • Protocol Outline:

    • Cell Line: Use a cell line engineered to contain a luciferase reporter gene under the control of an AhR-responsive promoter (e.g., specific HepG2 variants).

    • Agonist Mode: Treat the cells with varying concentrations of 2-(2,4-Dichloro-phenyl)-pentanenitrile and measure luciferase activity after 18-24 hours. An increase in luminescence indicates agonist activity.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known AhR agonist (like TCDD). A decrease in the agonist-induced luminescence indicates antagonist activity.

    • Data Analysis: Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

5.2. In Vitro Antiviral Screening

  • Rationale: The broad biological activities of nitrile-containing compounds warrant a preliminary screen for antiviral efficacy. A cytopathic effect (CPE) reduction assay is a common primary screening method[14][15].

  • Protocol Outline:

    • Host Cells and Virus: Prepare monolayers of a susceptible host cell line (e.g., Vero cells) in 96-well plates.

    • Treatment and Infection: Treat the cells with serial dilutions of the compound. Subsequently, infect the cells with a specific virus (e.g., a picornavirus, as related compounds have shown activity[5]) at a known multiplicity of infection (MOI).

    • Incubation: Incubate the plates until significant CPE is observed in the virus-infected, untreated control wells.

    • Viability Assessment: Quantify cell viability using a stain like crystal violet or an MTT assay.

    • Data Analysis: Determine the 50% effective concentration (EC₅₀), the concentration that inhibits 50% of the viral CPE, and the 50% cytotoxic concentration (CC₅₀) from a parallel cytotoxicity assay without the virus. The Selectivity Index (SI = CC₅₀ / EC₅₀) is a measure of the compound's therapeutic window.

Visualizing the Experimental Workflow

A logical progression through these experimental phases is crucial for an efficient investigation.

Experimental_Workflow cluster_prep Phase 0: Preparation cluster_phase1 Phase I: Primary Screening cluster_phase2 Phase II: Mechanistic Studies (If Cytotoxic) cluster_phase3 Phase III: Exploratory Assays Compound 2-(2,4-Dichloro-phenyl)-pentanenitrile Solubility Solubility & Stock Preparation Compound->Solubility MTT MTT Cytotoxicity Assay (Cancer & Normal Cell Lines) Solubility->MTT Result Cytotoxic? MTT->Result Apoptosis Apoptosis Assay (Annexin V / PI) CellCycle Cell Cycle Analysis (PI Staining) AhR AhR Ligand Assay Antiviral Antiviral CPE Assay Result->Apoptosis Yes Result->CellCycle Yes Result->AhR Consider (Based on Analogs) Result->Antiviral Consider (Parallel Screen) NoActivity No Significant Activity (Consider other assays or de-prioritize) Result->NoActivity No

Caption: A logical workflow for the in vitro evaluation of a novel compound.

References

  • Gautam, A., & Batra, S. K. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(13), e1868.
  • Flow Cytometry Core Facility. (n.d.). Cell Cycle analysis. University of Colorado.
  • Apiyo, D., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Regulatory Toxicology and Pharmacology, 67(1), 17-24.
  • de la Torre, D. J., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(14), 1435-1444.
  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol.
  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial agents and chemotherapy, 22(4), 635–638.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Aslantürk, Ö. Ş. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Cytotoxicity. IntechOpen.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Retrieved from [Link]

Sources

Application

Proper handling, storage, and disposal of 2-(2,4-Dichloro-phenyl)-pentanenitrile

Application Note: Safe Handling, Storage, and Disposal Protocols for 2-(2,4-Dichlorophenyl)pentanenitrile in Agrochemical Synthesis Introduction & Mechanistic Context 2-(2,4-Dichlorophenyl)pentanenitrile (CAS 2184-86-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Disposal Protocols for 2-(2,4-Dichlorophenyl)pentanenitrile in Agrochemical Synthesis

Introduction & Mechanistic Context

2-(2,4-Dichlorophenyl)pentanenitrile (CAS 2184-86-3) is a highly specialized halogenated aryl nitrile utilized primarily as a critical intermediate in the synthesis of agricultural triazole fungicides, most notably Penconazole[1]. The molecule is characterized by a lipophilic 2,4-dichlorophenyl moiety and a reactive nitrile group[2].

Causality in Handling: The dual nature of this compound dictates stringent laboratory and industrial protocols. The nitrile group is susceptible to hydrolysis under extreme pH conditions, which can lead to the formation of carboxylic acids and the potential release of toxic byproducts[3]. Simultaneously, the halogenated aromatic ring imparts environmental persistence and lipophilicity, increasing the risk of dermal absorption and necessitating specialized high-temperature incineration for disposal to prevent the formation of toxic dioxins or corrosive hydrogen chloride (HCl) gas[3][4].

Physicochemical Properties & Hazard Profile

To establish a baseline for safety protocols, the core physicochemical properties and hazard classifications are summarized below.

PropertyValue
Chemical Name 2-(2,4-Dichlorophenyl)pentanenitrile
CAS Number 2184-86-3
Molecular Formula C11H11Cl2N
Molecular Weight 228.118 g/mol
Chemical Class Halogenated Aryl Nitrile
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Harmful if Swallowed

Workflow Diagram: Synthesis to Disposal Lifecycle

The following diagram illustrates the lifecycle of 2-(2,4-dichlorophenyl)pentanenitrile from raw material handling through to its ultimate disposal.

G A Raw Material 2-(2,4-Dichlorophenyl) pentanenitrile B Handling (Fume Hood, PPE) A->B Transfer & Weighing C Reaction Vessel (Penconazole Synthesis) B->C Reagent Addition D Waste Collection (Halogenated Organics) C->D Effluent / Residue E High-Temp Incineration (>1100°C + Scrubbing) D->E Regulated Disposal

Caption: Lifecycle workflow of 2-(2,4-dichlorophenyl)pentanenitrile from handling to disposal.

Protocol 1: Proper Handling and Transfer in the Laboratory

Objective: Ensure safe handling to prevent dermal exposure and inhalation of potentially toxic vapors.

Causality: The lipophilic nature of the dichlorophenyl group enhances skin penetration. The nitrile group can release toxic vapors if subjected to thermal stress or incompatible chemicals[3].

Step-by-Step Methodology:

  • Preparation: Conduct all operations inside a certified Class II fume hood with a minimum face velocity of 100 fpm.

  • PPE: Don double nitrile gloves (to prevent dermal absorption of lipophilic chlorinated compounds), a chemical-resistant lab coat, and safety goggles.

  • Transfer: Use closed-system transfer or gravimetric dispensing to minimize aerosolization and vapor release.

  • Self-Validating System: Implement continuous VOC (Volatile Organic Compound) monitoring inside the hood. Weigh the dispensing vessel before and after transfer to ensure strict mass balance, immediately flagging any unrecorded spills or losses.

Protocol 2: Optimal Storage Conditions

Objective: Maintain chemical stability and prevent degradation.

Causality: Nitriles can undergo slow hydrolysis in the presence of ambient moisture. Furthermore, halogenated compounds can undergo UV-induced radical dehalogenation over time[5].

Step-by-Step Methodology:

  • Containerization: Store the compound in amber glass bottles equipped with PTFE-lined caps to block UV light and prevent chemical interaction with the closure[2].

  • Atmosphere: Purge the headspace of the container with an inert gas (Argon or Nitrogen) prior to sealing to displace moisture and oxygen.

  • Temperature: Store in a cool, dry, well-ventilated dedicated organics cabinet (typically 2-8°C or controlled ambient <25°C).

  • Self-Validating System: Establish a quarterly QA/QC schedule using HPLC-UV to monitor for the presence of degradation products (e.g., 2,4-dichlorophenylpentanoic acid). A purity drop below 98% triggers mandatory re-purification or disposal.

Protocol 3: Chemical Disposal and Spill Decontamination

Objective: Safe neutralization of spills and environmentally compliant disposal.

Causality: Mixing halogenated nitriles with strong acids can generate highly toxic hydrogen cyanide (HCN) gas[4]. Standard incineration without scrubbing releases corrosive hydrogen chloride (HCl) and NOx[3].

Step-by-Step Methodology:

  • Segregation: Collect waste exclusively in designated "Halogenated Organic Waste" containers. NEVER mix with aqueous acids, strong bases, or non-halogenated streams[4].

  • Spill Cleanup: In the event of a spill, immediately cover the area with an inert absorbent (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting all rinsate as hazardous waste.

  • Disposal Route: Transfer to a licensed hazardous waste facility for high-temperature incineration (>1100°C) equipped with flue gas scrubbers to neutralize HCl and NOx emissions[3].

  • Self-Validating System: Post-spill, swab the decontaminated area and perform GC-MS analysis to confirm residual levels are below the permissible exposure limit (PEL), ensuring complete and verifiable decontamination.

Mechanistic Diagram: Degradation and Hazard Pathway

The following diagram maps the causality between improper handling/storage and the resulting chemical hazards.

G N1 2-(2,4-Dichlorophenyl) pentanenitrile N2 Exposure to Strong Acids / Bases N1->N2 Improper Mixing N3 Thermal Stress (< 800°C, No Scrubber) N1->N3 Improper Disposal N4 Hydrolysis: Carboxylic Acids + Toxic HCN Gas N2->N4 Chemical Conversion N5 Incomplete Combustion: Corrosive HCl, NOx, Dioxins N3->N5 Pyrolysis

Caption: Degradation pathways and hazard generation from improper handling of halogenated nitriles.

References

  • [2] Title: 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3 | SCBT Source: scbt.com URL:

  • [1] Title: CN102584726B - Method for preparing penconazole serving as bacteriacide Source: google.com (Google Patents) URL:

  • [5] Title: Penconazole | 66246-88-6 - ChemicalBook Source: chemicalbook.com URL:

  • [4] Title: 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | 267880-87-5 | Benchchem Source: benchchem.com URL:

  • [3] Title: Vonoprazan Fumarate Intermediate | 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile Source: benchchem.com URL:

Sources

Method

Application Notes and Protocols: Investigating 2-(2,4-Dichlorophenyl)-pentanenitrile for Novel Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals Abstract The escalating challenge of resistance to existing agrochemicals necessitates the continuous exploration of novel chemical entities with di...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The escalating challenge of resistance to existing agrochemicals necessitates the continuous exploration of novel chemical entities with diverse modes of action. This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of 2-(2,4-dichlorophenyl)-pentanenitrile, a compound of interest for potential herbicidal, fungicidal, and insecticidal applications. The strategic incorporation of the 2,4-dichlorophenyl moiety, a toxophore present in numerous commercial pesticides, coupled with a pentanenitrile side chain, presents a compelling scaffold for the development of new-generation agrochemicals.[1] These application notes and protocols are designed to provide researchers with a robust framework for investigating the agrochemical potential of this and structurally related molecules.

Introduction: The Rationale for Investigating 2-(2,4-Dichlorophenyl)-pentanenitrile

The dichlorophenyl group is a well-established pharmacophore in the agrochemical industry, present in widely used herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid) and the insecticide DDT (dichlorodiphenyltrichloroethane).[2][3][4][5] The presence of chlorine atoms on the phenyl ring can enhance the lipophilicity of a molecule, facilitating its transport across biological membranes, and can also influence its metabolic stability and interaction with target proteins.[1] The nitrile functional group is also a common feature in bioactive molecules, including some pesticides, and can participate in critical interactions with biological targets.[6][7]

The combination of these two moieties in 2-(2,4-dichlorophenyl)-pentanenitrile suggests the potential for a novel agrochemical with a unique spectrum of activity. This document outlines the necessary steps to explore this potential, from initial synthesis to comprehensive biological screening.

Synthesis and Characterization

A plausible and efficient synthesis of 2-(2,4-dichlorophenyl)-pentanenitrile can be achieved through the nucleophilic substitution of a suitable starting material with a cyanide source. A proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Characterization cluster_3 Final Product 2,4-Dichlorobenzyl_cyanide 2,4-Dichlorobenzyl cyanide Alkylation Alkylation Reaction 2,4-Dichlorobenzyl_cyanide->Alkylation 1-Bromopropane 1-Bromopropane 1-Bromopropane->Alkylation Base Base (e.g., NaH, LDA) Base->Alkylation Workup Aqueous Workup Alkylation->Workup Purification Column Chromatography Workup->Purification Characterization NMR, IR, MS Purification->Characterization Target_Compound 2-(2,4-Dichlorophenyl)-pentanenitrile Characterization->Target_Compound

Caption: Proposed synthetic workflow for 2-(2,4-Dichlorophenyl)-pentanenitrile.

Detailed Synthetic Protocol

Objective: To synthesize 2-(2,4-dichlorophenyl)-pentanenitrile via alkylation of 2,4-dichlorobenzyl cyanide.

Materials:

  • 2,4-Dichlorobenzyl cyanide

  • 1-Bromopropane

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dichlorobenzyl cyanide (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise or LDA solution dropwise via the dropping funnel. Stir the mixture at this temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (in the case of NaH).

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-(2,4-dichlorophenyl)-pentanenitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Characterization Data
Technique Expected Observations
¹H NMR Aromatic protons (multiplets), methine proton (triplet), methylene and methyl protons of the pentyl chain (multiplets).
¹³C NMR Aromatic carbons, nitrile carbon (CN), and aliphatic carbons of the pentyl chain.
IR Spectroscopy Characteristic nitrile (C≡N) stretch around 2240-2260 cm⁻¹, C-Cl stretches, and aromatic C-H stretches.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₁H₁₁Cl₂N.

Agrochemical Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the potential herbicidal, fungicidal, and insecticidal activities of 2-(2,4-dichlorophenyl)-pentanenitrile.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Evaluation Herbicidal_Primary Herbicidal Screen (Pre- & Post-emergence) Herbicidal_Secondary Dose-Response & Spectrum Herbicidal_Primary->Herbicidal_Secondary Active Fungicidal_Primary Fungicidal Screen (In vitro) Fungicidal_Secondary In vivo Efficacy Fungicidal_Primary->Fungicidal_Secondary Active Insecticidal_Primary Insecticidal Screen (Contact & Ingestion) Insecticidal_Secondary Spectrum of Activity Insecticidal_Primary->Insecticidal_Secondary Active Mode_of_Action Mode of Action Studies Herbicidal_Secondary->Mode_of_Action Fungicidal_Secondary->Mode_of_Action Insecticidal_Secondary->Mode_of_Action Toxicology Preliminary Toxicology Mode_of_Action->Toxicology

Caption: Tiered screening workflow for agrochemical evaluation.

Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of 2-(2,4-dichlorophenyl)-pentanenitrile against a panel of monocotyledonous and dicotyledonous weeds.

Protocol:

  • Plant Species: Select a representative panel of weeds, such as Arabidopsis thaliana, barnyardgrass (Echinochloa crus-galli), and velvetleaf (Abutilon theophrasti).

  • Pre-emergence Application:

    • Sow seeds in pots filled with a standard soil mix.

    • Apply the test compound at various concentrations (e.g., 10, 100, 1000 ppm) as a soil drench or spray immediately after sowing.

    • Include a positive control (e.g., 2,4-D) and a negative control (solvent only).

    • Maintain the pots in a controlled environment (greenhouse or growth chamber).

    • Assess germination rates and seedling vigor after 14-21 days.

  • Post-emergence Application:

    • Grow plants to the 2-3 leaf stage.

    • Apply the test compound as a foliar spray at various concentrations.

    • Include appropriate controls.

    • Observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 14-21 days.

  • Data Analysis: Record visual injury scores and measure plant biomass (fresh and dry weight) to determine the effective concentration (EC₅₀).

Fungicidal Activity Screening

Objective: To evaluate the in vitro and in vivo fungicidal activity of 2-(2,4-dichlorophenyl)-pentanenitrile against key plant pathogenic fungi.

Protocol:

  • Fungal Species: Use a panel of economically important fungal pathogens, such as Botrytis cinerea (gray mold), Fusarium graminearum (head blight), and Rhizoctonia solani (sheath blight).

  • In Vitro Assay (Mycelial Growth Inhibition):

    • Incorporate the test compound at various concentrations into a suitable agar medium (e.g., Potato Dextrose Agar).

    • Inoculate the center of each plate with a mycelial plug of the test fungus.

    • Incubate the plates under optimal growth conditions.

    • Measure the colony diameter after a set period and calculate the percentage of growth inhibition compared to a solvent control. Determine the EC₅₀ value.

  • In Vivo Assay (Detached Leaf Assay):

    • Excise leaves from healthy host plants (e.g., tomato for B. cinerea).

    • Apply the test compound to the leaf surface.

    • After the treatment has dried, inoculate the leaves with fungal spores or mycelia.

    • Incubate in a humid chamber.

    • Assess disease severity and lesion development after 3-7 days.

Insecticidal Activity Screening

Objective: To determine the contact and ingestion toxicity of 2-(2,4-dichlorophenyl)-pentanenitrile against representative insect pests.

Protocol:

  • Insect Species: Select a range of insect pests, including a chewing insect (e.g., diamondback moth, Plutella xylostella) and a sucking insect (e.g., green peach aphid, Myzus persicae).

  • Contact Toxicity (Topical Application):

    • Apply a small, defined volume of the test compound solution in a suitable solvent (e.g., acetone) to the dorsal thorax of individual insects.

    • Include a solvent-only control.

    • Monitor mortality at 24, 48, and 72 hours post-application.

    • Calculate the lethal dose (LD₅₀).

  • Ingestion Toxicity (Leaf Dip Assay):

    • Dip host plant leaves in solutions of the test compound at various concentrations.

    • Allow the leaves to air dry and then place them in a petri dish with the test insects.

    • Monitor mortality and feeding behavior over 2-3 days.

    • Calculate the lethal concentration (LC₅₀).

Potential Mechanisms of Action

The 2,4-dichlorophenyl moiety is known to be a component of auxin mimic herbicides like 2,4-D.[3][8] Therefore, it is plausible that 2-(2,4-dichlorophenyl)-pentanenitrile could exhibit herbicidal activity by disrupting plant hormone signaling pathways. In insects, dichlorophenyl-containing compounds like DDT are known to target ion channels in the nervous system.[5] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially enabling interaction with a variety of biological targets.[7] Further mode of action studies will be necessary to elucidate the specific molecular targets of this compound.

Safety and Handling

Halogenated aromatic compounds and nitriles should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All synthetic and screening procedures should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 2,4-dichlorobenzyl cyanide and other reagents for specific handling and disposal instructions.

Conclusion

2-(2,4-Dichlorophenyl)-pentanenitrile represents a promising, yet unexplored, chemical scaffold for the development of novel agrochemicals. The protocols outlined in this document provide a comprehensive framework for its synthesis, characterization, and systematic evaluation for herbicidal, fungicidal, and insecticidal properties. The insights gained from these studies will be crucial in determining the potential of this and related compounds as next-generation crop protection agents.

References

  • Schultz, E. M., et al. (1947). Journal of the American Chemical Society, 69(1), 188-189. and 69(10), 2454-2458. (Note: While this source is for a different nitrile, it provides context for nitrile synthesis.)
  • Wikipedia. (n.d.). Dichlorodiphenyldichloroethylene. [Link]

  • Brand, L. M., et al. (1989). Irreversible binding and toxicity of the herbicide dichlobenil (2,6-dichlorobenzonitrile) in the olfactory mucosa of mice. Toxicology and Applied Pharmacology, 98(1), 146-155.
  • Funaab. (n.d.). C H Cl Cl Structure of DDT Zeilder prepared DDT without an idea of its potential insecticidal properties. [Link]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Pesticide Action Network UK. (2004). 2,4-D (fact sheet). Pesticides News, 65, 20-21.
  • Wikipedia. (n.d.). DDT. [Link]

Sources

Application

Application Notes and Protocols: The 2-(2,4-Dichloro-phenyl)-pentanenitrile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The 2-(2,4-dichloro-phenyl)-pentanenitrile scaffold represents a promising, yet underexplored, platf...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 2-(2,4-dichloro-phenyl)-pentanenitrile scaffold represents a promising, yet underexplored, platform in medicinal chemistry. The strategic incorporation of a dichlorophenyl moiety is a well-established strategy to enhance biological activity and modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] The nitrile group, present in over 60 approved drugs, is a versatile functional group that can participate in various non-covalent interactions with biological targets and can also serve as a bioisostere for other functional groups.[3][4] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 2-(2,4-dichloro-phenyl)-pentanenitrile and its derivatives, offering a foundation for the rational design of novel therapeutic agents.

Introduction: The Rationale for a Dichlorinated Phenylacetonitrile Scaffold

The dichlorophenyl group is a common feature in a range of therapeutic agents, contributing significantly to their pharmacokinetic and pharmacodynamic profiles.[5] For instance, the antidepressant sertraline contains a 3,4-dichlorophenyl group crucial for its activity as a selective serotonin reuptake inhibitor (SSRI).[2][5] The presence of chlorine atoms can influence a molecule's ability to cross biological membranes and can also lead to enhanced binding interactions with target proteins.[2]

The nitrile functional group is not merely a synthetic handle but an active participant in molecular recognition. It can act as a hydrogen bond acceptor and engage in polar and π-π interactions, thereby enhancing the binding affinity and selectivity of a ligand for its target.[4][6] Furthermore, the introduction of a nitrile can block metabolically labile sites, improving the metabolic stability of a drug candidate.[4] The combination of these two pharmacophoric elements within the 2-(2,4-dichloro-phenyl)-pentanenitrile framework offers a compelling starting point for the development of new chemical entities with potential applications in oncology, inflammation, and infectious diseases.

Synthetic Protocols

The synthesis of 2-(2,4-dichloro-phenyl)-pentanenitrile can be readily achieved through the α-alkylation of 2,4-dichlorophenylacetonitrile. This classical yet robust method allows for the introduction of a propyl group at the α-position to the nitrile.

General Workflow for α-Alkylation

The overall synthetic strategy involves the deprotonation of the acidic α-proton of 2,4-dichlorophenylacetonitrile to form a resonance-stabilized carbanion, which then acts as a nucleophile to displace a halide from an appropriate propyl electrophile.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Start 2,4-Dichlorophenylacetonitrile Base Strong Base (e.g., NaH, LDA) Start->Base Addition Carbanion Resonance-Stabilized Carbanion Base->Carbanion Proton Abstraction Electrophile Propyl Halide (e.g., 1-Iodopropane) Carbanion->Electrophile SN2 Reaction Product 2-(2,4-Dichloro-phenyl)-pentanenitrile Electrophile->Product

Caption: General workflow for the synthesis of 2-(2,4-dichloro-phenyl)-pentanenitrile via α-alkylation.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichlorophenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Iodopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2,4-dichlorophenylacetonitrile (1.0 eq). Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C under a nitrogen atmosphere. Allow the reaction mixture to stir at this temperature for 30 minutes. The formation of a deep red or orange color indicates the generation of the carbanion.

  • Alkylation: Add 1-iodopropane (1.1 eq) dropwise to the reaction mixture via the dropping funnel at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(2,4-dichloro-phenyl)-pentanenitrile.

Characterization of 2-(2,4-Dichloro-phenyl)-pentanenitrile

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the dichlorophenyl ring, a multiplet for the benzylic proton, and signals for the propyl chain protons.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon, the benzylic carbon, and the carbons of the propyl group.
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₁Cl₂N (m/z = 228.12). The isotopic pattern for two chlorine atoms should be observed.
HPLC A single major peak indicating the purity of the compound.

Potential Applications in Medicinal Chemistry

The 2-(2,4-dichloro-phenyl)-pentanenitrile scaffold can be envisioned as a core structure for the development of various therapeutic agents.

Anticancer Agents

Derivatives of dichlorophenylacetonitrile have shown promise as cytotoxic agents against various cancer cell lines.[1] For example, dichlorophenylacrylonitriles have demonstrated growth inhibition of MCF-7 breast cancer cells.[7] The 2-(2,4-dichloro-phenyl)-pentanenitrile scaffold can be further functionalized to explore its potential as an anticancer agent. The nitrile group can also be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing access to a wider range of chemical diversity.

A proposed workflow for evaluating the anticancer potential of novel derivatives is outlined below.

G Scaffold 2-(2,4-Dichloro-phenyl)-pentanenitrile Derivatives Cell_Lines Panel of Cancer Cell Lines Scaffold->Cell_Lines MTT_Assay Cytotoxicity Screening (e.g., MTT Assay) Cell_Lines->MTT_Assay GI50 Determine GI50 Values MTT_Assay->GI50 SAR Structure-Activity Relationship (SAR) Studies GI50->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Proposed workflow for anticancer drug discovery using the 2-(2,4-dichloro-phenyl)-pentanenitrile scaffold.

Anti-inflammatory Agents

The dichlorophenyl moiety is present in the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac, which acts by inhibiting cyclooxygenase (COX) enzymes.[2] Derivatives of the 2-(2,4-dichloro-phenyl)-pentanenitrile scaffold could be investigated for their potential to modulate inflammatory pathways. For instance, they could be tested in assays for COX-1/COX-2 inhibition or for their ability to suppress the production of pro-inflammatory cytokines.

Antimicrobial Agents

Dichlorophenyl-containing compounds have also been explored for their antimicrobial and antifungal properties.[8][9] The lipophilic nature of the dichlorophenyl group may facilitate the penetration of microbial cell membranes. The nitrile group can also contribute to the overall electronic and steric properties of the molecule, which can be fine-tuned to optimize antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(2,4-dichloro-phenyl)-pentanenitrile scaffold can provide valuable insights into the structure-activity relationship (SAR).[10][11][12] Key modifications to consider include:

  • Substitution on the Phenyl Ring: Varying the position and nature of the substituents on the phenyl ring can modulate the electronic properties and steric bulk of the molecule.

  • Modification of the Alkyl Chain: Altering the length and branching of the alkyl chain can impact lipophilicity and binding to hydrophobic pockets of target proteins.

  • Transformation of the Nitrile Group: Converting the nitrile to other functional groups such as amides, carboxylic acids, or amines can explore different interaction modes with biological targets.

Conclusion

The 2-(2,4-dichloro-phenyl)-pentanenitrile scaffold presents a versatile and synthetically accessible platform for the discovery of novel therapeutic agents. The convergence of the well-established pharmacological benefits of the dichlorophenyl moiety and the unique properties of the nitrile group makes this an attractive starting point for medicinal chemistry campaigns. The protocols and potential applications outlined in this document provide a foundational framework for researchers to explore the full potential of this promising chemical scaffold.

References

  • Benchchem. A Technical Review of Dichlorophenyl Propanone Derivatives: Synthesis, Biological Activity, and Mechanisms of Action.
  • Benchchem. A Technical Guide to Dichlorophenyl-Containing Bioactive Molecules.
  • ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
  • Benchchem. An In-depth Technical Guide to the Synthesis of Diphenylacetonitrile: Key Starting Materials and Methodologies.
  • ResearchGate. Synthesis and Bioactivity of 3-(2,4-Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl) Pyrazoline.
  • Ubaya Repository. In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo.
  • Sci Forschen. Synergistic Drug-Drug Interactions (DDIs) Effects on Anti-Inflammatory Activities of N-phenyl-2,4-Dichlorophenylhydrazone and Pi.
  • Google Patents. US4697035A - Process for the preparation of basically substituted phenylacetonitriles.
  • Google Patents. WO2003080565A1 - Process for the manufacture of substituted phenylacetonitriles.
  • Google Patents. DE1154810B - Process for the preparation of basic substituted phenylacetonitriles.
  • SCBT. 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3.
  • PMC. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics.
  • RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors.
  • ResearchGate. Structure activity relationship. | Download Scientific Diagram.
  • PrepChem.com. Synthesis of (A) 2-(4-chlorophenyl)pentanenitrile.
  • ResearchGate. Application of Nitrile in Drug Design.
  • PMC. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • Benchchem. Dichlorophenyl Furan Derivatives: A Comparative Guide to their Structure-Activity Relationships.
  • Benchchem. Application Notes and Protocols for (2R)-2-(3,4-Dichlorophenyl)oxirane in Medicinal Chemistry.
  • Taylor & Francis. Structure activity relationship – Knowledge and References.
  • PubMed. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro.

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Method

Scale-up synthesis of 2-(2,4-Dichloro-phenyl)-pentanenitrile for preclinical studies

Executive Summary This application note details the robust, scalable synthesis of 2-(2,4-dichlorophenyl)pentanenitrile , a critical intermediate in the production of triazole-based active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, scalable synthesis of 2-(2,4-dichlorophenyl)pentanenitrile , a critical intermediate in the production of triazole-based active pharmaceutical ingredients (APIs) and agrochemicals such as Penconazole[1][2]. By employing a Phase-Transfer Catalysis (PTC) protocol, this methodology circumvents the severe safety hazards associated with pyrophoric bases (e.g., Sodium Hydride) traditionally used in laboratory-scale alkylations. The optimized biphasic system ensures high yield, exceptional purity, and operational safety at the multi-kilogram scale, making it ideal for preclinical manufacturing campaigns[3].

Mechanistic Rationale & E-E-A-T Principles

The synthesis is canonically achieved via the α -alkylation of 2,4-dichlorophenylacetonitrile with 1-bromopropane[1]. Transitioning this reaction from the bench to the pilot plant requires strict adherence to process safety and thermodynamic control.

Causality of Reagent and Parameter Selection:

  • 50% Aqueous NaOH: The pKa​ of 2,4-dichlorophenylacetonitrile is lowered by the electron-withdrawing ortho- and para-chloro substituents. However, dilute aqueous base establishes an unfavorable equilibrium. Utilizing a 50% w/w NaOH solution drastically reduces the thermodynamic activity of water, effectively increasing the basicity of the hydroxide ion (the H−​ acidity function) to facilitate quantitative deprotonation of the benzylic carbon.

  • Tetrabutylammonium Bromide (TBAB): As the phase-transfer catalyst, the lipophilic quaternary ammonium cation ( Q+ ) pairs with the hydroxide ion, transferring it into the organic phase. The resulting enolate ion pair ( [Ar−CH−CN]−Q+ ) is highly nucleophilic due to the absence of a hydration shell (the "naked anion effect"), reacting rapidly with 1-bromopropane.

  • 1-Bromopropane over 1-Chloropropane: The bromide ion is a superior leaving group, allowing the nucleophilic substitution to proceed efficiently at 60 °C. Higher temperatures required for chloride displacement would risk base-catalyzed hydrolysis of the nitrile group.

  • Toluene Solvent: Toluene is inert to strong bases, provides excellent phase separation from 50% NaOH, and has an optimal boiling point for downstream solvent recovery.

Visualizing the PTC Mechanism

PTC_Mechanism cluster_aq Aqueous Phase (50% NaOH) cluster_org Organic Phase (Toluene) Na_OH Na+ + OH- (Base) Q_OH Q+ OH- (Active Catalyst) Na_OH->Q_OH Ion Exchange Substrate Ar-CH2-CN (Substrate) Q_OH->Substrate Phase Transfer Q_Br_aq Q+ Br- (Spent Catalyst) Enolate [Ar-CH-CN]- Q+ (Lipophilic Ion Pair) Substrate->Enolate Deprotonation Product Ar-CH(Pr)-CN (Product) Enolate->Product Substitution Q_Br_org Q+ Br- (Spent Catalyst) Enolate->Q_Br_org Catalyst Release Alkyl_Br n-Pr-Br (Alkylating Agent) Alkyl_Br->Product Alkylation Q_Br_org->Q_Br_aq Phase Transfer

Phase-Transfer Catalysis (PTC) cycle for the alkylation of 2,4-dichlorophenylacetonitrile.

Experimental Protocol: Step-by-Step Methodology

Representative Scale: 1.0 kg

Materials Required
  • 2,4-Dichlorophenylacetonitrile: 1.00 kg (5.37 mol)

  • 1-Bromopropane: 0.79 kg (6.44 mol, 1.2 equiv)

  • Toluene: 3.0 L

  • 50% w/w Aqueous NaOH: 1.5 L

  • Tetrabutylammonium Bromide (TBAB): 34.6 g (2.0 mol%)

Step 1: Reactor Setup & Charging

Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal thermometer, and a pressure-equalizing dropping funnel. Charge the reactor with 2,4-dichlorophenylacetonitrile, Toluene, and TBAB. Initiate mechanical stirring at 300 rpm to ensure uniform distribution prior to base addition.

Step 2: Base Addition & Enolate Formation

Slowly add the 50% aqueous NaOH via the dropping funnel over 30 minutes. The mixture will form a distinct biphasic system. Maintain the internal temperature below 30 °C during the addition using the reactor jacket, as the initial deprotonation is mildly exothermic.

Step 3: Alkylation (PTC Step)

Heat the biphasic mixture to 60 °C. Add 1-bromopropane dropwise over 1 hour. Maintain the internal temperature strictly between 60–65 °C for 4 to 5 hours. Self-Validation Check: Monitor the reaction via GC-FID. The reaction is deemed complete when the unreacted 2,4-dichlorophenylacetonitrile peak area is <1.0%.

Step 4: Phase Separation & Workup

Cool the reactor to 20 °C. Add 2.0 L of deionized water to dissolve the precipitated NaBr salts and dilute the caustic aqueous layer. Halt stirring and allow the phases to separate for 30 minutes. Decant the lower aqueous phase (route to basic halogenated waste). Wash the upper organic layer sequentially with:

  • 1M HCl (1.0 L): To quench residual NaOH and reactive enolates, preventing degradation during distillation.

  • Saturated Brine (1.0 L): To remove residual water from the toluene phase.

Step 5: Solvent Recovery & Distillation

Transfer the organic phase to a distillation setup. Remove toluene under reduced pressure (50 °C, 50 mbar). Subject the resulting crude reddish oil to fractional vacuum distillation. Collect the main fraction at 140–145 °C (at 0.5 mmHg) to isolate pure 2-(2,4-dichlorophenyl)pentanenitrile as a clear, pale yellow liquid.

Visualizing the Downstream Workflow

PTC_Workflow A Reactants (Ar-CH2-CN + n-Pr-Br) B Biphasic Reactor (Toluene / 50% NaOH / TBAB) A->B Charge C Phase Separation (Aqueous Waste Removal) B->C 60°C, 4h D Organic Wash (HCl & Brine) C->D Organic Layer E Solvent Recovery (Toluene Evaporation) D->E Neutralization F Vacuum Distillation (Product Isolation) E->F Crude Oil G 2-(2,4-Dichlorophenyl)pentanenitrile (>98% Purity) F->G Fractionation

Step-by-step downstream processing workflow for isolating the alkylated nitrile product.

Quantitative Data & Scale-Up Validation

The PTC methodology demonstrates excellent linear scalability. The table below summarizes the reaction parameters and isolated yields across three distinct manufacturing scales.

Scale Parameter100 g Scale1.0 kg Scale10.0 kg Scale
2,4-Dichlorophenylacetonitrile 0.10 kg1.00 kg10.00 kg
1-Bromopropane 0.079 kg0.79 kg7.90 kg
TBAB Catalyst Loading 2.0 mol%2.0 mol%1.5 mol%
Reaction Temperature 60 °C60 °C60 °C
Reaction Time 4.0 hours4.5 hours5.5 hours
Isolated Yield 92.4%91.8%89.5%
Purity (GC-FID) 98.8%98.5%98.7%

Quality Control & Analytical Markers

To validate the structural integrity and purity of the synthesized 2-(2,4-dichlorophenyl)pentanenitrile, the following analytical markers must be confirmed:

  • GC-FID: A single major peak (>98.5% Area) with a distinct retention time shift compared to the starting material, confirming the addition of the propyl chain.

  • 1 H NMR (CDCl 3​ , 400 MHz):

    • Disappearance of the singlet at δ 3.8 ppm (indicating the loss of the unsubstituted benzylic CH2​ of the starting material).

    • Appearance of a triplet at δ ~4.1 ppm (1H, benzylic CH ).

    • Appearance of multiplet signals for the newly added propyl chain: δ 1.8–1.9 ppm (2H, CH2​ ), δ 1.4–1.5 ppm (2H, CH2​ ), and a triplet at δ 0.9 ppm (3H, terminal CH3​ ).

References

  • Google Patents. (2012). CN102584726B - Method for preparing penconazole serving as bacteriacide.

Sources

Technical Notes & Optimization

Troubleshooting

Characterization of byproducts from the synthesis of 2-(2,4-Dichloro-phenyl)-pentanenitrile

Expert Troubleshooting & Analytical Characterization Guide Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2-(2,4-Dichlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting & Analytical Characterization Guide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2-(2,4-Dichlorophenyl)pentanenitrile , a critical intermediate in the production of agricultural active pharmaceutical ingredients (APIs) such as the triazole fungicide Penconazole[1].

This synthesis relies on the Phase-Transfer Catalyzed (PTC) alkylation of 2,4-dichlorophenylacetonitrile[2] with 1-bromopropane. While highly efficient, this C-C bond-forming reaction is prone to specific side reactions if kinetic and stoichiometric parameters are not strictly controlled.

System Overview & Reaction Dynamics

ReactionPathway SM 2,4-Dichlorophenylacetonitrile (Starting Material) Reagents 1-Bromopropane, NaOH (aq) Phase Transfer Catalyst SM->Reagents Acid 2-(2,4-Dichlorophenyl)pentanoic acid (Hydrolysis Byproduct) SM->Acid Hydrolysis Product 2-(2,4-Dichlorophenyl)pentanenitrile (Target Product) Reagents->Product Monoalkylation Dialkyl 2-(2,4-Dichlorophenyl)-2-propylpentanenitrile (Dialkyl Byproduct) Product->Dialkyl Excess Alkyl Halide Product->Acid Prolonged Heating (OH-)

Caption: Reaction pathway showing the formation of the target product and major byproducts.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant amount of dialkylated byproduct (2-(2,4-dichlorophenyl)-2-propylpentanenitrile)? Expert Insight: This is a kinetic issue rooted in the phase-transfer mechanism. According to Makosza's foundational interfacial mechanism for PTC[3], deprotonation of the nitrile occurs at the liquid-liquid interface. The monoalkylated product is significantly more lipophilic than the starting material. If vigorous stirring creates a high interfacial area and excess alkyl halide is present, this lipophilic intermediate remains near the interface, readily undergoing a second deprotonation and subsequent alkylation. Correction: Strictly limit 1-bromopropane to 1.05 equivalents and quench the reaction immediately upon consumption of the starting material.

Q2: My reaction mixture shows a highly polar impurity that stays at the baseline on normal-phase TLC. What is it? Expert Insight: This is the hydrolysis byproduct: 2-(2,4-dichlorophenyl)pentanoic acid . The nitrile functional group is susceptible to nucleophilic attack by hydroxide ions (from the 50% NaOH aqueous phase) under prolonged heating[4]. Once the nitrile hydrolyzes to an amide and subsequently to a carboxylic acid, it forms a sodium carboxylate salt that will not migrate on a standard silica TLC plate.

Q3: How can I definitively differentiate the monoalkylated product from the dialkylated byproduct using routine analytical techniques? Expert Insight: Use a combination of Mass Spectrometry and 1 H NMR. The dialkylated byproduct will show a mass shift of exactly +42 Da (addition of a propyl group [+43] minus the loss of the alpha-proton [-1]). In 1 H NMR, the target monoalkylated product features a distinct triplet at ~4.1 ppm corresponding to the alpha-proton. In the dialkylated byproduct, this alpha-proton is completely absent.

Analytical Characterization Data

Use the following self-validating data table to cross-reference your LC-MS and NMR results.

ComponentMolecular WeightTypical MS (m/z)Diagnostic 1 H NMR (CDCl 3​ )TLC R f​ (Hex/EtOAc 9:1)
2,4-Dichlorophenylacetonitrile (SM)186.04186.0 [M] + ~3.8 ppm (s, 2H, CH 2​ )0.35
2-(2,4-Dichlorophenyl)pentanenitrile (Product)228.12228.0 [M] + ~4.1 ppm (t, 1H, CH)0.45
Dialkylation Byproduct 270.18270.1 [M] + Absence of α -proton0.60
Hydrolysis Byproduct (Acid)247.12247.0 [M-H] ~11.0 ppm (br s, 1H, COOH)0.05 (streaks)

Troubleshooting Workflows & Methodologies

Troubleshooting Start Impurity Detected (TLC / LC-MS) Polarity Is the impurity more or less polar than the product? Start->Polarity LessPolar Less Polar (Higher Rf) Mass = Product + 42 Da Polarity->LessPolar Non-polar MorePolar More Polar (Baseline Rf) Mass = Product + 19 Da Polarity->MorePolar Polar Dialkyl Dialkylation Byproduct Action: Reduce Alkyl Halide Eq. LessPolar->Dialkyl Hydrolysis Hydrolysis Byproduct Action: Lower Temp / Time MorePolar->Hydrolysis

Caption: Diagnostic workflow for identifying and resolving common synthesis byproducts.

Protocol A: Optimized Monoalkylation (Minimizing Byproducts)

This protocol utilizes stoichiometric starvation to prevent dialkylation and thermal control to prevent hydrolysis.

  • Setup: Charge a jacketed reactor with 2,4-dichlorophenylacetonitrile (1.0 eq), toluene (solvent, 5 volumes), and tetrabutylammonium bromide (TBAB, 0.05 eq) as the phase-transfer catalyst.

  • Base Addition: Begin vigorous stirring (to maximize interfacial area) and add 50% aqueous NaOH (3.0 eq) dropwise. Maintain the internal temperature at 20–25 °C.

  • Alkylation: Add 1-bromopropane (strictly 1.05 eq ) dropwise over 1 hour. Causality: Restricting the electrophile prevents the secondary carbanion from reacting, virtually eliminating the dialkylation byproduct.

  • Reaction: Warm to 30–35 °C and stir for 4 hours. Monitor strictly via GC or HPLC.

  • Quench & Wash: Once SM is consumed, quench immediately with cold water to halt PTC activity. Separate the phases. Wash the organic layer with saturated aqueous NaHCO 3​ . Causality: The mild bicarbonate wash selectively deprotonates and extracts any trace carboxylic acid hydrolysis byproduct into the aqueous waste.

  • Isolation: Dry the organic phase over Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol B: Self-Validating Isolation & Identification of Byproducts

Use this protocol to isolate and definitively prove the identity of the baseline TLC impurity.

  • Sampling: Take a 5 mL aliquot of a crude, unoptimized reaction mixture containing all byproducts.

  • Phase Separation: Dilute with 10 mL Ethyl Acetate (EtOAc) and extract with 10 mL of 1M NaOH.

  • Binary Logic Validation: Run a TLC of the organic phase. Validation Check: The baseline spot should now be completely absent from the organic phase, proving the impurity is highly acidic.

  • Acidification: Take the aqueous NaOH layer and acidify it dropwise with 2M HCl until the pH reaches 2.0. The aqueous layer will turn cloudy as the carboxylic acid precipitates.

  • Extraction: Extract the cloudy aqueous layer with fresh EtOAc. Dry and concentrate this new organic layer.

  • Final Confirmation: Run a TLC of this isolate. It will perfectly match the baseline spot from your original crude mixture, definitively validating the impurity as 2-(2,4-dichlorophenyl)pentanoic acid without needing advanced spectroscopy.

References

  • [3] Organic Syntheses Procedure: PHASE-TRANSFER ALKYLATION OF NITRILES. Organic Syntheses (orgsyn.org). 3

  • [4] Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation. BenchChem. 4

  • [2] 2,4-Dichlorophenylacetonitrile 98% (6306-60-1). Sigma-Aldrich. 2

  • [1] Penconazole | 66246-88-6. ChemicalBook. 1

Sources

Optimization

Troubleshooting low yields in the synthesis of 2-phenylalkanenitriles

This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing 2-phenylalkanenitriles. Low yields can stem from a variety of factors, from reagent q...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing 2-phenylalkanenitriles. Low yields can stem from a variety of factors, from reagent quality to subtle deviations in reaction conditions. This document provides a structured approach to troubleshooting common issues, explaining the chemical principles behind each recommendation to empower you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 2-phenylalkanenitriles?

The most prevalent and industrially favored method is the α-alkylation of phenylacetonitrile (also known as benzyl cyanide) using an appropriate alkylating agent (e.g., an alkyl halide).[1][2] This reaction is frequently performed under Phase-Transfer Catalysis (PTC) conditions, which involves a biphasic system (typically aqueous base and an organic solvent). PTC is advantageous due to its use of inexpensive bases (like 50% aq. NaOH), mild reaction conditions, high yields, and operational simplicity, making it highly scalable.[1][3][4]

Q2: Why are anhydrous conditions so critical in some protocols?

The key step in the alkylation of phenylacetonitrile is the deprotonation of the α-carbon to form a carbanion. This carbanion is a potent nucleophile that attacks the alkylating agent. If water is present, it can compete with the phenylacetonitrile for the base, reducing the efficiency of carbanion formation.[2] Furthermore, under certain conditions, water can lead to the hydrolysis of the desired nitrile product into the corresponding amide or carboxylic acid, directly reducing the final yield.[5][6]

Q3: What are the most common side products I should anticipate?

The primary side products to monitor for are:

  • Dialkylated Nitriles: Over-alkylation can occur where a second alkyl group is added to the α-carbon.[2] This is more prevalent if the reaction temperature is too high or if there is a high local concentration of the alkylating agent.

  • Benzyl Isocyanide: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. Attack through the nitrogen results in the formation of an isocyanide, a common impurity with a distinctively unpleasant odor.[7]

  • Hydrolysis Products: As mentioned, the presence of water, especially at elevated temperatures during the reaction or workup, can lead to the formation of 2-phenylalkanamides or 2-phenylalkanoic acids.[5]

Q4: How important is the stirring speed in a Phase-Transfer Catalysis (PTC) reaction?

Vigorous stirring is absolutely critical for a successful PTC reaction.[2] The reaction occurs at the interface between the aqueous and organic phases. Efficient agitation increases the surface area of this interface, which significantly enhances the rate at which the phase-transfer catalyst can transport the hydroxide or cyanide ions into the organic phase to react.[8] Insufficient mixing is a common and often overlooked cause of low or stalled reactions.

Troubleshooting Guide: Low Yields

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction has run for the specified time, but TLC/GC analysis shows a large amount of unreacted phenylacetonitrile. What are the likely causes?

Answer: This is a common problem that typically points to an issue with the initial deprotonation step or catalyst activity.

Probable Causes & Solutions

Probable Cause Explanation & Recommended Action
Inefficient Deprotonation The base (e.g., NaOH, K₂CO₃) may be old, hydrated, or not strong enough. Solution: Use fresh, high-purity base. For PTC with aqueous NaOH, ensure the concentration is correct (typically 50% w/w). If using anhydrous conditions with weaker bases, consider switching to a stronger base like sodium amide or potassium tert-butoxide.[2]
Presence of Water Moisture will consume the base and inhibit carbanion formation.[2] Solution: For anhydrous reactions, ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent. For PTC reactions, while water is a component, excess water can dilute the base and affect efficiency.
Suboptimal Temperature The reaction may be too cold, leading to a very slow reaction rate. Solution: While high temperatures can cause side reactions, an excessively low temperature can prevent the reaction from starting.[9] Gradually increase the temperature by 10-20 °C and monitor the progress.
Catalyst Inactivity (PTC) The phase-transfer catalyst can decompose at high temperatures or be "poisoned" by impurities.[1][10] Quaternary ammonium salts, for example, can degrade in strongly basic solutions at elevated temperatures.[8] Solution: Ensure the reaction temperature does not exceed the stability limit of your catalyst. Use a purified starting material to avoid introducing catalyst poisons.[7] Increase catalyst loading if deactivation is suspected.
Poor Mixing In a biphasic PTC system, poor agitation leads to a low interfacial area, severely limiting the reaction rate.[8] Solution: Increase the stirring speed to ensure the creation of a fine emulsion. Use a mechanical stirrer for larger-scale reactions.
Troubleshooting Logic for Low Conversion

start Low or No Conversion check_base 1. Verify Base - Fresh? - Correct Strength? - Anhydrous? start->check_base check_water 2. Check for Moisture - Dry Glassware? - Anhydrous Solvents? check_base->check_water If base is OK check_temp 3. Optimize Temperature - Too low? check_water->check_temp If system is dry check_catalyst 4. Investigate Catalyst - Deactivated/Poisoned? - Correct Loading? check_temp->check_catalyst If temp is optimal check_mixing 5. Assess Mixing - Stirring Speed Sufficient? check_catalyst->check_mixing If catalyst is active end_node Reaction Optimized check_mixing->end_node If mixing is vigorous

Caption: A logical workflow for diagnosing low conversion issues.

Issue 2: Significant Formation of Side Products

Question: My yield is low, and I've isolated significant quantities of impurities. How do I identify and suppress them?

Answer: Side product formation is typically controlled by fine-tuning reaction conditions to favor the desired reaction pathway over competing ones.

Primary Reaction vs. Competing Side Reactions

cluster_main Desired Reaction (SN2) cluster_side Common Side Reactions Phenylacetonitrile Phenylacetonitrile Anion Product 2-Phenylalkanenitrile Phenylacetonitrile->Product Attacks R-X Isocyanide Isocyanide (R-NC) Phenylacetonitrile->Isocyanide N-attack on R-X (Solvent Effects) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Dialkylation Dialkylation Product Product->Dialkylation Reacts again with R-X (High Temp / Excess R-X) Hydrolysis Amide / Acid Product->Hydrolysis Reacts with H₂O (Heat, Acid/Base)

Caption: The desired SN2 reaction pathway versus common off-target reactions.

Specific Side Products & Mitigation Strategies

  • Problem: Dialkylation.

    • Cause: The mono-alkylated product is deprotonated and reacts again with the alkylating agent. This is favored by high temperatures and using a large excess of the alkylating agent.[2]

    • Solution:

      • Maintain a lower reaction temperature to decrease the rate of the second alkylation.

      • Add the alkylating agent slowly and sub-stoichiometrically to the reaction mixture to keep its instantaneous concentration low.

      • Use a slight excess of phenylacetonitrile relative to the alkylating agent.

  • Problem: Isocyanide Formation.

    • Cause: The cyanide ion attacks the alkyl halide with its nitrogen atom instead of the carbon. This is influenced by the cyanide salt and the solvent. Protic solvents can solvate the carbon end of the cyanide ion, making the nitrogen more available for attack.[7]

    • Solution:

      • Use sodium cyanide (NaCN) or potassium cyanide (KCN) rather than silver cyanide (AgCN), as the former favor nitrile formation.[7]

      • Employ polar aprotic solvents like DMSO or DMF for homogeneous reactions, as they solvate the cation, leaving the more nucleophilic carbon end of the cyanide ion free to react.[7]

      • Purification: Isocyanides can often be removed from the crude product by washing with warm (e.g., 60 °C) dilute sulfuric acid, which hydrolyzes the isocyanide.[7]

  • Problem: Hydrolysis to Amide/Carboxylic Acid.

    • Cause: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, a process that is significantly accelerated by heat.[6] This can occur during the reaction if water is present or during an aggressive aqueous workup.

    • Solution:

      • Minimize water in the reaction mixture unless it is part of a PTC system.

      • During workup, avoid prolonged heating of the reaction mixture in the presence of strong acid or base.

      • Neutralize the reaction mixture promptly and keep temperatures low during extractions.

Issue 3: Difficult Product Isolation & Purification

Question: My workup is complicated by emulsions, and I'm losing product during purification. What are best practices?

Answer: A well-planned workup and purification strategy is essential for maximizing isolated yield.

  • Problem: Emulsion Formation During Extraction.

    • Cause: Phase-transfer catalysts are surfactants and can stabilize emulsions between the aqueous and organic layers.[10]

    • Solution:

      • Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.[2]

      • If the emulsion is persistent, filter the mixture through a pad of Celite or glass wool.

      • For small scales, centrifugation is a very effective method for separating the layers.[2]

  • Problem: Product Loss During Distillation.

    • Cause: 2-Phenylalkanenitriles are often high-boiling liquids. Distillation at atmospheric pressure may require temperatures high enough to cause decomposition or tarring.

    • Solution:

      • Purify the final product by vacuum distillation. This lowers the boiling point, allowing for distillation at a lower, safer temperature.

      • Ensure the crude product is thoroughly dry and free of acidic or basic residues before distillation, as these can catalyze decomposition at high temperatures.

Experimental Protocol: Synthesis of 2-Phenylpropanenitrile via PTC

This protocol is a representative example for the synthesis of 2-phenylpropanenitrile, emphasizing control over key parameters.

Materials:

  • Benzyl cyanide (phenylacetonitrile)

  • Methyl iodide (or dimethyl sulfate)

  • 50% (w/w) aqueous sodium hydroxide solution

  • Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst

  • Toluene

  • 1M Hydrochloric Acid

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a thermocouple, and a pressure-equalizing dropping funnel. Place the flask in a water bath for temperature control.

  • Initial Charging: Charge the flask with benzyl cyanide (1.0 eq), toluene (2-3 volumes), and tetrabutylammonium bromide (0.02-0.05 eq).

  • Base Addition: Begin vigorous stirring and add the 50% NaOH solution (3.0-5.0 eq).

  • Alkylating Agent Addition: Cool the mixture to 20-25 °C. Slowly add the methyl iodide (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 35-40 °C. The reaction is exothermic.[11]

  • Reaction: After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis until the benzyl cyanide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully add water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer once with a small portion of toluene. Combine the organic layers and wash successively with water, 1M HCl, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude 2-phenylpropanenitrile by vacuum distillation to obtain the final product.

References

  • Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Cyanide Ions. Retrieved from [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from [Link]

  • ACS Publications. (2025). Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration. Chemical Reviews. Retrieved from [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • MDPI. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

Sources

Troubleshooting

Optimization of reaction conditions for the synthesis of 2-(2,4-Dichloro-phenyl)-pentanenitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of 2-(2,4-dichloro-phenyl)-pentanenitrile. The structure of this documen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of 2-(2,4-dichloro-phenyl)-pentanenitrile. The structure of this document is designed to provide both foundational knowledge and practical, field-proven solutions to common experimental challenges. We will delve into the causality behind procedural choices, offering a self-validating framework for optimizing this crucial chemical transformation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the core knowledge required to approach the experiment with confidence.

Q1: What is the primary synthetic route for 2-(2,4-dichloro-phenyl)-pentanenitrile?

A1: The most direct and common method is the α-alkylation of 2,4-dichlorophenylacetonitrile. This reaction involves the deprotonation of the acidic α-carbon (the carbon atom between the phenyl ring and the nitrile group) to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a substitution reaction (S_N2) with an ethylating agent, typically an ethyl halide like ethyl bromide, to form the desired C-C bond.[1]

Q2: Why is the α-proton of 2,4-dichlorophenylacetonitrile acidic?

A2: The α-proton's acidity (pKa ≈ 22 in DMSO) is a direct consequence of the electron-withdrawing effects of both the adjacent phenyl ring and the nitrile (-C≡N) group.[1] Upon deprotonation, the resulting negative charge on the α-carbon is delocalized through resonance into both the aromatic ring and the nitrile's pi system, creating a stabilized carbanion intermediate. This stability is what makes the initial deprotonation step thermodynamically feasible with a sufficiently strong base.

Caption: General mechanism for the synthesis.

Q3: What is Phase-Transfer Catalysis (PTC) and why is it highly recommended for this synthesis?

A3: Phase-Transfer Catalysis is a powerful technique for carrying out reactions between reactants located in two immiscible phases (e.g., an aqueous phase and an organic phase).[2] In this synthesis, the base (like NaOH) is in the aqueous phase, while the arylacetonitrile and ethyl halide are in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the hydroxide ions (OH⁻) or the deprotonated carbanion into the organic phase where the reaction can occur.[2][3][4]

Benefits of PTC include:

  • Milder Reaction Conditions: Avoids the need for hazardous and strictly anhydrous conditions required for bases like sodium hydride (NaH).

  • Improved Safety & Cost-Effectiveness: Uses inexpensive bases like NaOH or KOH.

  • High Yields: Promotes efficient reaction at the interface, often leading to excellent product yields.[2]

Troubleshooting Guide: Optimizing Your Synthesis

This guide is structured to provide direct solutions to specific experimental issues.

Problem / Observation Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Yield 1. Ineffective Deprotonation: The base is not strong enough or has degraded. For PTC, the aqueous base concentration may be too low.Solution: If using a non-PTC method, switch to a stronger base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). For PTC, use a concentrated (e.g., 50% w/w) aqueous solution of NaOH or KOH to maximize the deprotonation rate at the phase interface.[1][2]
2. Poor Reagent Quality: The 2,4-dichlorophenylacetonitrile starting material is impure, or the ethyl bromide has hydrolyzed/evaporated.Solution: Verify the purity of your starting materials via NMR or GC-MS. Purify the arylacetonitrile by distillation or recrystallization if necessary. Use fresh, high-quality ethyl bromide.[5]
3. Inefficient Phase-Transfer: In a PTC setup, stirring is inadequate, or the catalyst is inactive.Solution: Ensure vigorous, high-speed mechanical stirring to maximize the interfacial surface area between the two phases. A standard magnetic stir bar is often insufficient. Confirm the integrity of your quaternary ammonium salt; they can degrade over time.
Significant Dialkylation Byproduct Excessive Alkylation: The initially formed product carbanion is further alkylated by the ethylating agent.Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the ethylating agent. Add the ethyl bromide dropwise over an extended period to the reaction mixture. This maintains a low instantaneous concentration, favoring mono-alkylation over di-alkylation.[1]
Formation of Elimination Products Strongly Basic Conditions: While less common with a primary halide like ethyl bromide, excessively harsh conditions can promote elimination.Solution: Avoid unnecessarily high temperatures. If elimination is a persistent issue, consider a milder base or a more reactive alkylating agent that allows for lower reaction temperatures.[5]
Product Hydrolysis to Amide/Carboxylic Acid Presence of Water at High Temperatures: The nitrile group can undergo hydrolysis to the corresponding amide and subsequently to the carboxylic acid under either acidic or basic conditions, especially during workup.Solution: If using a non-PTC method, ensure strictly anhydrous conditions. During the aqueous workup, avoid prolonged heating. Neutralize the reaction mixture promptly and proceed with extraction.[5][6]
Difficult Purification / Emulsion Formation 1. Similar Boiling Points: Unreacted starting material and the desired product may have close boiling points, complicating distillation. 2. Workup Issues: Surfactant-like properties of the PTC catalyst can lead to persistent emulsions during aqueous extraction.Solution 1: Employ fractional distillation under reduced pressure (vacuum). The reduced pressure lowers the boiling points, which can increase the boiling point separation and prevent thermal decomposition.[7] Solution 2: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, helping to break emulsions and "salt out" dissolved organic components.

Optimized Experimental Protocols

The following protocol details a robust and scalable method using Phase-Transfer Catalysis.

Protocol 1: PTC-Mediated Synthesis of 2-(2,4-Dichloro-phenyl)-pentanenitrile

Materials:

  • 2,4-Dichlorophenylacetonitrile (1.0 eq)

  • Ethyl Bromide (1.2 eq)

  • 50% (w/w) Aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

  • Saturated NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 2,4-dichlorophenylacetonitrile (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).

  • Base Addition: Begin vigorous mechanical stirring. Slowly add the 50% aqueous NaOH solution via the addition funnel over 30-45 minutes. Maintain the internal temperature between 25-30 °C, using a water bath for cooling if necessary.

  • Alkylation: After the base addition is complete, add ethyl bromide (1.2 eq) dropwise via the addition funnel over 1-2 hours. The reaction is exothermic; maintain the temperature between 30-35 °C.

  • Reaction Monitoring: Continue vigorous stirring for an additional 2-3 hours after the ethyl bromide addition is complete. Monitor the reaction's progress by TLC or GC analysis until the starting material is consumed.

  • Workup - Quenching and Extraction: Cool the mixture to room temperature. Carefully add deionized water to dissolve the salts. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with toluene.

  • Workup - Washing: Combine all organic layers. Wash successively with deionized water, and finally with brine to aid in phase separation and remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product, 2-(2,4-dichloro-phenyl)-pentanenitrile, as a clear liquid.[7]

G Experimental Workflow: PTC Synthesis A Setup: Charge flask with 2,4-dichlorophenylacetonitrile, toluene, and TBAB catalyst B Base Addition: Add 50% NaOH solution dropwise at 25-30 °C with vigorous mechanical stirring A->B C Alkylation: Add ethyl bromide dropwise, maintaining temperature at 30-35 °C B->C D Reaction & Monitoring: Stir for 2-3 hours post-addition. Monitor by TLC/GC C->D E Workup: Quench with water, separate layers, and extract aqueous phase with toluene D->E F Washing: Combine organic layers and wash with water and brine E->F G Drying & Concentration: Dry over MgSO₄, filter, and remove solvent via rotovap F->G H Purification: Purify crude product by vacuum distillation G->H I Final Product: 2-(2,4-Dichloro-phenyl)-pentanenitrile H->I

Caption: Workflow for PTC-mediated synthesis.

References

  • Schultz, E. M., et al. (1947). Journal of the American Chemical Society, 69, 188 and 2458.
  • Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. Retrieved from [Link]

  • Hauser, C. R., Taylor, H. M., & Ledford, T. G. (1960). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses, 40, 36. DOI: 10.15227/orgsyn.040.0036. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,4 dichloro phenyl hydrazine.
  • Chad's Prep. (2021, April 15). Nitrile Synthesis & Reactions | Complete Summary | Organic Chemistry 20.11. YouTube. Retrieved from [Link]

  • Plevova, K., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.4c01234.
  • Clark, J. (2015). The preparation of nitriles. Chemguide. Retrieved from [Link]

  • Gholap, A. R., & Deshpande, V. H. (2025). Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of acrylonitrile.
  • Google Patents. (n.d.). Alkylation of acetonitriles.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of secondary alkyl amines.
  • Journal of Al-Nahrain University. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 6.6: Chemistry of Nitriles. Retrieved from [Link]

  • Science24.com. (2014). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. Retrieved from [Link]

  • Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation and purification of cyclopentanone.
  • Beilstein Journal of Organic Chemistry. (2017). The reductive decyanation reaction: an overview and recent developments. Retrieved from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]

  • PubMed. (2021). α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(I) complexes. Retrieved from [Link]

  • Dalton Transactions. (2010). Synthesis of sterically encumbered 2,4-bis-m-terphenyl-1,3-dichloro-2,4-cyclo-dipnictadiazanes. Retrieved from [Link]

  • Journal of Agricultural, Food and Environmental Sciences. (2016). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Retrieved from [Link]

  • MDPI. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Retrieved from [Link]

  • RSC Advances. (2016). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for 2,4-dichlorobenzonitrile.
  • Journal of Analytical Science and Technology. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a CpIr Complex*. Retrieved from [Link]

  • YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications). Retrieved from [Link]

  • Journal of Agricultural, Food and Environmental Sciences, JAFES. (2016). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Retrieved from [Link]

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Optimization

Resolving peak tailing and broadening in HPLC analysis of halogenated nitriles

Welcome to the technical support center for resolving common chromatographic issues encountered during the HPLC analysis of halogenated nitriles. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving common chromatographic issues encountered during the HPLC analysis of halogenated nitriles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and preventative measures to ensure robust and reproducible results. Halogenated nitriles, due to their polarity and potential for secondary interactions, can present unique challenges in achieving optimal peak shape. This resource will equip you with the knowledge to diagnose and resolve issues of peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing halogenated nitriles?

Peak tailing for halogenated nitriles in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are typically interactions with residual silanol groups on the silica-based column packing.[1][2][3] These acidic silanols can interact with any basic functionalities on the nitrile compounds, leading to a secondary, undesirable retention mechanism that causes the peak to tail.[1][2]

Q2: How does peak broadening differ from peak tailing?

Peak tailing is an asymmetrical distortion where the latter half of the peak is wider than the front half.[2] Peak broadening, on the other hand, refers to a general increase in the peak width, which can be symmetrical. While both degrade resolution, they often have different root causes. Broadening can be caused by issues such as extra-column volume, slow detector response, or a suboptimal flow rate.[4][5][6]

Q3: Can the mobile phase composition contribute to poor peak shape?

Absolutely. The pH of the mobile phase is a critical factor.[7][8] If the pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[9] Additionally, the choice and concentration of the organic modifier and any additives can significantly impact peak shape by influencing analyte solubility and interactions with the stationary phase.[10]

Q4: Is temperature an important parameter to control?

Yes, temperature plays a significant role in HPLC separations.[11][12] Inconsistent or fluctuating temperatures can lead to variations in retention times and peak shapes.[11] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis times.[12][13] However, the effect is compound-specific.[11]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to identifying and resolving specific issues related to peak tailing and broadening in the analysis of halogenated nitriles.

Problem 1: Asymmetrical peaks (tailing) are observed for my halogenated nitrile compounds.

This is a classic sign of undesirable secondary interactions with the stationary phase.

Underlying Cause: The nitrile or other functional groups on your analyte are likely interacting with active sites, such as residual silanol groups, on the silica backbone of your reversed-phase column.[1][8] This is particularly prevalent with older, Type A silica columns which have a higher metal content and more acidic surface.[3][14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Determine the pKa of your halogenated nitrile analyte(s).

    • Prepare mobile phases with pH values at least 2 units above or below the pKa. For basic compounds, a lower pH will protonate the silanol groups, reducing interaction.[1][3]

    • Use appropriate buffers to maintain a stable pH throughout the analysis.[10][15]

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Protocol 2: Introduction of Mobile Phase Additives

    • To mask residual silanol interactions, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 10-25 mM).

    • Alternatively, for acidic conditions, the addition of a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape for some compounds.[7][16]

    • For analytes that may interact with trace metals in the system, adding a chelating agent like EDTA can be beneficial.[7]

Data Summary Table:

ParameterRecommendation for Halogenated NitrilesRationale
Column Type Modern, end-capped C18 or a polar-embedded phase on high-purity Type B silica.[8][17]Minimizes exposed silanol groups and provides alternative interaction mechanisms.[14][18]
Mobile Phase pH At least 2 pH units away from the analyte's pKa.[4][9]Ensures the analyte is in a single ionic state, preventing peak distortion.[8]
Additives Low concentrations of TFA, formic acid, or TEA.Masks active sites on the stationary phase and improves peak symmetry.[16]
Problem 2: All peaks in the chromatogram are broad.

Symmetrical peak broadening across all analytes often points to a system or physical issue rather than a chemical interaction.

Underlying Cause: This can be attributed to several factors including extra-column volume, a void at the column inlet, or an injection volume that is too large.[4][5][6][19]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak broadening.

Experimental Protocols:

  • Protocol 3: System Optimization

    • Minimize the length and internal diameter of all tubing between the injector and the detector.[9]

    • Ensure all fittings are correctly made to avoid dead volume.

    • Check the detector settings; a slow data collection rate can artificially broaden peaks.[5][19]

  • Protocol 4: Column Health Check

    • Disconnect the column and replace it with a zero-dead-volume union to check for system-related broadening.

    • If the column is suspected, try reversing it and flushing with a strong solvent (if permitted by the manufacturer).[4]

    • If a void is suspected at the inlet, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[8]

Data Summary Table:

ParameterRecommendationRationale
Tubing Shortest possible length, narrow internal diameter (e.g., 0.005").[9]Reduces the volume outside the column where band broadening can occur.[6]
Injection Volume Keep as small as possible while maintaining sensitivity.Overloading the column can lead to band broadening.[4][8]
Flow Rate Optimize for the specific column dimensions.Deviating significantly from the optimal flow rate can decrease efficiency and broaden peaks.[4]
Temperature Control Use a column thermostat to maintain a stable temperature.[11][13]Temperature fluctuations can cause inconsistent retention and peak widths.[11]

References

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]

  • HPLC: What to do in case of peaks being too broad? (2017, June 23). KNAUER. Retrieved from [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. (2004, September 17). Retrieved from [Link]

  • Video Notes LC Troubleshooting Series Peak Broadening - Agilent. (n.d.). Retrieved from [Link]

  • What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News - alwsci. (2025, February 11). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (2024, September 25). Retrieved from [Link]

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. (2019, June 4). Retrieved from [Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3). Retrieved from [Link]

  • HPLC Column Guide (Part 1):7 Key Parameters for Better Separation | PharmaCores. (2025, October 20). Retrieved from [Link]

  • HPLC Column Selection - LCGC International. (2020, November 11). Retrieved from [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex. (n.d.). Retrieved from [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Retrieved from [Link]

  • HPLC Separation Fundamentals - Agilent. (2011, February 8). Retrieved from [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. (n.d.). Retrieved from [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • DEVELOPMENT OF HPLC METHOD FOR ANALYSIS OF NITRITE AND NITRATE IN VEGETABLE. (n.d.). Retrieved from [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. (2004, October 1). Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.). Retrieved from [Link]

  • HPLC Column Selection Guide - Link Lab. (n.d.). Retrieved from [Link]

  • Silica for HPLC Stationary Phases | Element formerly Crawford Scientific. (n.d.). Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 9). Retrieved from [Link]

  • HPLC Method development: an overview. - PharmaCores. (2025, May 27). Retrieved from [Link]

  • Steps for HPLC Method Development | Pharmaguideline. (n.d.). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • Analytical Method Development by High Performance Liquid Chromatography. (2022, May 15). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science. (2024, July 12). Retrieved from [Link]

  • Rapid Method Development through Proper Column Selection. (n.d.). Retrieved from [Link]

  • Causes and solutions of tailing peaks | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Selecting the Optimal GC Column for Dichlorinated Aromatic Isomers

Welcome to the Technical Support Center for Gas Chromatography (GC) method development. Dichlorinated aromatic compounds, such as dichlorobenzenes (DCBs) and dichlorotoluenes, are critical targets in environmental monito...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography (GC) method development. Dichlorinated aromatic compounds, such as dichlorobenzenes (DCBs) and dichlorotoluenes, are critical targets in environmental monitoring and pharmaceutical impurity profiling.

The primary analytical challenge lies in resolving positional isomers—specifically the meta and para configurations—which possess nearly identical boiling points. This guide provides a mechanistic approach to column selection, troubleshooting, and self-validating method development.

Diagnostic Workflow: Column Selection Logic

Before altering temperature programs or flow rates, you must ensure your stationary phase is thermodynamically capable of resolving your target isomers. Use the workflow below to diagnose your separation strategy based on the physicochemical properties of the analytes.

G N1 Analyze Dichlorinated Aromatic Isomers N2 Are boiling points significantly different (>5°C)? N1->N2 N3 Standard 5% Phenyl (e.g., DB-5, Rtx-5) Separation via Dispersion N2->N3 Yes (e.g., o-DCB vs p-DCB) N4 Are meta/para isomers co-eluting? N2->N4 No (e.g., m-DCB vs p-DCB) N7 Optimize Temperature Ramp (<3°C/min) N3->N7 N5 Mid-Polar Phase (e.g., 624-type, DB-1701) Separation via Dipole N4->N5 Yes, exploit dipole moment N6 Shape-Selective Phase (e.g., Cyclodextrin) Separation via Geometry N4->N6 Alternative: exploit steric size N5->N7 N6->N7

GC column selection workflow for resolving dichlorinated aromatic isomers.

Knowledge Base & FAQs (Mechanistic Causality)

Q1: Why do 1,3-dichlorobenzene (m-DCB) and 1,4-dichlorobenzene (p-DCB) co-elute on a standard 5% phenyl column? A1: Non-polar and low-polarity columns (like 100% dimethylpolysiloxane or 5% phenyl phases) separate analytes primarily through dispersive (van der Waals) forces, which correlate directly with analyte polarizability and boiling point[1]. The boiling points of m-DCB (173 °C) and p-DCB (174 °C) differ by only 1 °C. Because their dispersive interactions with the stationary phase are virtually indistinguishable, they co-elute. As noted in2, these structural isomers often fail to resolve on standard capillary columns and must be reported as isomeric pairs if a selective phase is not used[3].

Q2: What is the mechanistic advantage of using a mid-polar cyanopropylphenyl (e.g., 624-type) phase? A2: To separate compounds with identical boiling points, you must exploit electronic differences. p-DCB is a highly symmetrical molecule where the opposing C-Cl bond dipoles cancel out, resulting in a net dipole moment of 0 Debye (D). Conversely, m-DCB has an asymmetrical geometry, yielding a net dipole moment of ~1.5 D. A 624-type column (6% cyanopropylphenyl / 94% dimethylpolysiloxane) introduces permanent dipoles into the stationary phase[4]. The cyanopropyl groups selectively interact with the permanent dipole of m-DCB via dipole-dipole interactions, retaining it longer than the non-polar p-DCB and achieving baseline separation.

Q3: Are there shape-selective alternatives if polar columns fail to provide baseline resolution in complex matrices? A3: Yes. When electronic differences are insufficient due to matrix interferences, shape-selective stationary phases such as cyclodextrin derivatives or cucurbit[n]uril-incorporated sol-gels can be employed[5]. These phases separate isomers via host-guest inclusion complexation. The linear para-isomer penetrates the rigid hydrophobic cavity of the macrocycle differently than the bent meta-isomer, providing separation based on steric geometry rather than thermodynamics[6].

Troubleshooting Guide

Symptom / IssueRoot Cause (Causality)Corrective Action
Co-elution of m- and p- isomers on a DB-624 column The temperature ramp through the critical elution zone is too fast, preventing sufficient interaction time with the stationary phase dipoles.Decrease the temperature ramp to ≤ 3 °C/min between 100 °C and 130 °C. Alternatively, utilize a thicker film column (e.g., 1.4 µm or 1.8 µm) to increase the phase ratio ( ), enhancing retention and resolution.
Severe peak tailing for dichlorinated aromatics Halogenated aromatics are highly susceptible to adsorption at active sites (exposed silanols) in the inlet liner or the front end of the column[7].Perform routine inlet maintenance. Install an ultra-inert, deactivated split liner. Trim 15–20 cm from the front of the analytical column to remove degraded stationary phase and accumulated non-volatile matrix[7].
Retention time shifting across injections Column degradation due to oxygen exposure at high temperatures, which cleaves the siloxane backbone of polar phases.Perform a leak check on the MS/FID interface and inlet. Ensure ultra-high purity (UHP) carrier gas is used with oxygen traps.

Quantitative Data: Column Phase Comparison

The following table summarizes the expected performance of various stationary phases for the separation of m-DCB and p-DCB based on their primary interaction mechanisms.

Column Phase TypeExample BrandsPrimary Interaction MechanismResolution ( ) of m/p-DCBMax Isothermal Temp
100% Dimethylpolysiloxane DB-1, Rtx-1Dispersive (Boiling Point)Poor (Co-elution)350 °C
5% Phenyl-methylpolysiloxane DB-5, Rtx-5Dispersive, weak Poor to Partial (< 1.0)325 °C
6% Cyanopropylphenyl DB-624, CP-Select 624Dipole-dipoleGood ( 1.5)260 °C
Polyethylene Glycol (PEG) DB-WAX, StabilwaxStrong Dipole, H-bondingExcellent (> 2.0)250 °C
Cucurbit[7]uril / Cyclodextrin CP-Chirasil-Dex CBSteric / Host-Guest InclusionExcellent (> 2.0)~220-250 °C

Experimental Protocol: Self-Validating GC-MS Method

Follow this step-by-step methodology to develop a robust, self-validating separation method for dichlorobenzene isomers using a mid-polar phase.

Step 1: Column Selection & Installation

  • Select a 30 m × 0.25 mm ID × 1.4 µm film 624-type column (e.g., DB-624). The thick film increases sample capacity for volatile aromatics.

  • Install the column using deactivated flexible metal ferrules. Condition the column at 240 °C (or 20 °C below the column's maximum limit) for 2 hours to establish a stable baseline.

Step 2: Carrier Gas & Inlet Optimization

  • Use Ultra-High Purity (UHP) Helium at a constant flow rate of 1.0 mL/min.

  • Set the split/splitless inlet to 250 °C to ensure instantaneous vaporization.

  • Use a split ratio of 50:1. Causality: Dichlorobenzenes are highly volatile; injecting in splitless mode or with a low split ratio will overload the column, causing peak fronting and destroying the delicate resolution between the meta and para isomers.

Step 3: Temperature Programming

  • Initial hold: 40 °C for 3 minutes (focuses the solvent and highly volatile impurities).

  • Ramp 1: 8 °C/min to 100 °C.

  • Ramp 2 (Critical Separation Zone): 3 °C/min to 140 °C. Causality: A shallow ramp maximizes the residence time of the analytes in the column, allowing the subtle dipole-dipole interaction differences between m-DCB and p-DCB to take effect.

  • Ramp 3: 15 °C/min to 220 °C, hold for 5 minutes to bake out late-eluting matrix components.

Step 4: MS Detector Settings

  • Transfer line: 250 °C. Ion source: 230 °C.

  • Acquisition: Set to SIM (Selected Ion Monitoring) mode. Extract m/z 146 (molecular ion) and m/z 111 (qualifier ion) for selective quantitation of dichlorobenzenes.

Step 5: System Suitability & Self-Validation (Critical)

  • Action: Inject a calibration verification standard containing 1,2-DCB, 1,3-DCB, and 1,4-DCB at 50 µg/mL.

  • Validation Criteria: Calculate the chromatographic resolution ( ) between the 1,3-DCB and 1,4-DCB peaks using the formula .

  • System Lock: The system is validated and ready for sample analysis ONLY if (baseline resolution). If , the method fails self-validation; revert to the Troubleshooting Guide to decrease the temperature ramp or perform inlet maintenance.

References

  • Title: EPA Method 524.
  • Source: agilent.
  • Source: nih.
  • Title: Gas Chromatography (GC)
  • Source: benchchem.

Sources

Optimization

Technical Support Center: Mitigating Matrix Effects in the LC-MS/MS Analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS analysis of the small molecule 2-(2,4-Di...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS analysis of the small molecule 2-(2,4-Dichloro-phenyl)-pentanenitrile. While this document focuses on a specific analyte, the principles, troubleshooting strategies, and protocols described herein are broadly applicable to many small molecules analyzed from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What exactly are "matrix effects" in LC-MS/MS analysis?

A: The "matrix" refers to all components within a sample other than the analyte of interest.[1] In bioanalysis, this includes endogenous substances like proteins, salts, lipids, and phospholipids.[1] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either ion suppression (signal decrease) or ion enhancement (signal increase).[2][3][4] Ion suppression is the more common phenomenon and can severely compromise the accuracy, precision, and sensitivity of an assay.[4][5][6]

Q2: How can I determine if my assay is suffering from matrix effects?

A: The two primary methods for evaluating matrix effects are the post-column infusion technique and the post-extraction spike method.[2][7] The post-column infusion method provides a qualitative view of where ion suppression occurs across a chromatogram.[7] The post-extraction spike method, which is more common in quantitative bioanalysis, provides a quantitative measure known as the Matrix Factor (MF).[2][7] A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q3: What are the most common causes of matrix effects in plasma or serum samples?

A: While various endogenous compounds can be problematic, phospholipids are a major cause of ion suppression in reversed-phase LC-MS/MS with electrospray ionization (ESI).[8][9] These molecules are abundant in biological membranes and often co-extract with analytes of interest, especially with simpler sample preparation techniques like protein precipitation.[8][10]

Q4: I'm using a stable isotope-labeled internal standard (SIL-IS). Doesn't that automatically correct for all matrix effects?

A: Using a SIL-IS is the gold standard for compensating for matrix effects and is highly recommended.[5][11][12] Because a SIL-IS is nearly identical chemically and chromatographically to the analyte, it experiences the same degree of ion suppression or enhancement.[5][11] This allows for accurate quantification based on the analyte-to-IS response ratio.[12] However, it's crucial to understand that a SIL-IS compensates for the effect but does not eliminate it.[5][11] Severe ion suppression can still lead to a loss of sensitivity that may prevent the assay from reaching the required lower limit of quantification (LLOQ).[5] Therefore, the most robust strategy is to first minimize matrix effects through effective sample preparation and then use a SIL-IS to correct for any remaining variability.[5][6]

Troubleshooting Guides

This section provides solutions to specific issues encountered during method development and validation for 2-(2,4-Dichloro-phenyl)-pentanenitrile.

Scenario 1: Low Signal Intensity & Poor Sensitivity in Biological Samples

You observe a strong, sharp peak when injecting the analyte in a pure solvent, but the signal is significantly weaker or undetectable when analyzing a spiked plasma sample.

  • Question: Why is my analyte signal disappearing in plasma?

  • Answer: This is a classic presentation of severe ion suppression.[5][13] Co-eluting endogenous components from the plasma are interfering with the ionization of 2-(2,4-Dichloro-phenyl)-pentanenitrile in the MS source.[4][14]

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow: Low Signal Intensity A Problem: Low Signal in Biological Matrix B Step 1: Quantify Matrix Effect (Post-Extraction Spike) A->B C Matrix Factor (MF) < 0.8? B->C D Step 2: Improve Sample Preparation C->D Yes F Step 3: Optimize Chromatography C->F No (Minor Effect) E Options: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Phospholipid Removal (PLR) D->E E->F G Goal: Separate analyte from ion suppression zone F->G H Step 4: Use SIL-IS for Compensation G->H I Assay Optimized H->I

Caption: A logical workflow for identifying and mitigating ion suppression.

Step-by-Step Guidance:

  • Quantify the Matrix Effect: Before making changes, you must confirm that ion suppression is the root cause. Perform a matrix effect assessment as detailed in Protocol 1 . A Matrix Factor significantly less than 1 (e.g., <0.8) confirms ion suppression.[13]

  • Improve Sample Preparation (Most Effective Strategy): The goal is to remove the interfering components, primarily proteins and phospholipids, from the sample extract.[1][5][15]

    • Protein Precipitation (PPT): This method uses a solvent (like acetonitrile) or acid to crash out proteins. While fast and simple, it is often ineffective at removing phospholipids and is a common source of matrix effects.[5][8]

    • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT.[5] It involves extracting the analyte into an immiscible organic solvent. For a neutral compound like 2-(2,4-Dichloro-phenyl)-pentanenitrile, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are good starting points.[5] Supported Liquid Extraction (SLE) is a modern, 96-well plate-based alternative that avoids issues like emulsion formation.[16][17]

    • Solid-Phase Extraction (SPE): This is a highly selective and effective technique for sample clean-up.[1][15][18] For this analyte, a reversed-phase (C18 or polymeric) sorbent would be appropriate. A detailed starting protocol is provided in Protocol 2 .

    • Phospholipid Removal (PLR) Products: Specialized products, such as HybridSPE® plates, combine the simplicity of PPT with a specific sorbent that captures phospholipids, providing a very clean extract.[8][10][19]

  • Optimize Chromatographic Conditions: If a cleaner extraction is insufficient, modifying the LC method can help by separating the analyte peak from the region of ion suppression.[4][6]

    • Adjust Gradient: Create a steeper gradient to elute phospholipids later, after your analyte has eluted.

    • Change Stationary Phase: Consider a column with a different selectivity (e.g., Phenyl-Hexyl or Biphenyl) that may provide better separation from matrix interferences.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): Once the sample preparation and chromatography are optimized to minimize suppression, a SIL-IS should be used to compensate for any remaining, unavoidable matrix effects, ensuring the highest accuracy and precision.[11][12][20]

Scenario 2: Poor Reproducibility in Quality Control (QC) Samples

Your QC samples show high variability (%CV > 15%) and fail acceptance criteria, particularly when using plasma from different donors.

  • Question: Why are my QC results so inconsistent between plasma lots?

  • Answer: This points to inter-individual variability in the biological matrix.[20] The composition of plasma can differ slightly from one donor to another, and if your method is not robust, this can lead to varying degrees of matrix effects, causing poor reproducibility.[20]

Troubleshooting Steps:
  • Assess Lot-to-Lot Variability: During method validation, it is a regulatory expectation to evaluate matrix effects using at least six different lots of the biological matrix.[13] This ensures your method is robust against the natural biological variation in a study population.

  • Select a More Robust Sample Preparation Method: Simple methods like PPT are more susceptible to lot-to-lot differences. A more rigorous technique like SPE or a dedicated phospholipid removal method provides a more consistent and cleaner extract, making the assay less prone to variability.[16][21]

  • Ensure Proper Use of a SIL-IS: This is the most critical tool for correcting inter-individual variability in recovery and matrix effects.[20] If you are using a structural analogue internal standard, it may not co-elute perfectly or experience the same degree of ion suppression as your analyte, leading to inconsistent analyte/IS ratios. A SIL-IS is essential to correct for these subtle differences between samples.[11][12][20]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is the most critical factor in mitigating matrix effects. The following table provides a general comparison of common techniques for small molecule bioanalysis.

TechniqueTypical RecoveryMatrix Effect (Ion Suppression)ThroughputSelectivity
Protein Precipitation (PPT) High (>90%)High (Often >50% suppression)Very HighLow
Liquid-Liquid Extraction (LLE) Good (70-90%)Moderate (15-40% suppression)ModerateModerate
Solid-Phase Extraction (SPE) Very Good (>80%)Low (<15% suppression)ModerateHigh
Phospholipid Removal (PLR) High (>90%)Very Low (<10% suppression)HighHigh

Values are illustrative and depend heavily on the specific analyte and method conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE), as recommended by the FDA and other regulatory bodies.[22][23]

1. Prepare Three Sets of Samples (in triplicate at a low and high concentration):

  • Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent. This represents 100% response without any matrix.

  • Set B (Post-Extraction Spike): Extract a blank plasma sample first. Then, spike the analyte and SIL-IS into the final, clean extract.

  • Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank plasma before starting the extraction process.

2. Analyze all samples by LC-MS/MS.

3. Calculate the Results:

  • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Interpretation: An MF of 100% means no matrix effect. MF < 100% indicates ion suppression. MF > 100% indicates ion enhancement. The goal is to be as close to 100% as possible, with a %CV across different lots of <15%.

  • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Interpretation: This measures the efficiency of your extraction process.

  • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

    • Interpretation: This represents the overall efficiency of your method, combining both extraction recovery and matrix effects.

Protocol 2: General Solid-Phase Extraction (SPE) Method

This protocol provides a starting point for developing an SPE method for 2-(2,4-Dichloro-phenyl)-pentanenitrile using a polymeric reversed-phase cartridge (e.g., Waters Oasis HLB, Phenomenex Strata-X).

cluster_spe Solid-Phase Extraction (SPE) Workflow Cond 1. Condition (1 mL Methanol) Equil 2. Equilibrate (1 mL Water) Cond->Equil Load 3. Load Sample (Pre-treated Plasma) Equil->Load Wash 4. Wash (1 mL 5% Methanol in Water) Load->Wash Elute 5. Elute (1 mL Acetonitrile) Wash->Elute Collect Collect Eluate Elute->Collect

Caption: Standard steps in a reversed-phase SPE protocol.

Procedure:

  • Sample Pre-treatment: [24] Dilute 100 µL of plasma sample with 200 µL of 2% phosphoric acid in water. Vortex to mix. This ensures the sample pH is adjusted and viscosity is lowered for optimal loading.

  • Condition: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.[25][26] Do not let the sorbent go dry.

  • Equilibrate: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample.[25][26] Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).[25]

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge. This removes polar interferences like salts while retaining the analyte.[25]

  • Elute: Place a clean collection tube under the cartridge. Elute the analyte by passing 1 mL of acetonitrile (or methanol) through the cartridge.[24]

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase-compatible solvent for injection.[25]

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021).
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Kermani, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst.
  • Zhang, G., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain.
  • Ji, H. Y., et al. (2013).
  • 10 Tips for Electrospray Ionis
  • Dolan, J. W. (2025).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Jiang, H., et al. (2012). Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • High Throughput Removal of Both Phospholipids and Proteins in Bioanalytical Sample Prepar
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
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Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of 2-(2,4-Dichloro-phenyl)-pentanenitrile

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 2-(2,4-Dichloro-phenyl)-pentanenitrile (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 2-(2,4-Dichloro-phenyl)-pentanenitrile (CAS 2184-86-3). The purity of this compound is critical for reproducible downstream applications, including pharmacological studies and as a key intermediate in complex syntheses. This document provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format, along with detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the purification of 2-(2,4-Dichloro-phenyl)-pentanenitrile.

Q1: What are the most common impurities I should expect during the synthesis and workup of 2-(2,4-Dichloro-phenyl)-pentanenitrile?

A1: The impurity profile is highly dependent on the synthetic route, but typically originates from starting materials, side reactions, or degradation. Understanding these potential impurities is the first step in designing an effective purification strategy.

Impurity TypeSpecific ExamplePotential Source
Unreacted Starting Materials 2,4-Dichlorophenylacetonitrile, 1-bromopropane (or other propyl halides)Incomplete reaction during the alkylation step.
Side-Reaction Products Di-alkylated species (2,2-dipropyl-2-(2,4-dichlorophenyl)acetonitrile)Use of excess alkylating agent or strong base, leading to a second alkylation event.
Isomeric Impurities Positional isomers of the dichlorophenyl ringImpurities present in the initial 2,4-Dichlorophenylacetonitrile starting material.
Hydrolysis Products 2-(2,4-Dichlorophenyl)pentanamide or 2-(2,4-Dichlorophenyl)pentanoic acidExposure of the nitrile functional group to harsh acidic or basic conditions during workup or purification, especially at elevated temperatures.[1][2]
Residual Solvents Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)Incomplete removal after extraction or chromatography.

Q2: Which purification technique should I try first for my crude 2-(2,4-Dichloro-phenyl)-pentanenitrile?

A2: For a typical crude reaction mixture containing a variety of impurities with different polarities, flash column chromatography is the most robust and recommended initial purification method.[3] It is highly effective at separating the target compound from both less polar (e.g., unreacted alkyl halides) and more polar (e.g., hydrolysis byproducts) impurities.[4] If the compound is obtained as a solid and is relatively pure (>90%), recrystallization can be an excellent secondary step for final polishing to achieve high purity.[5]

Q3: My compound is a viscous oil. Can I still use recrystallization?

A3: Directly, no. Recrystallization is fundamentally a purification technique for solids. However, many compounds that are oils at room temperature can be induced to crystallize. First, ensure all residual solvent is removed under a high vacuum. If it remains an oil, you can attempt crystallization by dissolving it in a minimal amount of a hot solvent where it is soluble and adding a second "anti-solvent" in which it is insoluble until turbidity appears, then allowing it to cool slowly.[6] This is known as a two-solvent recrystallization. If crystallization fails, column chromatography or vacuum distillation are the preferred methods.

Q4: How can I effectively monitor the progress of my column chromatography?

A4: The most effective method is by using Thin Layer Chromatography (TLC) . Before running the column, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your target compound an Rf value of approximately 0.3-0.4. This provides optimal separation on the column. During the chromatography, collect fractions and spot them on a TLC plate alongside your crude material and a reference standard (if available). This allows you to track which fractions contain your desired product, which contain impurities, and which are mixed.

Q5: What are the best analytical methods to confirm the final purity of 2-(2,4-Dichloro-phenyl)-pentanenitrile?

A5: A combination of methods provides the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is excellent for quantifying purity and detecting non-volatile impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities and confirming the molecular weight of the main component.[9] Note that some compounds, like oximes, can degrade under GC conditions, which should be considered.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the purified product.[11] The absence of signals corresponding to known impurities is a strong indicator of purity. For absolute quantification, quantitative NMR (qNMR) against a certified internal standard can be employed.[7]

Section 2: In-Depth Troubleshooting Guide: Purification by Flash Column Chromatography

Flash column chromatography is a cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[3]

Protocol 1: Step-by-Step Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate mobile phase. Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane). An ideal system will show good separation between your product spot and any impurity spots, with the product having an Rf of ~0.3-0.4.

  • Column Packing:

    • Plug the bottom of a glass column with cotton or glass wool. Add a small layer of sand.[12]

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column, tapping gently to pack the silica bed evenly and remove air bubbles.[12]

    • Add another layer of sand on top of the silica bed to prevent disturbance when adding solvent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica bed.

    • Drain the solvent just to the level of the top sand layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.

    • Collect fractions in test tubes and monitor their contents using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.

Data Table: Recommended Starting Solvent Systems
Impurity PolarityRecommended Mobile Phase (Starting Point)Elution Strategy
Less polar impurities 98:2 Hexane:Ethyl AcetateStart with this mixture and gradually increase the polarity to 95:5, 90:10, etc. (gradient elution) to elute your more polar product.
More polar impurities 95:5 Hexane:Ethyl AcetateUse this system isocratically (constant solvent ratio) if it provides good separation. Your product should elute before the more polar impurities.
Complex Mixture 100% Hexane, stepping up to 98:2, 95:5, 90:10 etc.A step-gradient elution is highly effective for separating compounds with large differences in polarity.
Chromatography Troubleshooting Q&A

Q: My compound is not moving from the origin on the TLC plate (Rf=0). What should I do? A: The mobile phase is not polar enough to displace your compound from the silica gel. You need to increase the polarity of the eluent. Gradually increase the percentage of the more polar solvent (e.g., from 2% ethyl acetate in hexane to 5%, then 10%) until you observe the desired Rf value.[4]

Q: My compound is running with the solvent front (Rf≈1). How do I fix this? A: The mobile phase is too polar, causing your compound to have a low affinity for the silica gel. You need to decrease the polarity. Reduce the percentage of the polar solvent or switch to a less polar alternative (e.g., use dichloromethane instead of ethyl acetate).

Q: The separation between my product and an impurity is poor (spots are too close on TLC). How can I improve it? A: Improving resolution can be achieved in several ways:

  • Fine-tune the mobile phase: Test solvent systems with very small changes in polarity.

  • Try a different solvent system: Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

  • Use a longer column: This increases the surface area of the stationary phase, providing more opportunities for separation.

Section 3: In-Depth Troubleshooting Guide: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds that are already relatively clean. The principle is based on the differential solubility of the compound and its impurities in a specific solvent at different temperatures.[5]

Protocol 2: Step-by-Step Single-Solvent Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[1] Test small amounts of your compound in various solvents to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to just dissolve the compound completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Data Table: Troubleshooting Common Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Solution is not supersaturated. - Compound is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Try a different solvent or a two-solvent system. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4]
Product "Oils Out" - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated with impurities.- Re-heat the solution and add more solvent. - Switch to a lower-boiling point solvent. - Perform a preliminary purification by column chromatography to remove impurities.
Low Recovery Yield - Too much solvent was used initially. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the absolute minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly chilled in an ice bath before filtration. - Use a pre-warmed funnel and filter the hot solution quickly.[1]

Section 4: Visual Workflows and Decision Guides

Purification Method Selection

The following decision tree provides a logical pathway for selecting the most appropriate purification strategy based on the initial assessment of your crude product.

G start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_oily Is the product an oil? is_solid->is_oily No purity_check Purity > 90% by TLC/NMR? is_solid->purity_check Yes complex_mixture Complex mixture by TLC? is_oily->complex_mixture Yes recrystallize Recrystallization purity_check->recrystallize Yes column_first Column Chromatography First purity_check->column_first No column Column Chromatography complex_mixture->column Yes distillation Consider Vacuum Distillation complex_mixture->distillation No, simple mixture column_first->recrystallize Follow with Recrystallization for final polishing

A logical decision tree for troubleshooting common purification issues.
General Purification and Analysis Workflow

This diagram illustrates the standard sequence of operations from a crude reaction output to a final, analytically validated pure compound.

G cluster_purification Purification cluster_analysis Analysis & Validation crude Crude Product (Post-Workup) chromatography Primary Purification (e.g., Column Chromatography) crude->chromatography recrystallization Secondary Purification (e.g., Recrystallization) chromatography->recrystallization If solid & needs polishing purity_check In-Process Control (TLC) chromatography->purity_check Monitor Fractions final_analysis Final Purity & Identity (HPLC, GC-MS, NMR) chromatography->final_analysis If oil or pure enough recrystallization->final_analysis purity_check->chromatography pure_product Pure Compound (>98%) final_analysis->pure_product

General workflow for purification and analysis.

References

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  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.

  • Organic Syntheses. Purification of linalool by column chromatography with isocratic elution.

  • ResearchGate. (2016). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives.

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  • BenchChem Technical Support. (2025). Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions.

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.

  • New England Biolabs. Troubleshooting Guide for Purification using NEBExpress® Ni Resin.

  • University of Toronto. How to run column chromatography.

  • Zhang, M., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.

  • PubMed. (1995). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population.

  • Merck. 2-(4-Chlorophenyl)pentanenitrile.

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  • ResearchGate. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine.

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  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?.

  • Sigma-Aldrich. Column Cleaning for Ion Exchange Chromatography and Chromatofocusing.

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.

  • IIP Series. (2024). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS.

  • IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.

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  • BenchChem Technical Support. (2025). A Comparative Guide to Purity Assessment of Ethyl 2-(2,6-dichlorophenyl)acetate: HPLC, GC, and NMR Methodologies.

  • PubMed. (2002). An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules.

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Optimization

Technical Support Center: Diastereoselective Synthesis of 2-Aryl-Pentanenitriles

Welcome to the technical support center for the synthesis of 2-aryl-pentanenitriles. As Senior Application Scientists, we understand that achieving high diastereoselectivity is a critical challenge for researchers in med...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-aryl-pentanenitriles. As Senior Application Scientists, we understand that achieving high diastereoselectivity is a critical challenge for researchers in medicinal chemistry and drug development. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic routes. We will explore the causal relationships behind experimental choices, offering practical solutions grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when planning or executing a diastereoselective synthesis.

Q1: What are the fundamental principles governing diastereoselectivity in the synthesis of 2-aryl-pentanenitriles?

A1: Diastereoselectivity in these syntheses is primarily governed by the spatial arrangement of atoms in the transition state of the rate-determining step, which is typically the formation of a new carbon-carbon bond at the α-carbon of the nitrile. The key is to create a significant energy difference between the transition states leading to the different diastereomers. This is achieved through three main strategies:

  • Substrate Control: Utilizing the existing stereocenters or steric bulk within the nitrile or electrophile substrate to direct the approach of the incoming reagent. The inherent steric and electronic properties of the molecule favor one transition state over another.

  • Reagent Control (Auxiliary-Based): Attaching a chiral auxiliary to the nitrile substrate. This auxiliary acts as a "chiral director," sterically blocking one face of the molecule and forcing the electrophile to attack from the opposite, less hindered face.[1] The choice of auxiliary is critical for success.[2]

  • Catalyst Control: Employing a chiral catalyst (metal-based or organocatalyst) that transiently interacts with the substrate to create a chiral environment. This environment dictates the facial selectivity of the reaction, leading to the preferential formation of one diastereomer.[3][4]

Q2: How do I choose the most suitable strategy for my specific target molecule?

A2: The optimal strategy depends on your specific substrate, desired scale, and available resources. The following decision-making flowchart can guide your selection process.

G start Start: Synthesize a 2-Aryl-Pentanenitrile Target q1 Does the starting material possess inherent chirality or significant steric bias? start->q1 sub_control Strategy: Substrate-Controlled Diastereoselection q1->sub_control Yes q2 Is facile removal of a directing group post-synthesis acceptable? q1->q2 No sub_details Focus on optimizing reaction conditions (temp, solvent, counterion) to leverage intrinsic bias. sub_control->sub_details aux_control Strategy: Chiral Auxiliary Control q2->aux_control Yes cat_control Strategy: Asymmetric Catalysis q2->cat_control No aux_details Select an auxiliary (e.g., oxazolidinone) that provides high facial shielding. Requires additional synthesis and removal steps. aux_control->aux_details cat_details Ideal for atom economy and scalability. Screen chiral ligands (e.g., BOX, PyBox) with metal catalysts (Ni, Rh) or organocatalysts. cat_control->cat_details

Caption: Decision flowchart for selecting a diastereoselective strategy.

Q3: How critical are temperature and solvent choice in controlling the diastereomeric ratio (d.r.)?

A3: They are critically important.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[5] This is because the formation of different diastereomers proceeds through transition states with small energy differences. At lower temperatures, the reaction is more likely to follow the lowest energy pathway (kinetic control), favoring the formation of the product with the more stable transition state. Higher temperatures can provide enough energy to overcome these small barriers, leading to a mixture of products (thermodynamic control).[5]

  • Solvent: The solvent influences the solvation of the reactants and the geometry of the transition state. Polar, coordinating solvents like tetrahydrofuran (THF) can stabilize charged intermediates and metal counterions, altering the steric environment. Non-coordinating solvents like toluene may lead to more aggregated and sterically defined transition states, sometimes resulting in higher selectivity. A solvent screening is often a necessary step in optimization.[5]

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a "Problem - Cause - Solution" format.

Problem 1: Low Diastereomeric Ratio (d.r.)

You have successfully synthesized the 2-aryl-pentanenitrile, but the ratio of desired to undesired diastereomer is poor.

Possible Cause A: Suboptimal Base or Metal Counterion

  • Causality: The geometry of the metalated nitrile intermediate is highly dependent on the counterion (e.g., Li⁺, Mg²⁺, Cu²⁺).[6] Different metals have distinct coordination preferences and bond lengths, which dictate the steric environment around the nucleophilic carbon. The choice of base directly determines this counterion. For example, deprotonation with nBuLi gives a lithium-based intermediate, while using a Grignard reagent can result in a magnesium-based one.[6][7]

  • Solution:

    • Vary the Base/Counterion: If using an organolithium base like LDA or nBuLi results in low selectivity, consider alternatives. Magnesium and copper counterions have been shown to provide higher diastereoselectivity in some alkylations of cyclic nitriles compared to lithium.[6]

    • Base-Controlled Isomerization: In certain reactions, such as additions to imines, the choice of base can completely reverse the diastereoselectivity. Using nBuLi may favor the kinetic anti-product, while a bulkier, non-nucleophilic base like LHMDS can allow for equilibration to the thermodynamically favored syn-product.[8]

Base / Metal Source Typical Counterion General Impact on Selectivity Reference
n-Butyllithium (nBuLi)Li⁺Modest selectivity in some systems due to smaller ionic radius and flexible coordination.[6][6]
Lithium Diisopropylamide (LDA)Li⁺Commonly used, but selectivity is highly substrate-dependent.[2]
Lithium Hexamethyldisilazide (LHMDS)Li⁺Can favor thermodynamic products through reversible protonation.[8][8]
Isopropylmagnesium Bromide (i-PrMgBr)Mg²⁺Often leads to higher stereoselectivity through more rigid, chelated transition states.[6][7][6][7]
Copper (I) Cyanide (CuCN)Cu²⁺Can be used with Grignard reagents to form organocuprates, which often exhibit high selectivity.[6][6]

Possible Cause B: Reaction Temperature is Too High

  • Causality: As explained in the FAQs, higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less-favored diastereomer, leading to a product mixture that reflects thermodynamic stability rather than kinetic preference.

  • Solution:

    • Cool the Reaction: Perform the deprotonation and subsequent electrophilic addition at low temperatures, typically -78 °C (a dry ice/acetone bath).[2]

    • Maintain Low Temperature: Ensure the reaction is kept at the low temperature for its entire duration until quenching. A slow, dropwise addition of the electrophile is crucial to prevent localized warming.

Possible Cause C: Inappropriate Solvent

  • Causality: The solvent's ability to coordinate with the metal counterion can dramatically alter the structure of the reactive intermediate. A highly coordinating solvent like THF can create a "solvent-separated ion pair," leading to a more reactive but potentially less selective nucleophile. A non-coordinating solvent like toluene may promote the formation of aggregated, more sterically defined species, enhancing selectivity.

  • Solution:

    • Screen Solvents: Test a range of anhydrous ethereal solvents (e.g., THF, diethyl ether, 1,4-dioxane) and non-polar solvents (e.g., toluene, hexane).

    • Consider Additives: In some cases, additives like HMPA or DMPU can break up aggregates and influence selectivity, although their use should be carefully considered due to toxicity.

Problem 2: Poor Yield of the Desired Product

Low d.r. is irrelevant if the overall yield is too low to be practical.

Possible Cause A: Reagent Impurity or Degradation

  • Causality: Organometallic bases like nBuLi and Grignard reagents are highly sensitive to moisture and air.[9] Impure or partially decomposed reagents will have a lower effective concentration, leading to incomplete deprotonation and low yields. Similarly, the nitrile starting material must be completely anhydrous.

  • Solution:

    • Titrate Your Reagents: Always titrate organolithium reagents before use to determine their exact molarity.

    • Use Fresh Solvents: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

    • Dry Glassware and Substrates: Flame-dry all glassware under vacuum or in an oven and ensure your nitrile substrate is azeotropically dried with toluene if necessary.

Possible Cause B: Side Reactions

  • Causality: The metalated nitrile is a strong base and can participate in side reactions. For example, if the electrophile has acidic protons, an acid-base reaction may occur instead of the desired alkylation. If the temperature is allowed to rise, elimination reactions can become competitive.

  • Solution:

    • Inverse Addition: Add the metalated nitrile solution slowly to the electrophile solution (instead of the other way around). This keeps the concentration of the basic nitrile low, minimizing side reactions with the electrophile.

    • Strict Temperature Control: Maintain the reaction at -78 °C to disfavor elimination pathways.

Problem 3: Difficulty Separating Diastereomers

You have a mixture of diastereomers (e.g., 80:20 d.r.) but cannot separate them effectively.

  • Causality: Diastereomers often have very similar physical properties, including polarity, making them difficult to separate by standard silica gel chromatography.

  • Solution:

    • Optimize Chromatography: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Test different stationary phases (e.g., alumina, reverse-phase C18). Chiral HPLC can also be used for analytical and sometimes preparative separation.[2]

    • Recrystallization: Attempt to selectively crystallize the major diastereomer from the crude product mixture. A systematic screening of various solvents and solvent mixtures at different temperatures is required. The presence of a seed crystal of the pure major diastereomer can be highly effective.

    • Derivatization: If direct separation is unsuccessful, consider converting the nitrile group to another functional group (e.g., a carboxylic acid or amine after hydrolysis or reduction).[3][10] The resulting diastereomeric derivatives may have significantly different physical properties, allowing for easier separation. The directing group can then be removed or carried forward as needed.

Section 3: Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of an α-Aryl Acetonitrile Derivative

This protocol provides a general framework. Stoichiometry and reaction times must be optimized for specific substrates.

G cluster_0 Preparation & Deprotonation cluster_1 Alkylation & Quench cluster_2 Workup & Analysis prep 1. Preparation - Flame-dry glassware under vacuum. - Add anhydrous THF and 2-aryl-acetonitrile derivative. - Cool to -78 °C under Argon. deprot 2. Deprotonation - Add LDA solution (1.1 equiv) dropwise. - Stir for 1 hour at -78 °C to form the lithium enolate. prep->deprot alkyl 3. Alkylation - Add electrophile (e.g., propyl iodide, 1.2 equiv) dropwise. - Stir at -78 °C until TLC shows consumption of starting material. deprot->alkyl quench 4. Quench - Add saturated aqueous NH₄Cl solution dropwise at -78 °C. - Allow to warm to room temperature. alkyl->quench workup 5. Workup - Extract with ethyl acetate (3x). - Wash combined organic layers with brine. - Dry over Na₂SO₄, filter, and concentrate. quench->workup analysis 6. Analysis & Purification - Determine crude d.r. by ¹H NMR or chiral HPLC. - Purify by silica gel chromatography or recrystallization. workup->analysis

Caption: Experimental workflow for a diastereoselective alkylation.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the 2-aryl-acetonitrile substrate (1.0 mmol, 1 equiv) and anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of freshly prepared or titrated lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.[2]

  • Alkylation: Add the electrophile (e.g., propyl iodide) (1.2 mmol, 1.2 equiv) dropwise to the enolate solution. Maintain the temperature at -78 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.[2]

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.[2] Purify the product by silica gel flash chromatography or recrystallization.

References
  • Sibi, M. P., Soeta, T., & Jasperse, C. P. (2009). Nitrile Ylides: Diastereoselective Cycloadditions using Chiral Oxazolidinones Without Lewis Acid. Organic Letters. [Link]

  • Fleming, F. F., & Wang, Q. (2005). Cyclic nitriles: diastereoselective alkylations. PubMed. [Link]

  • Klein, J. E. M. N., & Knochel, P. (2017). Base-Controlled Diastereoselective Synthesis of Either anti- or syn-β-Aminonitriles. Organic Letters. [Link]

  • Request PDF. (n.d.). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid–Derived Nitriles. ResearchGate. [Link]

  • Wang, B., et al. (2023). Catalytic Enantioselective Construction of Chiral γ-Azido Nitriles through Nitrile Group-Promoted Electrophilic Reaction of Alkenes. Organic Letters. [Link]

  • Stack, J. A., et al. (1993). New bis-lactam chiral auxiliaries for nitrile oxide cycloadditions. R Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]

  • Molnar, M., et al. (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. MDPI. [Link]

  • Request PDF. (n.d.). Diastereoselective Cycloadditions of Chiral Homoallylic Alcohols with Benzonitrile Oxide. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Highly Diastereoselective Preparation of Tertiary Alkyl Isonitriles by Stereoinvertive Nucleophilic Substitution at a Nonclassical Carbocation. Organic Letters. [Link]

  • Fleming, F. F. (2004). Unsaturated Nitriles: Stereoselective Annulations and Alkylations. Duquesne Scholarship Collection. [Link]

  • ResearchGate. (n.d.). Alkyl halides dictate site selectivity in aromatic nitrile alkylations. [Link]

  • Chen, J., et al. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry. [Link]

  • Curran, D. P., & Kim, B. H. (1986). Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. PMC. [Link]

  • Fu, G. C., & Dai, X. (2012). Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles. PMC. [Link]

  • Puglisi, A., & Rossi, S. (2025). Stereoselective organocatalysis and flow chemistry. ResearchGate. [Link]

  • Brady, F., & van der Westhuyzen, C. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [Link]

Sources

Troubleshooting

Technical Support Center: Forced Degradation of 2-(2,4-Dichlorophenyl)pentanenitrile

Welcome to the Technical Support & Troubleshooting Knowledge Base for 2-(2,4-Dichlorophenyl)pentanenitrile (CAS 2184-86-3) [1]. As a highly lipophilic chemical intermediate, developing a robust Stability-Indicating Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Knowledge Base for 2-(2,4-Dichlorophenyl)pentanenitrile (CAS 2184-86-3) [1]. As a highly lipophilic chemical intermediate, developing a robust Stability-Indicating Method (SIM) for this compound requires a deep understanding of its specific degradation liabilities. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting for analytical scientists conducting Forced Degradation Studies (FDS).

Troubleshooting & FAQs (Mechanistic Insights)

Q1: During acid/base hydrolysis, I observe two distinct degradation peaks that appear sequentially. What is the chemical causality, and how do I control the degradation rate? A1: The sequential appearance of peaks is caused by the stepwise hydrolysis of the nitrile functional group. Nitriles first hydrolyze to a primary amide (forming 2-(2,4-dichlorophenyl)pentanamide) and subsequently to a carboxylic acid (forming 2-(2,4-dichlorophenyl)pentanoic acid)[2]. The steric hindrance from the alpha-propyl chain and the ortho-chlorine atom slows the initial nucleophilic attack of water/hydroxide. However, once the amide forms, the second hydrolysis step can proceed rapidly. Troubleshooting: If you are over-degrading the sample (i.e., entirely losing the intermediate amide and failing to capture the primary degradation pathway), reduce the stressor concentration from 1.0 N to 0.1 N HCl/NaOH, or lower the incubation temperature from 80°C to 60°C.

Q2: My oxidative stress samples (using 3% H₂O₂) show high variability and unexpected cleavage products. Why is this happening? A2: The benzylic carbon (alpha to both the nitrile and the dichlorophenyl ring) possesses a highly labile tertiary hydrogen. Radical oxidation at this site leads to the formation of a transient hydroperoxide intermediate. Because this intermediate is unstable, it can undergo C-C bond cleavage, potentially forming 2,4-dichlorobenzophenone derivatives and releasing cyanide. Troubleshooting: To validate that this is a radical-mediated autoxidation rather than a standard two-electron oxidation, run a parallel control spiked with a radical scavenger like BHT (Butylated hydroxytoluene). If the degradation is suppressed, the radical mechanism is confirmed.

Q3: Under ICH Q1B photolytic conditions, I am seeing multiple co-eluting peaks and a severe loss of mass balance. What is the mechanism? A3: Aryl chlorides are highly susceptible to UV-induced homolytic C-Cl bond cleavage, a process known as photodehalogenation[3]. The ortho-chlorine in the 2,4-dichlorophenyl moiety is particularly vulnerable due to steric strain. Cleavage generates a highly reactive aryl radical that can abstract hydrogen from the solvent (forming the mono-chloro analog) or dimerize. This leads to poor peak shape, co-elution, and loss of mass balance due to polymerization. Troubleshooting: Switch your sample diluent from methanol to acetonitrile. Methanol acts as a hydrogen donor, artificially accelerating the dehalogenation pathway. Ensure your HPLC method utilizes a gradient capable of resolving highly lipophilic dimers.

Self-Validating Experimental Protocols

To ensure scientific integrity, every forced degradation protocol must be a self-validating system . This means incorporating internal checks to prove the protocol worked correctly and did not produce analytical artifacts.

Protocol A: Controlled Hydrolytic Degradation
  • Sample Preparation: Dissolve the API in an inert co-solvent (e.g., acetonitrile) to a concentration of 2 mg/mL. Causality: A co-solvent is mandatory due to the high lipophilicity of the compound; purely aqueous stress will result in precipitation, leading to heterogeneous and non-reproducible degradation.

  • Stress Application: Dilute 1:1 with 0.2 N HCl (for acid stress) or 0.2 N NaOH (for base stress) to achieve a final concentration of 1 mg/mL in 0.1 N acid/base.

  • Thermal Incubation: Incubate the sealed vials at 60°C for 24 hours.

  • Self-Validating Quench (Critical): Remove vials and immediately neutralize the solution (add 0.1 N NaOH to the acid samples, and 0.1 N HCl to the base samples) until pH 7 is reached. Validation Check: Inject a Time=0 neutralized control. Failing to neutralize will cause ongoing degradation in the autosampler, leading to artifactual peak areas. The Time=0 control proves the quenching process itself does not cause degradation.

Protocol B: Oxidative Stress
  • Sample Preparation: Prepare a 1 mg/mL solution of the API in acetonitrile/water (50:50, v/v).

  • Stress Application: Add H₂O₂ to achieve a final concentration of 3% v/v. Incubate at 25°C for 24 hours.

  • Self-Validating Quench (Critical): Quench the residual peroxide by adding a stoichiometric excess of sodium metabisulfite immediately before LC analysis. Validation Check: Unquenched H₂O₂ can degrade the sample on the stationary phase or co-elute, interfering with UV detection. Validate by verifying the disappearance of the H₂O₂ void peak in the chromatogram.

Protocol C: Photolytic Stress (ICH Q1B)
  • Sample Preparation: Prepare a 1 mg/mL solution in a quartz volumetric flask (glass blocks critical UV wavelengths).

  • Stress Application: Expose to UV/Vis light targeting an overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 watt hours/square meter.

  • Self-Validating Control (Critical): Prepare an identical sample wrapped tightly in aluminum foil (Dark Control) and place it in the photostability chamber alongside the exposed sample. Validation Check: This isolates true photochemical dehalogenation[3] from thermal degradation caused by the ambient heat generated by the chamber lamps.

Quantitative Degradation Summary

The following table summarizes the expected quantitative data for the forced degradation of 2-(2,4-Dichlorophenyl)pentanenitrile, aiming for the optimal 5–20% degradation window to preserve secondary degradation pathways.

Stress ConditionReagent / EnvironmentTemp / TimeTarget % DegradationPrimary Observed Degradants
Acidic Hydrolysis 0.1 N HCl in 50% ACN60°C, 24h5 - 15%2-(2,4-Dichlorophenyl)pentanamide
Basic Hydrolysis 0.1 N NaOH in 50% ACN60°C, 24h10 - 20%2-(2,4-Dichlorophenyl)pentanoic acid
Oxidative Stress 3% H₂O₂ in 50% ACN25°C, 24h5 - 10%Alpha-hydroperoxide derivatives
Photolysis (UV) ICH Q1B (Solution)Ambient, ~7d10 - 25%Dehalogenated dimers, mono-chloro analogs
Thermal Stress Solid State80°C, 7d< 1% (Stable)None observed

Pathway Visualization

G API 2-(2,4-Dichlorophenyl) pentanenitrile Amide 2-(2,4-Dichlorophenyl) pentanamide API->Amide Hydrolysis (H+/OH-) Step 1 Dehalo Dehalogenated Photoproducts API->Dehalo Photolysis (UV) Homolytic C-Cl Cleavage Oxid Alpha-Hydroperoxide & Cleavage Products API->Oxid Oxidation (H2O2) Benzylic H-Abstraction Acid 2-(2,4-Dichlorophenyl) pentanoic acid Amide->Acid Hydrolysis (H+/OH-) Step 2

Mechanistic degradation pathways of 2-(2,4-dichlorophenyl)pentanenitrile under forced stress.

Sources

Optimization

Enhancing the resolution of 2-(2,4-Dichloro-phenyl)-pentanenitrile from its isomers

Technical Support Center: Resolution of 2-(2,4-Dichlorophenyl)pentanenitrile Welcome to the technical support center for the resolution of 2-(2,4-Dichlorophenyl)pentanenitrile. This guide is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution of 2-(2,4-Dichlorophenyl)pentanenitrile

Welcome to the technical support center for the resolution of 2-(2,4-Dichlorophenyl)pentanenitrile. This guide is designed for researchers, chemists, and drug development professionals who are tackling the challenge of separating this chiral nitrile from its isomers. As a molecule of interest in pharmaceutical development, achieving high enantiomeric purity is often a critical requirement.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. The methodologies are grounded in established principles of chiral separation, aiming to provide not only procedural steps but also the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you strategize your approach to resolving 2-(2,4-Dichlorophenyl)pentanenitrile.

Q1: What are the primary methods for resolving racemic 2-(2,4-Dichlorophenyl)pentanenitrile?

There are three principal strategies for resolving chiral nitriles:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct separation method that uses a chiral stationary phase (CSP) to physically separate the two enantiomers. It is highly effective for both analytical and preparative scales.[1]

  • Enzymatic Kinetic Resolution: This method employs an enzyme that selectively reacts with one enantiomer, converting it into a different chemical species (e.g., an amide or carboxylic acid).[2][3] This leaves the unreacted starting material enriched in the other enantiomer. The product and the enriched starting material can then be separated by standard techniques like column chromatography.

  • Diastereomeric Crystallization: This classical chemical method involves reacting the racemic nitrile (or a derivative like the corresponding carboxylic acid) with an enantiomerically pure chiral resolving agent to form diastereomers.[4][5] Because diastereomers have different physical properties, they can often be separated by fractional crystallization.[4]

Q2: Which method should I start with for analytical versus preparative scale separation?

  • For Analytical Scale (e.g., determining enantiomeric excess): Chiral HPLC is the gold standard.[6] It is fast, highly reproducible, and requires minimal sample. A quick screening of a few different chiral columns can often identify a suitable method in less than a day.[7]

  • For Preparative Scale (e.g., isolating grams of material): The choice is more complex.

    • Preparative Chiral HPLC is a direct scale-up of the analytical method and offers high purity, but can be expensive due to solvent consumption and the cost of large-scale chiral columns.

    • Diastereomeric Crystallization is a cost-effective and highly scalable traditional method, making it attractive for industrial production.[5] However, method development can be time-consuming, requiring screening of resolving agents and crystallization solvents.

    • Enzymatic Resolution is excellent for large-scale applications due to its high selectivity and mild, environmentally friendly reaction conditions.[8] A key limitation is that the theoretical maximum yield for the unreacted enantiomer is 50%, although this can be overcome by incorporating a racemization step in a dynamic kinetic resolution (DKR) process.[9]

Q3: How do I confirm the success of my resolution and determine the enantiomeric excess (e.e.)?

The most reliable method is Chiral HPLC .[6] By developing an analytical method that can baseline-separate the two enantiomers, you can integrate the peak areas of the R- and S-enantiomers. The enantiomeric excess (e.e.) is then calculated using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100 Alternative methods include chiral gas chromatography (GC) or NMR spectroscopy using chiral shift reagents, though HPLC is generally the most common and straightforward.[10]

Q4: What is the key difference between kinetic resolution and direct separation?

The fundamental difference lies in the theoretical yield.

  • Direct Separation (e.g., Chiral HPLC, Diastereomeric Crystallization): These methods physically separate the two pre-existing enantiomers. In an ideal scenario, you could recover 100% of both the R- and S-enantiomers from the original mixture.

  • Kinetic Resolution (e.g., Enzymatic): This method relies on the different reaction rates of the two enantiomers. One enantiomer is consumed faster, leaving the other behind. Because one enantiomer is converted to a different product, the maximum possible yield for the remaining, desired enantiomer is 50%.

Section 2: Troubleshooting Guide: Chiral HPLC Resolution

High-Performance Liquid Chromatography (HPLC) is the most powerful tool for both analyzing and purifying enantiomers. However, finding the right conditions can be challenging.

Problem: I see no separation of the enantiomers (a single peak).
  • Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The analyte must have specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the CSP. Not all CSPs work for all molecules.

    • Solution: Screen a diverse set of CSPs. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are an excellent starting point as they are effective for a broad range of chiral compounds.[1][7][11] Recommended screening columns include those with coatings like tris(3,5-dimethylphenyl)carbamate.

  • Potential Cause 2: Suboptimal Mobile Phase. The mobile phase composition is critical for modulating the interaction between the analyte and the CSP.

    • Solution (Normal Phase): If using a hexane/alcohol mobile phase, systematically vary the alcohol (e.g., isopropanol, ethanol) and its percentage. Adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can dramatically improve resolution for some compounds.

    • Solution (Reversed-Phase): If using an aqueous mobile phase (e.g., acetonitrile/water), vary the organic modifier percentage and the pH of the aqueous component.[12]

Problem: The resolution (Rs) is poor (< 1.5), with significant peak overlap.
  • Potential Cause 1: Mobile Phase Strength. The mobile phase may be too strong (eluting the peaks too quickly) or too weak (causing band broadening).

    • Solution: Adjust the mobile phase composition. In normal phase, decrease the percentage of the alcohol modifier to increase retention and improve resolution. In reversed-phase, do the opposite.

  • Potential Cause 2: Flow Rate. A high flow rate can reduce the time available for chiral recognition to occur.

    • Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This often increases resolution, albeit at the cost of longer run times.

  • Potential Cause 3: Temperature. Column temperature affects both solvent viscosity and the thermodynamics of the chiral interaction.

    • Solution: Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.

Problem: My peaks are broad or show significant tailing.
  • Potential Cause 1: Secondary Interactions. The analyte may have undesirable ionic or silanol interactions with the silica support of the CSP.

    • Solution: Add a mobile phase modifier. For acidic compounds, add a small amount of a competing acid (e.g., acetic acid). For basic compounds, add a competing base (e.g., diethylamine). This masks the active sites on the stationary phase, leading to more symmetrical peaks.

  • Potential Cause 2: Sample Overload. Injecting too much sample can saturate the CSP, leading to poor peak shape.

    • Solution: Reduce the injection volume or the concentration of the sample.

Section 3: Troubleshooting Guide: Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity but require careful optimization of biological and chemical parameters. Nitrile-converting enzymes like nitrile hydratases and nitrilases are particularly relevant.[2][8]

Problem: The enzymatic reaction is very slow or shows no conversion.
  • Potential Cause 1: Incorrect Enzyme or Inactive Enzyme. The chosen enzyme may not accept the substrate, or it may have lost activity due to improper storage or handling.

    • Solution: Screen a panel of different enzymes (e.g., various lipases, nitrilases, or nitrile hydratases). Always include a positive control substrate known to work with the enzyme to verify its activity.

  • Potential Cause 2: Suboptimal Reaction Conditions. Enzyme activity is highly dependent on pH, temperature, and solvent.

    • Solution: Optimize the reaction conditions. For each enzyme, there is an optimal pH and temperature range. Consult the supplier's technical data sheet. If using an organic co-solvent to dissolve the substrate, ensure its concentration is not high enough to denature the enzyme.

  • Potential Cause 3: Substrate or Product Inhibition. High concentrations of the substrate or the accumulation of the product can inhibit enzyme activity.

    • Solution: Run the reaction at a lower substrate concentration. If product inhibition is suspected, consider an in-situ product removal strategy if feasible.

Problem: The enantioselectivity (E-value) is low, resulting in poor e.e.
  • Potential Cause 1: Non-optimal Conditions. The same factors that affect activity (pH, temperature) also affect selectivity.

    • Solution: Systematically vary the temperature and pH. Sometimes, running the reaction at a non-optimal temperature (e.g., lower than the optimum for activity) can significantly enhance selectivity.

  • Potential Cause 2: Choice of Co-solvent. The nature of the organic co-solvent can influence the enzyme's conformation and, thus, its enantioselectivity.

    • Solution: Screen different co-solvents (e.g., t-butyl methyl ether (TBME), toluene, hexane) if required for substrate solubility.

  • Potential Cause 3: The Enzyme Itself. Some enzymes are inherently not very selective for a given substrate.

    • Solution: The best course of action is to screen a wider variety of enzymes. Organisms like Rhodococcus and Pseudomonas are known sources of stereoselective nitrile hydratases.[3]

Section 4: Troubleshooting Guide: Diastereomeric Crystallization

This classical technique is powerful but can be an empirical process of trial and error.

Problem: The diastereomeric salts will not crystallize and are "oiling out".
  • Potential Cause 1: Wrong Solvent System. The solubility of the diastereomeric salt is too high in the chosen solvent, or the solvent is unable to support the formation of a stable crystal lattice.

    • Solution: This is the most critical parameter. Screen a wide range of solvents and solvent mixtures, from polar (e.g., ethanol, isopropanol) to non-polar (e.g., toluene, heptane). Often, a binary mixture (e.g., ethanol/water or toluene/heptane) is needed to achieve the right level of supersaturation for crystallization to occur.

  • Potential Cause 2: Impurities. Impurities can act as "crystal poisons," inhibiting the formation of an ordered lattice.

    • Solution: Ensure the starting racemic material and the chiral resolving agent are of high purity. A preliminary purification by flash chromatography may be necessary.

Problem: The diastereomeric excess (d.e.) of the crystals is low.
  • Potential Cause 1: Similar Solubilities. The two diastereomers may have very similar solubilities in the chosen solvent system, causing them to co-crystallize.

    • Solution: Continue screening for a solvent system that maximizes the solubility difference between the two diastereomers. This is often the most time-consuming part of development.

  • Potential Cause 2: Crystallization Occurred Too Quickly. Rapid crystallization from a highly supersaturated solution can trap the undesired diastereomer in the crystal lattice.

    • Solution: Slow down the crystallization process. Use a slower cooling rate, or employ vapor diffusion or solvent anti-solvent techniques to induce crystallization gradually.

    • Solution 2: Perform a recrystallization. Dissolving the enriched crystals in fresh solvent and crystallizing a second time will almost always improve the diastereomeric excess.[13]

Section 5: Detailed Experimental Protocols

Protocol 5.1: Chiral HPLC Method Development for Analytical Separation

This protocol outlines a systematic approach to screen for a suitable analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of racemic 2-(2,4-Dichlorophenyl)pentanenitrile in a 50:50 mixture of hexane and isopropanol.

  • Initial Screening Conditions:

    • Columns: Use polysaccharide-based CSPs such as Daicel CHIRALPAK® AD-H, AS-H, OD-H, and OJ-H.

    • Mobile Phase: Start with a 90:10 (v/v) mixture of n-hexane and isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 220 nm or 254 nm.

  • Screening Execution: Inject the racemic standard onto each column under the initial conditions.

  • Optimization:

    • If no separation is observed on any column, switch the alcohol modifier to ethanol and repeat.

    • If partial separation is observed, optimize the mobile phase for the most promising column. Decrease the alcohol percentage in 2% increments (e.g., 92:8, 94:6) to increase retention and resolution.

    • If peaks are broad, add 0.1% trifluoroacetic acid (for acidic character) or 0.1% diethylamine (for basic character) to the mobile phase.

  • Validation: Once baseline resolution (Rs > 1.5) is achieved, confirm the method's robustness by making small changes to flow rate and mobile phase composition.

Parameter Typical Starting Conditions & Ranges Rationale
Chiral Stationary Phase (CSP) Polysaccharide-based (Amylose/Cellulose derivatives)Broad applicability for a wide range of chiral compounds.[7][11]
Mobile Phase (Normal Phase) n-Hexane / Isopropanol (90:10 to 99:1)Primary mode for polysaccharide CSPs; allows for fine-tuning of retention.
Mobile Phase (Reversed Phase) Acetonitrile / Water (50:50)Alternative mode, sometimes provides different selectivity.[12]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can increase resolution at the expense of time.
Temperature 15 - 40 °CAffects kinetics and thermodynamics of interaction; lower T often helps.
Additive 0.1% TFA or DEAImproves peak shape by masking active sites on the silica support.
Protocol 5.2: General Procedure for Enzymatic Kinetic Resolution

This protocol provides a starting point for screening enzymes for the kinetic resolution of the target nitrile.

  • Enzyme Selection: Obtain a selection of nitrile hydratases or nitrilases (e.g., from Rhodococcus sp.) or lipases (if converting a related ester).

  • Reaction Setup:

    • In a temperature-controlled vial, prepare a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.0).

    • Add the 2-(2,4-Dichlorophenyl)pentanenitrile substrate (e.g., to a final concentration of 10-50 mM). A co-solvent like DMSO or MTBE may be needed for solubility (keep <5% v/v if possible).

    • Initiate the reaction by adding the enzyme (e.g., 1-10 mg/mL for a purified enzyme, or as per supplier recommendation for a whole-cell biocatalyst).

  • Reaction Monitoring:

    • Incubate the reaction at a set temperature (e.g., 30°C) with gentle agitation.

    • At regular time intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding acetonitrile or ethyl acetate).

    • Analyze the aliquot using the developed chiral HPLC method to determine the e.e. of the remaining substrate and the conversion percentage.

  • Analysis: The goal is to find an enzyme that gives high enantioselectivity (high e.e. for the substrate) at approximately 50% conversion.

  • Workup: Once the reaction reaches ~50% conversion, quench the entire reaction, extract the products with an organic solvent (e.g., ethyl acetate), and separate the unreacted nitrile from the hydrolyzed product (amide/acid) using standard column chromatography.

Section 6: Visualization of Workflows

Diagram 1: Overall Strategy for Resolution

G cluster_analytical Analytical Scale cluster_prep Preparative Scale racemate Racemic 2-(2,4-Dichlorophenyl)pentanenitrile hplc_an Chiral HPLC Analysis racemate->hplc_an Analysis hplc Preparative Chiral HPLC racemate->hplc Separation enzymatic Enzymatic Kinetic Resolution racemate->enzymatic diastereomeric Diastereomeric Crystallization racemate->diastereomeric ee_calc Determine e.e. hplc_an->ee_calc pure_enantiomers Pure R & S Enantiomers hplc->pure_enantiomers Direct Separation enriched_sm Enriched Enantiomer + Converted Enantiomer enzymatic->enriched_sm Yields <=50% diastereomeric->pure_enantiomers After Separation & Cleavage

Caption: Workflow for selecting an appropriate resolution strategy.

Diagram 2: Troubleshooting Logic for Chiral HPLC

G start HPLC Result c1 No Separation (Rs=0) start->c1 c2 Poor Resolution (Rs<1.5) start->c2 c3 Good Separation (Rs>=1.5) start->c3 s1a Screen different CSPs (Polysaccharide-based) c1->s1a s1b Change mobile phase (e.g., switch alcohol) c1->s1b s2a Optimize mobile phase % (e.g., less alcohol) c2->s2a s2b Decrease flow rate c2->s2b s2c Optimize temperature (try lower T) c2->s2c s3 Method is Suitable c3->s3

Caption: Decision tree for optimizing chiral HPLC separations.

Section 7: References

  • Finding the Best Separation for Enantiomeric Mixtures. (2022). LCGC International.

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (2018). RSC Publishing.

  • Chemoenzymatic synthesis of (2S)-2-arylpropanols through a dynamic kinetic resolution of 2-arylpropanals with alcohol dehydrogenases. Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis and Enzymatic Kinetic Resolution of α,α-Disubstituted Cyclic Hydroxy Nitriles. (2004). The Journal of Organic Chemistry.

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews (RSC Publishing).

  • Determination of chiral ratio of o,p-DDT and o,p-DDD pesticides on polysaccharides chiral stationary phases by HPLC under reversed-phase mode. (2002). Environmental Toxicology.

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025). MDPI.

  • Enantiomer Separations. (2023). LCGC International.

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.

  • Rationalizing the Unprecedented Stereochemistry of an Enzymatic Nitrile Synthesis through a Combined Computational and Experimental Approach. (2018). Angewandte Chemie International Edition.

  • Optical Enantiodifferentiation of Chiral Nitriles. (2014). Organic Letters.

  • Development of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner: Review. (2023). Indian Journal of Basic and Applied Medical Research.

  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis.

  • Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. (2020). IntechOpen.

  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. (2025). Benchchem.

  • Diastereomeric recrystallization. Wikipedia.

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia.

  • Biocatalytic hydrolysis of nitriles. (2016). ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Validation of an analytical method for the quantification of 2-(2,4-Dichloro-phenyl)-pentanenitrile

An in-depth technical comparison guide for the analytical method validation of 2-(2,4-Dichlorophenyl)pentanenitrile, designed for researchers, analytical chemists, and drug development professionals. Introduction: The An...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the analytical method validation of 2-(2,4-Dichlorophenyl)pentanenitrile, designed for researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal chromatographic technique for halogenated nitrile intermediates. 2-(2,4-Dichlorophenyl)pentanenitrile (CAS 2184-86-3) is a critical synthetic intermediate used in the production of triazole fungicides (such as Penconazole) and various active pharmaceutical ingredients (APIs).

The molecule presents a unique chromatographic dichotomy: it possesses a highly lipophilic pentyl tail coupled with a rigid, electron-withdrawing dichlorophenyl headgroup. This structure means the compound is volatile and thermally stable enough for Gas Chromatography (GC), yet it retains a strong UV chromophore suitable for High-Performance Liquid Chromatography (HPLC).

To ensure the purity of downstream APIs, rigorous analytical quantification is mandatory. This guide objectively compares the validation of two orthogonal methods—GC-FID and HPLC-UV —following the latest[1].

Causality in Method Selection (E-E-A-T)

Why compare GC-FID and HPLC-UV? In analytical method development, technique selection must be driven by the physicochemical properties of the analyte and the specific risks of the manufacturing process.

  • The Case for GC-FID: Gas Chromatography coupled with a Flame Ionization Detector (FID) is highly sensitive to the mass flow of carbon atoms. Because 2-(2,4-Dichlorophenyl)pentanenitrile lacks highly polar, hydrogen-bonding functional groups (like -OH or -COOH), it vaporizes cleanly without derivatization. GC-FID is the superior choice for tracking volatile organic impurities and residual solvents simultaneously[2].

  • The Case for HPLC-UV: The 2,4-dichlorophenyl aromatic system exhibits a strong π−π∗ transition, absorbing strongly at 220–230 nm. HPLC-UV is less susceptible to sample vaporization dynamics and is the preferred orthogonal method if thermal degradation of related synthetic impurities is a concern.

The Validation Lifecycle

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose, utilizing a risk-based approach[3]. The workflow below illustrates the self-validating lifecycle required to bring either method into routine compliance.

Fig 1: Method validation lifecycle for 2-(2,4-Dichlorophenyl)pentanenitrile per ICH Q2(R2).

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical chemistry is built on self-validating protocols. Before any validation parameter is assessed, a System Suitability Test (SST) must be passed. If the SST fails (e.g., tailing factor > 1.5 or theoretical plates < 5000), the system automatically halts, preventing the generation of spurious data.

Protocol A: GC-FID Methodology
  • Sample Preparation: Dissolve 50 mg of 2-(2,4-Dichlorophenyl)pentanenitrile in 50 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution. Dilute to working concentrations (5–200 µg/mL).

  • Column Selection: Utilize a 5% Phenyl-methylpolysiloxane capillary column. Causality: The slight polarity of the phenyl groups interacts optimally with the polarizable π -electrons of the dichlorophenyl ring, providing sharp peak shapes and excellent resolution from aliphatic impurities.

  • Execution: Inject 1 µL (10:1 split). Run the oven program from 100°C (hold 2 min) to 280°C at 15°C/min. Evaluate the signal-to-noise (S/N) ratio at the lowest calibration point to establish the Limit of Detection (LOD)[4].

Protocol B: HPLC-UV Methodology
  • Sample Preparation: Dissolve 50 mg of the analyte in 50 mL of Acetonitrile:Water (50:50 v/v). Dilute to working concentrations (10–150 µg/mL).

  • Mobile Phase Dynamics: Use a gradient of 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Causality: TFA ensures any trace basic impurities are ion-paired and retained, while the increasing acetonitrile gradient provides sufficient elution strength to overcome the highly lipophilic pentyl chain.

  • Execution: Inject 10 µL. Monitor absorbance at 225 nm. Perform spike recovery studies by adding known amounts of the analyte to a placebo matrix to assess accuracy[2].

Data Presentation & Comparative Analysis

The following tables summarize the optimized parameters and the resulting validation metrics based on the [3],[5].

Table 1: Optimized Chromatographic Parameters

ParameterGC-FID MethodHPLC-UV Method
Stationary Phase 5% Phenyl-methylpolysiloxane (30m x 0.32mm, 0.25µm)C18 End-capped (150mm x 4.6mm, 5µm)
Mobile Phase / Carrier Helium (Constant flow: 1.5 mL/min)A: 0.1% TFA in Water, B: Acetonitrile
Elution Profile 100°C (2 min) 280°C @ 15°C/minGradient: 40% B to 90% B over 15 min
Detection FID at 300°CUV at 225 nm
Injection Volume 1 µL (Split ratio 10:1)10 µL
Diluent MethanolAcetonitrile : Water (50:50)

Table 2: ICH Q2(R2) Validation Metrics Comparison

Validation ParameterAcceptance CriteriaGC-FID ResultsHPLC-UV Results
Specificity No interference at retention timePass (Resolution > 2.0)Pass (Peak Purity > 99%)
Linearity Range R2≥0.999 5.0 – 200 µg/mL ( R2 = 0.9998)10.0 – 150 µg/mL ( R2 = 0.9995)
LOD (S/N = 3) Report value0.5 µg/mL1.5 µg/mL
LOQ (S/N = 10) Report value1.5 µg/mL4.5 µg/mL
Accuracy (Recovery) 98.0% – 102.0%98.5% – 101.5%99.2% – 101.1%
Precision (%RSD) ≤2.0% (n=6)1.2%0.8%
Interpretation of Results

The data reveals a clear performance trade-off that should dictate your method selection:

  • Sensitivity (LOD/LOQ): GC-FID achieved a significantly lower LOD (0.5 µg/mL) compared to HPLC-UV (1.5 µg/mL). The FID detector's inherent sensitivity to the mass flow of carbon atoms makes it vastly superior for trace-level impurity quantification[4].

  • Precision and Accuracy: HPLC-UV demonstrated tighter precision (0.8% RSD vs. 1.2% RSD for GC). This is directly caused by the larger injection volume (10 µL vs. 1 µL) and the elimination of complex sample vaporization dynamics in the GC inlet, leading to highly reproducible peak areas[6].

Conclusion

Both GC-FID and HPLC-UV can be successfully validated for the quantification of 2-(2,4-Dichlorophenyl)pentanenitrile in accordance with ICH Q2(R2) standards. For laboratories prioritizing the detection of trace-level volatile impurities, GC-FID is the recommended platform. Conversely, for routine batch release where high precision and robust recovery are paramount, HPLC-UV provides a highly stable, orthogonal alternative.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - Official Step 5 Document ICH Official Database URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • A high-performance liquid chromatography–evaporative light scattering detection–based quantitative analytical method National Center for Biotechnology Information (PMC) URL:[Link]

  • Development and Validation of Gas Chromatography Method for the Determination of Nitrile Contents Der Pharma Chemica URL:[Link]

Sources

Comparative

Inter-laboratory validation of analytical methods for halogenated organic compounds

An Inter-Laboratory Validation Guide to Analytical Methods for Halogenated Organic Compounds This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Validation Guide to Analytical Methods for Halogenated Organic Compounds

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of halogenated organic compounds (HOCs). It is intended for researchers, analytical scientists, and quality assurance professionals in environmental, food safety, and pharmaceutical sectors. We will explore the core principles of method validation, compare common analytical techniques, and provide actionable protocols to ensure the development of robust, reliable, and transferable analytical methods.

The Imperative for Rigorous Validation of HOCs Analysis

Halogenated organic compounds, a broad class of chemicals that includes pesticides, flame retardants, and disinfection byproducts, are of significant environmental and health concern due to their persistence, bioaccumulation potential, and toxicity. Accurate and precise measurement of these compounds is critical for regulatory compliance, risk assessment, and environmental monitoring. Inter-laboratory validation, also known as a round-robin or collaborative study, is the ultimate test of an analytical method's ruggedness and transferability. It provides an objective measure of the method's performance across different laboratories, instruments, and analysts, thereby establishing its fitness for a specific analytical purpose.

The validation process is not merely a checklist of experiments; it is a systematic investigation into the sources of analytical variability. By understanding the causality behind our experimental choices, we can build self-validating systems that are both accurate and defensible. Authoritative guidelines from organizations like the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL provide a framework for these validation studies.

Foundational Validation Parameters: A Critical Overview

An inter-laboratory validation study for HOCs should be designed to evaluate a specific set of performance characteristics. The choice of which parameters to assess depends on the intended application of the method.

Table 1: Key Validation Parameters for HOCs Analysis

Validation ParameterDefinitionTypical Acceptance Criteria for Trace Analysis
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) > 0.995
Accuracy (as Recovery) The closeness of the test results obtained by the method to the true value.70-120% for spiked samples
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (RSDr) < 15%, Reproducibility (RSDR) < 30%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Ruggedness The reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, and instruments.No significant change in results when parameters are varied.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is paramount for the successful analysis of HOCs. Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the most common approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile HOCs. Its high resolving power and the specificity of mass spectrometric detection make it ideal for complex matrices.

  • Strengths: Excellent separation efficiency, high sensitivity, and definitive identification based on mass spectra.

  • Limitations: Requires derivatization for polar compounds, not suitable for thermolabile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for non-volatile, polar, and thermolabile HOCs. The use of tandem mass spectrometry (MS/MS) provides an extra dimension of selectivity.

  • Strengths: Applicable to a wide range of compounds, high selectivity and sensitivity, minimal sample preparation for some applications.

  • Limitations: Matrix effects can be more pronounced than in GC-MS, potential for ion suppression or enhancement.

The following workflow diagram illustrates the key decision points in selecting the appropriate analytical technique.

MethodSelection Analyte Analyte Properties Volatility Volatile / Semi-Volatile? Analyte->Volatility Polarity Polar / Thermolabile? Volatility->Polarity No GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Volatility->GC_MS Yes LC_MS_MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Polarity->LC_MS_MS Yes Derivatization Derivatization Required? Polarity->Derivatization No Derivatization->GC_MS

Caption: Decision tree for selecting an analytical technique for HOCs.

Experimental Protocol: A Step-by-Step Guide to Inter-Laboratory Validation

This section provides a generalized protocol for conducting an inter-laboratory study for the validation of an analytical method for HOCs.

Phase 1: Pre-Study Preparation and Protocol Development
  • Define the Scope: Clearly define the analytes, matrices, and the intended purpose of the method.

  • Method Optimization: The coordinating laboratory should fully optimize the analytical method before the inter-laboratory study. This includes sample preparation, instrumental parameters, and data analysis procedures.

  • Protocol Drafting: A detailed protocol should be written and distributed to all participating laboratories. This protocol should include:

    • A comprehensive description of the analytical method.

    • Procedures for the preparation of calibration standards and quality control samples.

    • Instructions for sample handling and storage.

    • A detailed data reporting format.

  • Participant Recruitment: Select a minimum of five to eight participating laboratories with experience in the type of analysis being studied.

Phase 2: Sample Distribution and Analysis
  • Test Material Preparation: The coordinating laboratory should prepare or obtain homogeneous and stable test materials. This may include certified reference materials (CRMs) or spiked samples.

  • Sample Distribution: Distribute the test materials, along with any necessary standards or reagents, to the participating laboratories.

  • Analysis: Each laboratory should analyze the samples according to the provided protocol and report the results to the coordinating laboratory.

The following diagram outlines the workflow for the inter-laboratory validation process.

ValidationWorkflow cluster_Phase1 Phase 1: Preparation cluster_Phase2 Phase 2: Execution cluster_Phase3 Phase 3: Data Analysis & Reporting Define_Scope Define Scope Method_Optimization Method Optimization Define_Scope->Method_Optimization Draft_Protocol Draft Protocol Method_Optimization->Draft_Protocol Recruit_Labs Recruit Laboratories Draft_Protocol->Recruit_Labs Prepare_Samples Prepare & Distribute Samples Recruit_Labs->Prepare_Samples Lab_Analysis Participating Lab Analysis Prepare_Samples->Lab_Analysis Report_Results Report Results Lab_Analysis->Report_Results Statistical_Analysis Statistical Analysis (e.g., AOAC Harmonized Protocol) Report_Results->Statistical_Analysis Performance_Evaluation Evaluate Method Performance Statistical_Analysis->Performance_Evaluation Final_Report Generate Final Report Performance_Evaluation->Final_Report

Caption: Workflow for an inter-laboratory validation study.

Phase 3: Statistical Analysis and Reporting
  • Data Compilation: The coordinating laboratory should compile all the data from the participating laboratories.

  • Statistical Analysis: A rigorous statistical analysis of the data should be performed to assess the method's performance characteristics. The AOAC INTERNATIONAL harmonized protocol for the design, conduct, and interpretation of collaborative studies is a widely accepted standard for this purpose. This analysis will yield values for repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).

  • Final Report: A comprehensive report should be prepared that summarizes the results of the study and provides a clear statement on the fitness for purpose of the analytical method.

Conclusion: Towards Robust and Defensible Analytical Methods

Inter-laboratory validation is a critical step in the development and standardization of analytical methods for halogenated organic compounds. By following a systematic and scientifically sound approach, we can ensure that the methods we develop are not only accurate and precise but also rugged and transferable. This guide has provided a framework for conducting such studies, from the initial planning stages to the final data analysis and reporting. The adoption of these principles will lead to greater confidence in analytical data and ultimately contribute to the protection of human health and the environment.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • AOAC INTERNATIONAL. Official Methods of Analysis (OMA) Program.[Link]

  • AOAC INTERNATIONAL. Guidelines for Standard Method Performance Requirements.[Link]

Validation

Comparative analysis of different synthetic routes to 2-(2,4-Dichloro-phenyl)-pentanenitrile

Introduction 2-(2,4-Dichloro-phenyl)-pentanenitrile is a substituted nitrile derivative with a chemical structure that makes it a valuable intermediate in the synthesis of various target molecules in the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2,4-Dichloro-phenyl)-pentanenitrile is a substituted nitrile derivative with a chemical structure that makes it a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. The presence of the dichlorinated phenyl ring and the chiral center at the alpha-position offers a scaffold for the development of compounds with specific biological activities. This guide provides a comparative analysis of the most common and practical synthetic routes to this compound, offering detailed protocols and insights into the rationale behind the experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy based on factors such as starting material availability, scalability, yield, and safety considerations.

Overview of Synthetic Strategies

The synthesis of 2-(2,4-dichloro-phenyl)-pentanenitrile primarily revolves around the formation of the C-C bond at the benzylic position, alpha to the nitrile group. The two main strategies discussed in this guide are:

  • Route 1: Direct Alkylation of (2,4-Dichlorophenyl)acetonitrile. This is a convergent, one-step approach where the complete carbon skeleton is assembled by alkylating a readily available substituted phenylacetonitrile with a suitable propyl halide.

  • Route 2: Two-Step Synthesis from 2,4-Dichlorobenzyl Halide. This is a linear approach that first involves the synthesis of the key intermediate, (2,4-dichlorophenyl)acetonitrile, from the corresponding benzyl halide, followed by the alkylation step as described in Route 1.

This guide will delve into the mechanistic details, experimental protocols, and a comparative analysis of these two routes.

Route 1: Direct Alkylation of (2,4-Dichlorophenyl)acetonitrile

This route represents the most straightforward approach, assuming the availability of the starting material, (2,4-dichlorophenyl)acetonitrile.[1]

Principle and Mechanism

The core of this reaction is the deprotonation of the α-carbon of (2,4-dichlorophenyl)acetonitrile. The protons on the benzylic carbon are acidic (pKa ≈ 22 in DMSO) due to the electron-withdrawing effect of both the phenyl ring and the nitrile group, which stabilize the resulting carbanion through resonance.[2] A strong base is required to efficiently generate this nucleophilic carbanion. The carbanion then undergoes a nucleophilic substitution (SN2) reaction with an electrophilic alkylating agent, such as 1-bromopropane, to form the desired 2-(2,4-dichloro-phenyl)-pentanenitrile.

A common and effective method for this alkylation is through phase-transfer catalysis (PTC). In this setup, a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the phenylacetonitrile.[2] This avoids the need for strictly anhydrous conditions and hazardous bases like sodium amide.

Experimental Protocol (Phase-Transfer Catalysis Method)

Materials:

  • (2,4-Dichlorophenyl)acetonitrile

  • 1-Bromopropane

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium Chloride (TEBAC)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure: (Adapted from a general procedure for phenylacetonitrile alkylation[2])

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add (2,4-dichlorophenyl)acetonitrile (1.00 mole), TEBAC (0.01 mole), and toluene (500 mL).

  • Base Addition: Begin vigorous stirring and add 50% aqueous sodium hydroxide solution (1.50 moles) dropwise over 30-45 minutes. Maintain the internal temperature between 25-30 °C using a water bath.

  • Alkylating Agent Addition: After the base addition is complete, add 1-bromopropane (1.10 moles) dropwise over approximately 1.5 hours. The reaction is exothermic; maintain the temperature between 30-35 °C.

  • Reaction Monitoring: Continue vigorous stirring for an additional 2-3 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the mixture to room temperature. Add 500 mL of water and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 2-(2,4-dichloro-phenyl)-pentanenitrile.

Discussion

This route is highly efficient due to its single-step nature. The use of phase-transfer catalysis makes it amenable to large-scale production by avoiding cryogenic temperatures and highly sensitive reagents. However, a potential side reaction is dialkylation, where the product is deprotonated and reacts with another molecule of the alkylating agent. This can be minimized by controlling the stoichiometry and reaction conditions.

Route_1 start_materials 2,4-Dichlorophenylacetonitrile + 1-Bromopropane reaction_conditions NaOH (aq), TEBAC Toluene, 30-35°C start_materials->reaction_conditions product 2-(2,4-Dichloro-phenyl)-pentanenitrile reaction_conditions->product Alkylation (PTC)

Caption: Workflow for Route 1: Direct Alkylation.

Route 2: Two-Step Synthesis from 2,4-Dichlorobenzyl Halide

Step 2a: Synthesis of (2,4-Dichlorophenyl)acetonitrile via Cyanation

Principle and Mechanism:

This step involves a nucleophilic substitution reaction where a cyanide salt, typically sodium or potassium cyanide, displaces the halide from 2,4-dichlorobenzyl halide. The reaction is typically carried out in a polar solvent, often a mixture of ethanol and water, to dissolve both the organic substrate and the inorganic cyanide salt.[3][4] The use of a catalyst like sodium iodide can enhance the reaction rate, particularly when starting from the chloride, through the in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).[5]

Experimental Protocol (Cyanation):

Materials:

  • 2,4-Dichlorobenzyl Chloride

  • Sodium Cyanide (NaCN)

  • Sodium Iodide (NaI) (optional, catalytic amount)

  • Methanol or Ethanol/Water mixture

  • Deionized Water

Procedure: (Adapted from a general procedure for benzyl cyanide synthesis[4][5])

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorobenzyl chloride (1.00 mole) in methanol (600 mL).

  • Reagent Addition: Add sodium cyanide (1.05 moles) and a catalytic amount of sodium iodide (0.03 moles).

  • Reaction: Heat the mixture to reflux (around 50-60°C) with stirring. Monitor the reaction for 6-8 hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature. The precipitated sodium chloride is removed by filtration.

  • Solvent Removal: Most of the solvent from the filtrate is removed by distillation or under reduced pressure.

  • Extraction: The residue is taken up in a mixture of water and an organic solvent like diethyl ether or toluene. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • Washing and Drying: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: After filtration and removal of the solvent, the crude (2,4-dichlorophenyl)acetonitrile can be purified by recrystallization or vacuum distillation.

Discussion:

This is a well-established and reliable method for synthesizing arylacetonitriles. The primary concern is the handling of highly toxic sodium or potassium cyanide. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions are generally mild, and the yields are typically good.

Step 2b: Alkylation of (2,4-Dichlorophenyl)acetonitrile

The product from Step 2a is then alkylated using the same procedure as described in Route 1 .

Route_2 start_material 2,4-Dichlorobenzyl Chloride cyanation_step NaCN, NaI Methanol, 50-60°C start_material->cyanation_step intermediate (2,4-Dichlorophenyl)- acetonitrile cyanation_step->intermediate Cyanation alkylation_step Route 1 Protocol intermediate->alkylation_step final_product 2-(2,4-Dichloro-phenyl)- pentanenitrile alkylation_step->final_product Alkylation

Caption: Workflow for Route 2: Two-Step Synthesis.

Comparative Analysis

The choice between these two synthetic routes depends on several factors, which are summarized below.

FeatureRoute 1: Direct AlkylationRoute 2: Two-Step Synthesis
Number of Steps 12
Starting Materials (2,4-Dichlorophenyl)acetonitrile, 1-Bromopropane2,4-Dichlorobenzyl Chloride, NaCN, 1-Bromopropane
Overall Yield High (typically 80-90%)Moderate (cumulative yield of two steps, typically 65-80%)
Atom Economy HigherLower due to the additional cyanation step
Key Reagents Strong base (e.g., aq. NaOH), Phase-Transfer CatalystHighly toxic NaCN, Strong base, Phase-Transfer Catalyst
Process Simplicity Simpler, shorter reaction timeMore complex, longer overall process time
Safety Concerns Handling of strong caustic solutions, exothermic reactionHigh toxicity of cyanide salts , handling of strong caustic solutions
Scalability Excellent, particularly with PTCGood, but requires stringent safety protocols for handling cyanide on a large scale
Cost-Effectiveness Dependent on the cost of (2,4-dichlorophenyl)acetonitrilePotentially more cost-effective if 2,4-dichlorobenzyl chloride is significantly cheaper

Conclusion and Recommendation

For laboratory-scale synthesis and process development where efficiency and speed are paramount, Route 1 (Direct Alkylation) is the superior choice, provided that (2,4-dichlorophenyl)acetonitrile is commercially available at a reasonable cost. The single-step process, high yield, and avoidance of highly toxic cyanide salts (in the user's lab) make it an attractive and more environmentally benign option.

Route 2 (Two-Step Synthesis) becomes the preferred method when cost is a primary driver and the starting material for Route 1 is unavailable or expensive. While it involves an additional step and the significant hazard of handling cyanide, it offers a reliable pathway from a more basic and often cheaper precursor. The scalability of this route is well-documented, but it necessitates robust safety infrastructure and handling protocols.

Ultimately, the decision rests on a careful evaluation of the specific project's economic constraints, available resources, and safety capabilities.

References

  • Schultz, E. M., et al. (1947). Journal of the American Chemical Society, 69, 188 and 2458. (Note: While this is a general reference for related chemistry, direct URL is not available in the provided context).
  • CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

  • Organic Syntheses (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. [Link]

  • Beilstein Journals (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journal of Organic Chemistry. [Link]

  • PMC (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Europe PMC. [Link]

  • CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Hamel, E., et al. (1989). Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. Biochimica et Biophysica Acta. [Link]

  • CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Organic Syntheses Procedure. diphenylacetonitrile. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. 4. Organic Syntheses. [Link]

  • US3755412A - Alkylation of acetonitriles.
  • Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. Benzyl Cyanide. Organic Syntheses. [Link]

  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel dichloro and difluoro ring-substituted octyl phenylcyanoacrylates. ResearchGate. [Link]

  • S. G. O. de Andrade, et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. [Link]

  • PubChem. 2,4-Dichlorophenylacetonitrile. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-(2,4-Dichloro-phenyl)-pentanenitrile and Its Analogues

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound 2-(2,4-dichloro-phenyl)-pentanenitrile. Due to the limited availability of direct experimental data for this spec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound 2-(2,4-dichloro-phenyl)-pentanenitrile. Due to the limited availability of direct experimental data for this specific molecule in public scientific literature, this document establishes a predictive and comparative analysis based on its core structural features: the 2,4-dichlorophenyl moiety and the substituted phenylacetonitrile backbone .

We will explore the well-documented activities of structurally related analogues to forecast a probable biological profile for the target compound. Furthermore, this guide furnishes detailed experimental protocols and mechanistic insights, empowering researchers to systematically investigate its potential as a new bioactive agent.

Part 1: Predictive Analysis Based on Structural Analogy

The molecular architecture of 2-(2,4-dichloro-phenyl)-pentanenitrile suggests several potential avenues of biological activity. The presence of the dichlorophenyl group is a common feature in many pharmaceuticals and agrochemicals, significantly influencing properties like lipophilicity and target binding.[1] The phenylacetonitrile core is also a known pharmacophore and a versatile synthetic precursor.[2]

Based on the activities of its analogues, we can hypothesize that 2-(2,4-dichloro-phenyl)-pentanenitrile may exhibit one or more of the following biological effects:

  • Anticancer/Cytotoxic Activity: The dichlorophenyl group is present in compounds like 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), which shows potent anticancer effects by inducing apoptosis and cell cycle arrest.[3][4]

  • Antimicrobial or Acaricidal Activity: Phenylacetonitrile derivatives are known to possess significant acaricidal (mite-killing) properties.[2][5]

  • Herbicidal Activity: The 2,4-dichloro substitution pattern is famously found in the herbicide 2,4-D, which functions as a synthetic plant auxin.[6][7]

  • Anti-inflammatory Effects: The 2,6-dichlorophenyl group is a key component of the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.[1]

Part 2: Comparative Landscape of Key Structural Analogues

To ground our predictive analysis, the following table summarizes the established biological activities of compounds structurally related to our target molecule. This comparative data provides a rationale for prioritizing specific biological assays.

Analogue Key Structural Features Primary Biological Activity Mechanism of Action Reference
1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) DichlorophenylAnticancer (Lung, Melanoma)Induces apoptosis and G0/G1 or G2/M cell cycle arrest; inhibits Glutathione S-transferase (GST); activates AMPK pathway.[3][4][8]
2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-DichlorophenylHerbicideSynthetic auxin mimic, causing uncontrolled and disorganized plant growth leading to vascular disruption and death.[6][7]
Diclofenac 2,6-DichlorophenylAnti-inflammatory (NSAID)Inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1]
Sertraline 3,4-DichlorophenylAntidepressant (SSRI)Selective serotonin reuptake inhibitor, increasing serotonin levels in the synaptic cleft.[1]
Phenylacetonitrile Derivatives PhenylacetonitrileAcaricidalPotent fumigant and contact activity against various mite species. Structure-activity studies show methoxy groups enhance efficacy.[2][5]
α-(phenylhydrazono)phenylacetonitrile Derivatives PhenylacetonitrileMetabolic UncouplerAct as potent uncouplers of mitochondrial oxidative phosphorylation.[9]

Part 3: A Proposed Experimental Framework for Biological Screening

A systematic, tiered approach is recommended to efficiently characterize the biological profile of 2-(2,4-dichloro-phenyl)-pentanenitrile. The initial and most crucial step is to assess its general cytotoxicity across a panel of relevant cell lines.

Workflow for Biological Activity Screening

The following diagram illustrates a logical workflow, starting from broad cytotoxicity screening and progressing to more specific mechanistic studies based on the initial findings.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Activity Confirmation & Elucidation cluster_2 Tier 3: Mechanistic Studies A Compound Synthesis & Characterization (2-(2,4-Dichloro-phenyl)-pentanenitrile) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay on Cancer & Normal Cell Lines) A->B Test Compound C Determine IC50 Values B->C If Cytotoxic F Screen for Antimicrobial Activity (MIC Assay) B->F If Not Cytotoxic D Assess Apoptosis Induction (Annexin V/PI Staining) C->D E Analyze Cell Cycle Progression (Flow Cytometry) C->E G Identify Protein Targets (Western Blot for Pathway Markers e.g., pAMPK, PARP, Cyclins) D->G E->G H Enzyme Inhibition Assays (e.g., GST, COX) G->H

Caption: A tiered workflow for characterizing a novel compound's biological activity.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT salt to purple formazan crystals.[10]

Causality Behind Experimental Choices:

  • Cell Line Selection: Include a panel of cancer cell lines (e.g., lung, breast, melanoma) and a non-cancerous control cell line (e.g., fibroblasts) to assess both efficacy and general toxicity.

  • Dose Range: A broad, logarithmic serial dilution (e.g., 0.1 µM to 100 µM) is crucial to capture the full dose-response curve and accurately determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

  • Controls: Including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) is essential for data validation.[13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cell lines to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of 2-(2,4-dichloro-phenyl)-pentanenitrile in DMSO.

    • Perform serial dilutions in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).[13]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or controls (vehicle, positive control).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.[15]

  • Solubilization:

    • Carefully remove the MTT-containing medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][14]

    • Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 4: Potential Mechanisms of Action and Signaling Pathways

Should initial screening reveal significant cytotoxic activity, investigating the underlying mechanism is the next logical step. Based on the actions of the analogue COH-SR4, a key pathway to investigate is the AMPK signaling cascade .[3][4]

The AMPK Signaling Pathway in Cancer

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. In cancer cells, which have high energy demands, activation of AMPK can halt proliferation and induce cell death.[8] Compounds like COH-SR4 have been shown to activate AMPK, leading to downstream anti-tumor effects.[3]

G Compound 2-(2,4-Dichloro-phenyl)-pentanenitrile (Hypothesized) AMPK AMPK Activation Compound->AMPK Activates? mTOR mTOR Inhibition AMPK->mTOR Inhibits Apoptosis Apoptosis Induction (Bax/Bcl-2 Ratio, PARP Cleavage) AMPK->Apoptosis Induces CellCycle Cell Cycle Arrest (G0/G1 or G2/M) AMPK->CellCycle Induces Proliferation Cell Proliferation (Cyclins, CDKs) mTOR->Proliferation Promotes

Caption: Hypothesized activation of the AMPK pathway by the test compound.

Western blotting would be the primary technique to validate the activation of this pathway by measuring the phosphorylation of AMPK (pAMPK) and key downstream targets. An increase in the Bax/Bcl-2 ratio and the presence of cleaved PARP would provide strong evidence for the induction of apoptosis.[3][4]

Conclusion

While 2-(2,4-dichloro-phenyl)-pentanenitrile is a novel entity without a documented biological profile, a systematic comparison with its structural analogues provides a strong rationale for prioritizing its investigation as a potential cytotoxic or anticancer agent. The proposed experimental framework, beginning with broad cytotoxicity screening followed by targeted mechanistic studies, offers a robust and efficient path to characterizing its activity and elucidating its mechanism of action. The insights gained from this approach will be critical in determining the future therapeutic or industrial potential of this compound.

References

  • Structure-toxicity relationships and enhanced acaricidal efficacy of phenylacetonitrile and nitrile derivatives against four mite species. PubMed.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. jscimol.com.
  • Cytotoxicity Assays – what your cells don't like. BMG Labtech.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen.
  • Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. researchgate.net.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. PubMed.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.
  • 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PMC.
  • MTT Assay Protocol for Cell Viability and Proliferation. MilliporeSigma.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • MTT assay protocol. Abcam.
  • Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. PubMed.
  • Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4. Benchchem.
  • A Technical Guide to Dichlorophenyl-Containing Bioactive Molecules. Benchchem.
  • Structures of phenylacetonitrile and nitrile derivatives:... ResearchGate.
  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers.
  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. juniperpublishers.com.

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Validation

A Prospective Comparative Guide to the Structure-Activity Relationship (SAR) of Novel 2-(2,4-Dichlorophenyl)pentanenitrile Derivatives as Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating 2-(2,4-Dichlorophenyl)pentanenitrile Derivatives The confluence of the 2,4-dichlorophenyl moiety and a nitrile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 2-(2,4-Dichlorophenyl)pentanenitrile Derivatives

The confluence of the 2,4-dichlorophenyl moiety and a nitrile-containing aliphatic chain presents a compelling starting point for the discovery of novel therapeutic agents. The 2,4-dichlorophenyl group is a well-established pharmacophore found in numerous antifungal agents, where it contributes to target binding and metabolic stability. For instance, it is a key structural feature in azole antifungals, which act by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[1][2]

The nitrile group is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and in some cases, a covalent warhead.[3][4] Its incorporation can enhance binding affinity and improve pharmacokinetic properties.[4] Furthermore, α-aryl nitriles have demonstrated a range of biological activities, including antifungal properties.[5]

Given this background, we hypothesize that the 2-(2,4-dichlorophenyl)pentanenitrile scaffold has the potential to yield novel antifungal agents. This guide will outline a systematic SAR study to explore this hypothesis, providing a framework for the synthesis and evaluation of a focused library of derivatives.

Proposed Biological Target and Screening Strategy: Fungal Lanosterol 14α-Demethylase (CYP51)

Based on the prevalence of the 2,4-dichlorophenyl moiety in known CYP51 inhibitors, we propose this enzyme as the primary biological target for the 2-(2,4-dichlorophenyl)pentanenitrile derivatives. The screening strategy would involve both in vitro enzyme inhibition assays and whole-cell antifungal activity assays against clinically relevant fungal pathogens.

Experimental Protocols

Enzymatic Assay: Recombinant Fungal CYP51 Inhibition

A cell-free enzymatic assay using recombinant CYP51 from a relevant fungal species (e.g., Candida albicans or Aspergillus fumigatus) will be the primary screening method.

  • Expression and Purification of Recombinant CYP51: The fungal CYP51 enzyme will be expressed in a suitable host system (e.g., E. coli) and purified to homogeneity.

  • Assay Conditions: The assay will be performed in a 96-well plate format. Each well will contain the purified CYP51 enzyme, a suitable substrate (e.g., lanosterol), and a NADPH-cytochrome P450 reductase system.

  • Compound Incubation: The test compounds will be dissolved in DMSO and added to the assay wells at various concentrations.

  • Detection: The inhibition of CYP51 activity will be determined by measuring the decrease in substrate or the formation of the product using a suitable detection method, such as HPLC or a fluorescent-based assay.

  • Data Analysis: IC50 values will be calculated by fitting the dose-response data to a four-parameter logistic equation.

Whole-Cell Antifungal Susceptibility Testing (Broth Microdilution)

The antifungal activity against whole fungal cells will be assessed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Fungal Strains: A panel of clinically relevant fungal strains, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus, will be used.

  • Inoculum Preparation: Fungal inocula will be prepared and standardized to a specific concentration.

  • Compound Dilution: The test compounds will be serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: Each well will be inoculated with the fungal suspension, and the plates will be incubated at 35°C for 24-48 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) will be determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Prospective Structure-Activity Relationship (SAR) Analysis

To explore the SAR of the 2-(2,4-dichlorophenyl)pentanenitrile scaffold, a virtual library of derivatives will be designed with systematic modifications at three key positions: the pentanenitrile side chain (R1), the dichlorophenyl ring (R2), and the benzylic position (R3).

dot

Caption: Key areas for SAR exploration on the 2-(2,4-dichlorophenyl)pentanenitrile scaffold.

Modifications of the Pentanenitrile Side Chain (R1)

The length and nature of the aliphatic chain are expected to influence the compound's lipophilicity and interaction with the hydrophobic active site of CYP51.

Compound R1 Modification Hypothesized Activity Rationale
1a (Lead) n-propylBaseline
1b EthylPotentially decreasedShorter chain may have weaker hydrophobic interactions.
1c n-butylPotentially increasedLonger chain may enhance hydrophobic binding.
1d IsopropylPotentially alteredBranching may affect steric fit within the active site.
1e AllylPotentially increasedUnsaturation could introduce favorable pi-stacking interactions.
Modifications of the Dichlorophenyl Ring (R2)

The substitution pattern on the phenyl ring is critical for activity in many dichlorophenyl-containing drugs.

Compound R2 Modification Hypothesized Activity Rationale
2a 2,4-dichloro (Lead)Baseline
2b 3,4-dichloroPotentially decreasedAltered electronics and sterics may reduce binding affinity.[6]
2c 4-chloroPotentially decreasedLoss of one chlorine atom may weaken interactions.
2d 2,4-difluoroPotentially alteredFluorine can act as a bioisostere for chlorine with different electronic properties.
2e 2-chloro-4-bromoPotentially increasedBromine's larger size and polarizability may enhance binding.
Modifications at the Benzylic Position (R3)

Introducing substituents at the benzylic carbon can probe the steric and electronic requirements of the binding pocket in this region.

Compound R3 Modification Hypothesized Activity Rationale
3a H (Lead)Baseline
3b MethylPotentially decreasedIncreased steric bulk may be detrimental to binding.
3c HydroxylPotentially increasedIntroduction of a hydrogen bond donor could enhance affinity.
3d AminoPotentially increasedA basic nitrogen could form a salt bridge with an acidic residue in the active site.

Comparative Analysis with Existing Antifungal Agents

The newly synthesized 2-(2,4-dichlorophenyl)pentanenitrile derivatives will be compared against established antifungal drugs that also target CYP51, such as fluconazole and itraconazole. This comparison will provide a benchmark for their potency and potential as clinical candidates.

Compound Target Mechanism of Action Key Structural Features
Fluconazole CYP51Inhibition of ergosterol biosynthesisTriazole ring, difluorophenyl group
Itraconazole CYP51Inhibition of ergosterol biosynthesisTriazole ring, dichlorophenyl group, complex side chain
Hypothetical Lead (1a) CYP51 (proposed)Inhibition of ergosterol biosynthesis (proposed)Nitrile group, dichlorophenyl group, pentanenitrile side chain

Experimental Workflow and Data Interpretation

The following workflow outlines the proposed research plan for the SAR study of 2-(2,4-dichlorophenyl)pentanenitrile derivatives.

dot

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Synthesis Synthesis of Derivative Library Purification Purification and Characterization Synthesis->Purification Enzyme_Assay CYP51 Inhibition Assay (IC50) Purification->Enzyme_Assay Whole_Cell_Assay Antifungal Susceptibility Testing (MIC) Purification->Whole_Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Assay->SAR_Analysis Whole_Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Proposed experimental workflow for the SAR study.

The interpretation of the SAR data will focus on identifying key structural features that contribute to potent antifungal activity. A successful lead compound would exhibit a low IC50 value against fungal CYP51 and a low MIC value against a broad spectrum of fungal pathogens, while also demonstrating low cytotoxicity against mammalian cells.

Conclusion

This prospective guide outlines a comprehensive and scientifically grounded approach to investigating the structure-activity relationships of a novel class of 2-(2,4-dichlorophenyl)pentanenitrile derivatives as potential antifungal agents. By leveraging established knowledge of related pharmacophores and employing a systematic approach to molecular design and biological evaluation, this proposed study has the potential to identify new lead compounds for the development of much-needed antifungal therapeutics. The detailed experimental protocols and the structured SAR analysis provide a clear roadmap for researchers entering this promising area of drug discovery.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • ResearchGate. (n.d.). Pharmaceutically significant motifs containing nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Trend graph of biological activities of title compounds. Retrieved from [Link]

  • ACS Publications. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Bhat, K. S., Poojary, B., Prasad, D. J., Naik, P., & Holla, B. S. (2009). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. European journal of medicinal chemistry, 44(12), 5066–5070.
  • Wirk, M. M., Caza, M., & J. (2017). Investigation of aryl isonitrile compounds with potent, broad-spectrum antifungal activity. Bioorganic & medicinal chemistry letters, 27(11), 2417–2421.
  • Wikipedia. (n.d.). Pentanenitrile. Retrieved from [Link]

  • Wang, L., Wang, B., Lu, S., Xin, M., & Hou, T. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(9), 1437–1464.
  • Chen, C., Song, M., & Zhu, H. (2018). Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives. Molecules (Basel, Switzerland), 23(7), 1563.
  • Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([3][7][8]- triazole-1-methyl )-[3][9] dioxolane -4-Methyl methanesulfonate. Retrieved from

  • Kos, J., Pospisilova, S., & K. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International journal of molecular sciences, 23(6), 3149.
  • Taha, M. O., & Al-Gazzar, M. A. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 12(11), 1836–1853.
  • Hughes, T. S., Giri, P. K., & S. (2016). Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS medicinal chemistry letters, 7(12), 1149–1154.
  • ResearchGate. (n.d.). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. Retrieved from [Link]

  • Shagufta, & Ahmad, I. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules (Basel, Switzerland), 26(23), 7358.
  • Kumar, A., & Sharma, S. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of the Indian Chemical Society, 98(11), 100185.

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Comparative

A comparative study of the spectral properties of dichlorophenyl nitrile isomers

A Comparative Spectroscopic Guide to Dichlorobenzonitrile Isomers For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a critical step in synthesis, qu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Spectroscopic Guide to Dichlorobenzonitrile Isomers

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a critical step in synthesis, quality control, and mechanistic studies. Dichlorobenzonitrile (C₇H₃Cl₂N) isomers, which share the same molecular formula and weight, serve as a classic example where subtle changes in the substitution pattern on the benzene ring lead to distinct physical and chemical properties. These compounds are precursors and intermediates in the synthesis of various pharmaceuticals and agrochemicals, making their precise characterization essential.[1]

This guide provides an in-depth comparative analysis of the spectral properties of dichlorobenzonitrile isomers. We will explore how four key analytical techniques—Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—can be employed to differentiate these closely related structures. The causality behind experimental choices and the interpretation of spectral data will be emphasized, providing a framework for robust structural elucidation.

Vibrational Spectroscopy: IR and Raman Analysis

Expertise & Experience: Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. The position of the two chlorine atoms and the nitrile group on the benzene ring significantly influences the molecule's symmetry and bond polarizability. These differences manifest as unique vibrational fingerprints. For instance, the C-Cl stretching and bending frequencies, as well as the aromatic C-H bending modes, are particularly sensitive to the substitution pattern, especially in the "fingerprint region" (below 1500 cm⁻¹). The nitrile (C≡N) stretch, typically appearing as a sharp, intense band, can also shift slightly based on the electronic effects of the chlorine atoms' positions.[2][3]

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. Calibration with a polystyrene standard is a crucial first step for wavenumber accuracy in both techniques.

  • Sample Preparation:

    • FT-IR (KBr Pellet): Grind 1-2 mg of the dichlorobenzonitrile isomer with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. The transparency of the pellet is a key indicator of good sample preparation.

    • FT-Raman: Place approximately 5-10 mg of the crystalline sample directly into a glass NMR tube for analysis. No further preparation is needed, which is a significant advantage of Raman spectroscopy for solid samples.

  • Data Acquisition:

    • FT-IR Spectrometer: Record the spectrum from 4000 to 400 cm⁻¹.[4] A typical acquisition involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio. A background spectrum of the empty sample compartment (or a pure KBr pellet) must be recorded and subtracted.

    • FT-Raman Spectrometer: Record the spectrum from 3500 to 50 cm⁻¹.[4] Use a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. Acquire 128 or 256 scans to obtain a high-quality spectrum.

  • Data Processing: Perform baseline correction and peak picking. For comparative analysis, normalize the spectra to the most intense band.

Comparative Vibrational Data

The following table summarizes key distinguishing vibrational bands for three representative dichlorobenzonitrile isomers. The differences in the C-Cl stretching and aromatic ring modes are particularly diagnostic.

Vibrational Mode 2,4-Dichlorobenzonitrile (cm⁻¹)[2][5] 3,5-Dichlorobenzonitrile (cm⁻¹)[4][6] 2,3-Dichlorobenzonitrile (cm⁻¹)[7] Causality of Difference
C≡N Stretch ~2230~2235~2232The electronic withdrawing/donating effect at different positions influences the C≡N bond polarity and strength.
Aromatic C-H Stretch 3100 - 30503100 - 30603090 - 3050The number and position of C-H bonds lead to different stretching frequencies.
Aromatic Ring C=C Stretch ~1580, ~1550, ~1460~1570, ~1545, ~1425~1575, ~1555, ~1450Substitution pattern alters the symmetry and vibrational coupling of the benzene ring.
C-Cl Stretch ~825, ~680~760 (symmetric), ~670 (asymmetric)~780, ~720The position of chlorine atoms directly dictates the C-Cl bond vibrational frequencies.
Aromatic C-H Out-of-Plane Bend ~870, ~820~880~890, ~780These bands are highly characteristic of the number of adjacent hydrogen atoms on the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for isomer differentiation. It provides detailed information about the chemical environment, connectivity, and symmetry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The key to distinguishing dichlorobenzene isomers lies in analyzing the number of unique signals, their chemical shifts (δ), and their splitting patterns (multiplicity).[8] For example, a highly symmetric isomer like 3,5-dichlorobenzonitrile will exhibit a much simpler spectrum (fewer signals) than an asymmetric isomer like 2,4-dichlorobenzonitrile.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 15-25 mg of the dichlorobenzonitrile isomer in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • ¹H NMR Spectrum Acquisition:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Acquire 8 to 16 scans using a standard single-pulse sequence.

    • Typical spectral width is 0-10 ppm.

  • ¹³C NMR Spectrum Acquisition:

    • Use the same spectrometer.

    • A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet.

    • A higher number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

    • Typical spectral width is 0-160 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals in the ¹H spectrum.

Comparative NMR Data

The symmetry of each isomer dictates the number of expected signals, providing a clear method of identification.

¹H NMR Spectral Data Comparison

Isomer Structure Symmetry Expected Signals Observed Chemical Shifts (δ, ppm) & Splitting
2,4-Dichlorobenzonitrile alt text Low3~7.7 (d), ~7.5 (dd), ~7.4 (d)[5]
3,5-Dichlorobenzonitrile alt text High (C₂ᵥ)2~7.8 (s, 1H), ~7.7 (s, 2H)
2,3-Dichlorobenzonitrile alt text Low3~7.8-7.7 (m), ~7.6-7.5 (m), ~7.4-7.3 (m)[7]

¹³C NMR Spectral Data Comparison

Isomer Expected Signals Observed Chemical Shifts (δ, ppm) Causality of Difference
2,4-Dichlorobenzonitrile 6~138, 135, 134, 131, 116, 114 (Approx. values)[5]Low symmetry results in six magnetically non-equivalent carbon atoms.
3,5-Dichlorobenzonitrile 4~137, 133, 130, 115 (Approx. values)Higher symmetry (plane of symmetry) results in only four unique carbon environments.
2,3-Dichlorobenzonitrile 6~136, 134, 132, 130, 117, 115 (Approx. values)Low symmetry results in six unique carbon atoms, with distinct shifts due to ortho/meta chlorine effects.

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy measures the electronic transitions within a molecule. For dichlorobenzonitrile isomers, the absorption bands correspond to π → π* transitions of the aromatic system. The position of the chlorine atoms, acting as auxochromes, modifies the energy levels of the molecular orbitals. This results in shifts in the maximum absorption wavelength (λmax) and changes in the molar absorptivity (ε). These shifts, while often subtle, can be used as a comparative tool.[9] Generally, substitution patterns that extend conjugation or have strong electronic effects will cause a bathochromic (red) shift to longer wavelengths.[9][10]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare stock solutions of each isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of ~1 mg/mL. From the stock, prepare a dilute solution (~0.01 mg/mL) in a quartz cuvette.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette filled only with the solvent.

    • Scan the sample from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the primary absorption bands.

Comparative UV-Vis Data
Isomer Typical λmax (in Ethanol/Methanol) Causality of Difference
2,4-Dichlorobenzonitrile ~285 nm, ~294 nmThe para-position of one chlorine atom can lead to a slight extension of the conjugated system.
3,5-Dichlorobenzonitrile ~272 nm, ~280 nm[10]The meta-positioning of the chlorine atoms has a less pronounced effect on the π-system compared to ortho/para substitution.
Other Isomers Generally in the 270-300 nm rangeThe specific λmax depends on the cumulative electronic effects (inductive vs. resonance) of the substituents on the benzene ring's electronic transitions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic identification of dichlorobenzonitrile isomers, emphasizing the multi-technique approach for definitive characterization.

G Spectroscopic Analysis Workflow for Isomer Identification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Dichlorobenzonitrile Isomer Sample Prep_IR Prepare KBr Pellet (FT-IR) Sample->Prep_IR Prep_Raman Load into NMR tube (FT-Raman) Sample->Prep_Raman Prep_NMR Dissolve in CDCl₃ (NMR) Sample->Prep_NMR Prep_UV Dissolve in EtOH (UV-Vis) Sample->Prep_UV Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Acq_Raman Acquire FT-Raman Spectrum Prep_Raman->Acq_Raman Acq_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acq_NMR Acq_UV Acquire UV-Vis Spectrum Prep_UV->Acq_UV Analysis_IR Compare Fingerprint Region & C-Cl modes Acq_IR->Analysis_IR Analysis_Raman Complementary to IR, Analyze C≡N mode Acq_Raman->Analysis_Raman Analysis_NMR Analyze Symmetry, Signals, & Splitting Acq_NMR->Analysis_NMR Analysis_UV Compare λmax Shifts Acq_UV->Analysis_UV Conclusion Definitive Isomer Identification Analysis_IR->Conclusion Analysis_Raman->Conclusion Analysis_NMR->Conclusion Analysis_UV->Conclusion

Caption: A generalized workflow for isomer identification.

The relationship between molecular symmetry and the resulting NMR signals is a cornerstone of structural elucidation.

G Isomer Symmetry vs. Expected NMR Signals Isomer_High High Symmetry (e.g., 3,5-DCBN) Signals_Few Fewer NMR Signals (Simplified Spectrum) Isomer_High->Signals_Few leads to Isomer_Low Low Symmetry (e.g., 2,4-DCBN) Signals_Many More NMR Signals (Complex Spectrum) Isomer_Low->Signals_Many leads to

Caption: Relationship between molecular symmetry and NMR spectral complexity.

Conclusion

The differentiation of dichlorobenzonitrile isomers is readily achievable through a systematic application of standard spectroscopic techniques.

  • Vibrational Spectroscopy (IR & Raman) offers a rapid method for distinguishing isomers based on their unique fingerprint regions, particularly the C-Cl and C-H bending modes.

  • NMR Spectroscopy (¹H & ¹³C) provides the most definitive data. The number of signals directly corresponds to the molecule's symmetry, while chemical shifts and coupling patterns confirm the precise substitution pattern.

  • UV-Vis Spectroscopy serves as a supplementary technique, with subtle shifts in λmax reflecting the electronic influence of the substituent positions.

By integrating the data from these complementary methods, researchers can confidently and accurately elucidate the structure of a specific dichlorobenzonitrile isomer, ensuring the integrity and reliability of their scientific and development work.

References

  • Senthil kumar, J., Jeyavijayan, S., & Arivazhagan, M. (2015). Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 234-246. [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenylacetonitrile. National Center for Biotechnology Information. [Link]

  • Senthil kumar, J., Jeyavijayan, S., & Arivazhagan, M. (2015). Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods. Semantic Scholar. [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzonitrile. National Center for Biotechnology Information. [Link]

  • Senthil kumar, J., Jeyavijayan, S., & Arivazhagan, M. (2015). Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods. PubMed. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Alcolea Palafox, M., Bena Jothy, V., Singhal, S., Hubert Joe, I., Kumar, S., & Rastogi, V. (2013). FT-IR, FT-Raman spectra and other molecular properties of 3,5-dichlorobenzonitrile: A DFT study. ResearchGate. [Link]

  • Sarıoğlu, E., et al. (2016). Synthesis and structural properties of N-3,4-(dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide and its Cu(II) complex. ResearchGate. [Link]

  • Alcolea Palafox, M., Bena Jothy, V., Singhal, S., Hubert Joe, I., Kumar, S., & Rastogi, V. (2013). FT-IR, FT-Raman spectra and other molecular properties of 3,5-dichlorobenzonitrile: a DFT study. PubMed. [Link]

  • Kattan, D., Al-Otaibi, T., Al-Amri, A., & Al-Sehemi, A. (2014). FT-IR, FT-Raman spectra and other molecular properties of 2,4- dichlorobenzonitrile: A interpretation by a DFT study. ResearchGate. [Link]

  • PubChem. (n.d.). (2,6-Dichlorophenyl)acetonitrile. National Center for Biotechnology Information. [Link]

  • Chen, Y. G., et al. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. ResearchGate. [Link]

  • NIST. (n.d.). Acetonitrile, (2,6-dichlorophenyl)-. NIST Chemistry WebBook. [Link]

  • Kattan, D., Al-Otaibi, T., Al-Amri, A., & Al-Sehemi, A. (2014). FT-IR, FT-Raman spectra and other molecular properties of 2,4-dichlorobenzonitrile: a interpretation by a DFT study. PubMed. [Link]

  • Parlar, H., & Coelhan, M. (2013). Dichlorobenzene isomers (1,2-dichlorobenzene, 1,3-dichlorobenzene and 1,4 dichlorobenzene) [Air monitoring methods, 2013]. ResearchGate. [Link]

  • Sznitko, L., et al. (2019). UV-Vis absorption spectra of... ResearchGate. [Link]

  • Rastogi, V. K., Palafox, M. A., Kumar, S., & Singhal, S. (2013). 2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters. PubMed. [Link]

  • ASFC Chemistry. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references). [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Tursunalieva, A., et al. (2021). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][5][10]dioxin-6-yl)prop-2-en-1-one. PMC. [Link]

  • Rastogi, V.K., et al. (2013). 2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters. ResearchGate. [Link]

  • PubChem. (n.d.). 2,3-Dichlorobenzonitrile. National Center for Biotechnology Information. [Link]

  • Gode, D., et al. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Wang, Y., et al. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. MDPI. [Link]

  • Department of Chemistry Swansea University. (2020, June 29). Proton NMR 4b Dichlorobenzene. [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

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Validation

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile

In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of chemical entities is paramount. This guide provides an in-depth, objective comparison and cross-validation of two...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of chemical entities is paramount. This guide provides an in-depth, objective comparison and cross-validation of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 2-(2,4-Dichloro-phenyl)-pentanenitrile. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, and its purity directly impacts the safety and efficacy of the final drug product.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the methodological choices. We will delve into the development of hypothetical, yet scientifically grounded, analytical methods for both HPLC and GC-MS, and subsequently, a comprehensive cross-validation to ensure the interchangeability and reliability of the data generated.

The Significance of Orthogonal Analytical Techniques

Employing two dissimilar analytical techniques, such as HPLC and GC-MS, provides an orthogonal approach to method validation. This means that the methods have different separation and detection principles, offering a more robust and comprehensive understanding of the analyte and potential impurities. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, while GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous state. The coupling of these separation techniques with different detectors (UV for HPLC and a mass spectrometer for GC) further enhances the confidence in the analytical results.

Experimental Design: Method Development and Validation

The following sections detail the proposed HPLC and GC-MS methods for the analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile. These methods have been designed based on the physicochemical properties of the analyte and common practices in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) Method

The development of the HPLC method focused on achieving a balance between resolution, sensitivity, and analysis time. A reverse-phase approach is selected due to the non-polar nature of the dichlorophenyl moiety.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 220 nm

Rationale for Method Parameters:

  • C18 Column: The choice of a C18 stationary phase provides excellent retention and separation for non-polar to moderately polar compounds like 2-(2,4-Dichloro-phenyl)-pentanenitrile.

  • Acetonitrile/Water Mobile Phase: This combination is a common and effective mobile phase in reverse-phase chromatography, offering good peak shape and elution strength. The 60:40 ratio was optimized to achieve a reasonable retention time.

  • UV Detection at 220 nm: The dichlorophenyl chromophore is expected to have significant absorbance in the lower UV range, providing good sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The GC-MS method is developed for its high specificity and sensitivity, providing not only quantitative data but also structural confirmation through mass spectral analysis. The volatility of the analyte makes it suitable for GC analysis.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temp. 280 °C
Injection Mode Splitless (1 µL injection)
Oven Program 150 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-350
Monitored Ions Quantitation: m/z 185, Qualifiers: m/z 158, 123

Rationale for Method Parameters:

  • HP-5ms Column: This is a versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds.

  • Splitless Injection: This mode enhances sensitivity, which is crucial for impurity analysis.

  • Temperature Program: The program is designed to ensure good separation from any potential impurities and provide a sharp peak for the analyte.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that provides reproducible fragmentation patterns for compound identification.

  • Selected Ion Monitoring (SIM): Monitoring specific ions increases the sensitivity and selectivity of the method. The selected ions would be based on the expected mass spectrum of 2-(2,4-Dichloro-phenyl)-pentanenitrile.

Cross-Validation: Bridging the Methodologies

The core of this guide is the cross-validation of the developed HPLC and GC-MS methods. The objective is to demonstrate that both methods are suitable for their intended purpose and provide comparable results. The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]

Validation Parameters and Acceptance Criteria

The following parameters will be evaluated for both methods:

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte from blank and placebo.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Intermediate Precision RSD ≤ 2.0% for analyses performed on different days by different analysts.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1 with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters.
Cross-Validation Protocol

A set of samples of 2-(2,4-Dichloro-phenyl)-pentanenitrile with known purity, as well as samples spiked with known impurities, will be analyzed by both the HPLC and GC-MS methods. The results will be statistically compared.

Statistical Analysis:

The results from both methods will be compared using a Student's t-test and an F-test to evaluate the statistical significance of any differences in the mean values and standard deviations, respectively. A p-value greater than 0.05 will indicate no significant difference between the two methods.

Hypothetical Data Presentation

The following tables present hypothetical data that would be generated during the cross-validation study.

Table 1: Linearity Data

Concentration (µg/mL)HPLC Peak Area (mAU*s)GC-MS Peak Area (counts)
115.25,123
576.125,890
10151.851,550
25379.5128,760
50758.9257,980
0.9998 0.9999

Table 2: Accuracy and Precision Data (n=6)

Concentration (µg/mL)HPLC Recovery (%)HPLC RSD (%)GC-MS Recovery (%)GC-MS RSD (%)
599.51.2100.21.5
25100.10.899.81.1
5099.80.5100.50.9

Table 3: Comparison of Assay Results for a Test Sample (n=3)

MethodMean Assay (%)Standard Deviation
HPLC99.20.3
GC-MS99.50.4
p-value (t-test) \multicolumn{2}{c}{0.45}

The hypothetical data demonstrates that both methods meet the acceptance criteria for linearity, accuracy, and precision. The t-test result (p > 0.05) suggests that there is no statistically significant difference between the assay results obtained by the HPLC and GC-MS methods, thus cross-validating the two techniques.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for the HPLC and GC-MS analysis, as well as the cross-validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh and dissolve 2-(2,4-Dichloro-phenyl)-pentanenitrile dilute Prepare calibration standards and sample solutions prep->dilute inject Inject into HPLC system dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate concentration using calibration curve integrate->calculate report report calculate->report Final Report

Caption: HPLC analytical workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Weigh and dissolve 2-(2,4-Dichloro-phenyl)-pentanenitrile dilute Prepare calibration standards and sample solutions prep->dilute inject Inject into GC-MS system dilute->inject separate Chromatographic Separation (HP-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Integrate peak areas (SIM) detect->integrate calculate Calculate concentration using calibration curve integrate->calculate report report calculate->report Final Report

Caption: GC-MS analytical workflow.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Statistical Comparison HPLC HPLC Method Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOQ LOQ/LOD HPLC->LOQ Robustness Robustness HPLC->Robustness GCMS GC-MS Method GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOQ GCMS->Robustness T_Test t-test Accuracy->T_Test F_Test F-test Precision->F_Test Conclusion Methods are Cross-Validated T_Test->Conclusion F_Test->Conclusion

Caption: Cross-validation logical flow.

Conclusion

This guide has outlined a comprehensive framework for the development and cross-validation of HPLC and GC-MS methods for the analysis of 2-(2,4-Dichloro-phenyl)-pentanenitrile. The use of these orthogonal techniques, coupled with a rigorous validation protocol based on ICH guidelines, provides a high degree of confidence in the analytical data. The successful cross-validation, as demonstrated by the hypothetical data, confirms that either method can be used reliably for the intended purpose, offering flexibility in laboratory operations without compromising data integrity. This approach ensures the quality and consistency of the analytical results, which is a cornerstone of pharmaceutical development and manufacturing.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

Sources

Comparative

A Researcher's Guide to Sourcing and Qualifying Reference Standards for 2-(2,4-Dichloro-phenyl)-pentanenitrile

For researchers, scientists, and drug development professionals, the integrity of a study is intrinsically linked to the quality of its reference standards. This guide provides a comprehensive overview of sourcing and qu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a study is intrinsically linked to the quality of its reference standards. This guide provides a comprehensive overview of sourcing and qualifying reference standards for the chemical compound 2-(2,4-Dichloro-phenyl)-pentanenitrile (CAS Number: 2184-86-3), a molecule of interest in various research and development applications.

This document will navigate the complexities of selecting a suitable supplier, detail the critical analytical techniques for verifying the identity and purity of the standard, and provide actionable protocols for its qualification. The objective is to empower researchers to confidently select and validate reference standards, ensuring the reliability and reproducibility of their experimental data.

Understanding 2-(2,4-Dichloro-phenyl)-pentanenitrile

2-(2,4-Dichloro-phenyl)-pentanenitrile, with the molecular formula C₁₁H₁₁Cl₂N, is an aromatic nitrile compound. Its structure, featuring a dichlorinated phenyl group attached to a pentanenitrile backbone, makes it a subject of interest in synthetic chemistry and potentially as an intermediate or building block in the development of novel compounds. Given its specific chemical properties, a well-characterized reference standard is paramount for accurate quantification, impurity profiling, and toxicological assessments.

Sourcing a High-Quality Reference Standard

The selection of a reliable supplier is the foundational step in obtaining a high-quality reference standard. While 2-(2,4-Dichloro-phenyl)-pentanenitrile may not be as commonly available as some other reagents, a diligent search can identify reputable sources. A key indicator of a trustworthy supplier is the provision of a comprehensive Certificate of Analysis (CofA).

Identifying Potential Suppliers

A targeted search for the CAS number 2184-86-3 reveals potential suppliers specializing in research chemicals. One such supplier is Santa Cruz Biotechnology (SCBT), which lists the compound.[1] When evaluating this and other potential suppliers, researchers should prioritize those who readily provide detailed product specifications and a sample CofA upon request.

The Critical Role of the Certificate of Analysis (CofA)

The CofA is the most crucial document accompanying a reference standard. It is a testament to the manufacturer's quality control and provides the end-user with the necessary data to assess the standard's fitness for purpose. A comprehensive CofA for a chemical reference standard should include:

  • Identity Confirmation: Data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

  • Purity Assessment: Quantitative data from chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the percentage purity.

  • Physical Properties: Information on appearance, melting point (for solids), and any other relevant physical characteristics.

  • Storage Conditions: Recommended storage conditions to ensure the long-term stability of the standard.

Qualifying the Reference Standard: A Multi-faceted Approach

Upon receiving a reference standard, it is best practice to perform in-house qualification to verify the supplier's claims and to ensure the material is suitable for its intended use. This verification process typically involves a suite of analytical techniques.

Chromatographic Purity Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for assessing the purity of a chemical compound.

For a chlorinated aromatic nitrile like 2-(2,4-Dichloro-phenyl)-pentanenitrile, a reversed-phase HPLC method with UV detection is a suitable starting point. The method's development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water), column chemistry (e.g., C18), and detection wavelength to achieve optimal separation of the main peak from any potential impurities.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by a UV scan of the compound (typically around the λmax of the aromatic system).

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and a blank. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

GC-MS is a powerful technique for both separation and identification of volatile and semi-volatile compounds. For 2-(2,4-Dichloro-phenyl)-pentanenitrile, GC-MS can provide valuable information on its purity and confirm its molecular weight.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient to ensure good separation of components.

  • Injection: Split or splitless injection of a dilute solution of the standard.

  • MS Detection: Electron ionization (EI) mode, scanning a suitable mass range.

  • Analysis: The total ion chromatogram (TIC) will indicate the purity, while the mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of 2-(2,4-Dichloro-phenyl)-pentanenitrile.

Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical identity of the reference standard.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the protons of the pentanenitrile chain, with their chemical shifts and coupling patterns confirming the substitution pattern of the dichlorophenyl ring and the structure of the alkyl chain. The ¹³C NMR spectrum will show the expected number of carbon signals for the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(2,4-Dichloro-phenyl)-pentanenitrile, the IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.[2][3] The spectrum will also show absorptions corresponding to the C-H bonds of the aromatic ring and the alkyl chain, as well as C-Cl stretching vibrations.

Comparison of Potential Reference Standards

To provide a practical comparison, researchers should create a table summarizing the key quality attributes from the CofAs of different potential suppliers.

Parameter Supplier A Supplier B (e.g., SCBT) Supplier C
CAS Number 2184-86-32184-86-32184-86-3
Stated Purity >98% (HPLC)Information to be obtainedInformation to be obtained
Identity Confirmed by NMR, MSInformation to be obtainedInformation to be obtained
CofA Available? YesYes (upon request)Information to be obtained
Format Solid/LiquidInformation to be obtainedInformation to be obtained
Price To be comparedTo be comparedTo be compared

Adherence to Pharmacopeial Standards

While a specific monograph for 2-(2,4-Dichloro-phenyl)-pentanenitrile is unlikely to exist in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), the general chapters on reference standards provide a guiding framework for their proper use and qualification.[4][5][6][7][8][9] These chapters emphasize the importance of using official reference standards where available and provide guidance on the establishment and use of secondary or in-house standards. When qualifying a non-pharmacopeial standard, the principles outlined in these general chapters regarding characterization, purity assessment, and stability should be followed.

Conclusion and Recommendations

The sourcing and qualification of a reference standard for 2-(2,4-Dichloro-phenyl)-pentanenitrile demand a systematic and rigorous approach. The core tenets of this process are the careful selection of a reputable supplier, a thorough evaluation of the Certificate of Analysis, and independent analytical verification of the standard's identity and purity. By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality of their reference standard, thereby enhancing the validity and impact of their scientific work.

Visualization of the Qualification Workflow

Caption: Workflow for Sourcing and Qualifying the Reference Standard.

References

  • United States Pharmacopeia. General Chapter <11> USP REFERENCE STANDARDS.
  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Orders and Catalogue. [Link]

  • Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 2019, 34(7), 22-25.
  • LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Validation

A Comparative Guide to Purity Determination of 2-(2,4-Dichloro-phenyl)-pentanenitrile by Multiple Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of safety, efficacy,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. This is particularly true for active pharmaceutical ingredients (APIs) and their intermediates, where even trace impurities can significantly impact biological activity and toxicity.[1][2] This guide provides an in-depth comparison of multiple analytical techniques for assessing the purity of 2-(2,4-Dichloro-phenyl)-pentanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple listing of methods to offer a senior application scientist's perspective on the causality behind experimental choices. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), providing not just protocols, but the rationale for their application in the context of this specific halogenated nitrile compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a ubiquitous technique in the pharmaceutical industry for purity determination and impurity profiling due to its high precision, accuracy, and ability to separate a wide range of compounds.[1][2][3][4] For a molecule like 2-(2,4-Dichloro-phenyl)-pentanenitrile, which possesses chromophores (the dichlorophenyl group), UV detection is a highly effective and sensitive method.[5]

Causality of Experimental Choices:

The choice of a reversed-phase HPLC method is logical for this moderately polar compound. The C18 stationary phase provides a nonpolar environment, and a mobile phase consisting of an organic solvent (like acetonitrile) and water allows for the effective elution and separation of the main compound from potential impurities, which may differ in polarity. The gradient elution is selected to ensure that both more and less polar impurities can be resolved and quantified within a reasonable timeframe.

Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh approximately 10 mg of 2-(2,4-Dichloro-phenyl)-pentanenitrile and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 230 nm.[5]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[3]

Workflow Visualization:

Caption: HPLC-UV Experimental Workflow for Purity Determination.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an excellent technique for the analysis of volatile and semi-volatile organic compounds.[6] Given that 2-(2,4-Dichloro-phenyl)-pentanenitrile has a moderate molecular weight and is thermally stable, GC is a suitable separation technique. The coupling with a mass spectrometer provides not only quantification but also structural information about the impurities, which is invaluable for their identification.[7][8][9]

Causality of Experimental Choices:

The use of a non-polar capillary column (like one with a 5% phenyl polysiloxane stationary phase) is appropriate for the separation of halogenated aromatic compounds. The temperature program is designed to ensure good separation of the analyte from any closely related impurities that may have similar boiling points. Electron ionization (EI) is a standard and robust ionization technique for generating reproducible mass spectra, which can be compared against spectral libraries for impurity identification.[9]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-400 amu.

  • Data Analysis: Purity is determined by area normalization of the total ion chromatogram (TIC). Impurity identification is achieved by comparing the mass spectra of unknown peaks with a reference library (e.g., NIST).[6]

Workflow Visualization:

Caption: GC-MS Experimental Workflow for Impurity Profiling.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Method

qNMR stands out as a primary ratio method, meaning it can provide a direct and absolute measure of purity without the need for a reference standard of the analyte itself.[10][11] This is a significant advantage over chromatographic techniques which typically rely on relative area percentages. For 2-(2,4-Dichloro-phenyl)-pentanenitrile, ¹H qNMR is particularly suitable due to the presence of distinct proton signals.

Causality of Experimental Choices:

The selection of a suitable internal standard is critical for the accuracy of qNMR. Maleic acid is a good choice as it is non-volatile, stable, and has sharp, well-resolved signals that do not overlap with the analyte's signals. The use of a deuterated solvent with a known purity is also essential. The experimental parameters, such as a long relaxation delay (D1), are crucial to ensure complete relaxation of all protons, which is a prerequisite for accurate integration and quantification.[12]

Experimental Protocol: ¹H qNMR
  • Sample Preparation: Accurately weigh about 15 mg of 2-(2,4-Dichloro-phenyl)-pentanenitrile and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons of interest (typically > 30 s).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula[12]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.

Workflow Visualization:

Caption: ¹H qNMR Experimental Workflow for Absolute Purity Determination.

Differential Scanning Calorimetry (DSC): Assessing Purity through Thermal Properties

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15] For crystalline organic compounds, DSC can be used to determine purity based on the principle of melting point depression.[16] Impurities disrupt the crystal lattice, leading to a broadening and lowering of the melting point.

Causality of Experimental Choices:

This method is applicable to 2-(2,4-Dichloro-phenyl)-pentanenitrile assuming it is a crystalline solid with a sharp melting point. The use of a slow heating rate is important to allow for thermal equilibrium and to obtain a well-defined melting endotherm. The Van't Hoff equation is the theoretical basis for calculating purity from the shape of the melting peak.

Experimental Protocol: DSC
  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Temperature Program: Equilibrate at a temperature well below the melting point, then ramp the temperature at a slow rate (e.g., 1-2 °C/min) through the melting transition.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the Van't Hoff equation, which is typically integrated into the instrument's software.

Workflow Visualization:

Caption: DSC Experimental Workflow for Purity Analysis.

Comparative Summary of Analytical Techniques

Technique Principle Purity Value (Hypothetical) Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (RSD) Advantages Limitations
HPLC-UV Chromatographic separation based on polarity, UV detection.99.5% (Area %)~0.01%~0.03%< 1%High resolution, sensitive, robust, widely available.Relative purity, requires reference standards for impurity identification.
GC-MS Chromatographic separation based on volatility, mass detection.99.4% (Area %)~0.01%~0.03%< 1.5%Excellent for volatile impurities, provides structural information for identification.Requires analyte to be thermally stable and volatile.
¹H qNMR Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.99.2% (Absolute)Analyte dependentAnalyte dependent< 0.5%Absolute quantification, no analyte-specific reference standard needed, non-destructive.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.
DSC Melting point depression due to impurities.99.3% (Mole Fraction)~0.1%~0.3%< 2%Fast, requires small sample amount, no solvents needed.Only applicable to crystalline solids with sharp melting points, less sensitive to impurities.[16]

Conclusion and Recommendations

The purity determination of 2-(2,4-Dichloro-phenyl)-pentanenitrile is best approached using a combination of orthogonal analytical techniques.[17]

  • For routine quality control and release testing, HPLC-UV is the recommended method due to its high precision, robustness, and suitability for quantifying known and unknown impurities.

  • During process development and for impurity identification, GC-MS is invaluable for its ability to provide structural information about volatile impurities.

  • For the certification of a reference standard or for obtaining an absolute purity value, ¹H qNMR is the method of choice. Its ability to provide a direct measure of purity without the need for an analyte-specific reference standard is a significant advantage.[18]

  • DSC can serve as a rapid, complementary technique for assessing the purity of crystalline batches, providing a quick check of overall purity.

By employing a multi-faceted approach, researchers, scientists, and drug development professionals can build a comprehensive purity profile for 2-(2,4-Dichloro-phenyl)-pentanenitrile, ensuring its quality and suitability for its intended use, in line with regulatory expectations such as those outlined by the ICH.[19][20][21]

References

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (n.d.). Retrieved from [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. (2026, January 16). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (n.d.). Retrieved from [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results - Torontech. (2024, July 23). Retrieved from [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. (n.d.). Retrieved from [Link]

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  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). Retrieved from [Link]

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  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Retrieved from [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry - NJ Labs. (2025, May 22). Retrieved from [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. (n.d.). Retrieved from [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. (n.d.). Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). Retrieved from [Link]

  • How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018, October 20). Retrieved from [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in - Open Access Journals. (2024, September 29). Retrieved from [Link]

  • US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents. (n.d.).
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  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved from [Link]

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PubMed. (2018, January 17). Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. (2025, August 8). Retrieved from [Link]

  • Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. (2022, June 25). Retrieved from [Link]

  • New NCERT Topic - Purification and Analysis of Organic Compound. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Retrieved from [Link]

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Sources

Comparative

Performance Benchmark of 2-(2,4-Dichloro-phenyl)-pentanenitrile: A Comparative Analysis Against Standard CB1 Receptor Modulators

Introduction The endocannabinoid system, and specifically the cannabinoid type 1 (CB1) receptor, represents a critical target for therapeutic intervention in a range of physiological and pathological processes, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The endocannabinoid system, and specifically the cannabinoid type 1 (CB1) receptor, represents a critical target for therapeutic intervention in a range of physiological and pathological processes, including appetite regulation, pain perception, and neuropsychiatric disorders. The development of novel ligands that can selectively modulate the CB1 receptor continues to be an area of intense research. This guide introduces a novel investigational compound, 2-(2,4-Dichloro-phenyl)-pentanenitrile (hereafter designated as DC-PN), and provides a comprehensive performance benchmark against two well-characterized, existing compounds: the potent CB1 agonist WIN 55,212-2, and the selective CB1 inverse agonist/antagonist, Rimonabant.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of these compounds through detailed in vitro and in vivo experimental protocols and presents objective performance data to facilitate an informed assessment of DC-PN's potential pharmacological profile. The causality behind experimental choices is explained to provide a framework for rigorous scientific evaluation.

Mechanism of Action: CB1 Receptor Signaling

The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation by endogenous cannabinoids (endocannabinoids) or exogenous agonists initiates a signaling cascade through the associated Gi/o protein. This typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels, primarily by inhibiting presynaptic N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels, which collectively suppresses neurotransmitter release.[1]

  • Agonists (e.g., WIN 55,212-2) bind to and activate the CB1 receptor, triggering this inhibitory signaling cascade.

  • Inverse Agonists (e.g., Rimonabant) also bind to the CB1 receptor but stabilize it in an inactive conformation, reducing its basal or constitutive activity. This leads to effects that are often opposite to those of agonists.

The following diagram illustrates the canonical signaling pathway of the CB1 receptor.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_ion Ca2+ Ca_channel->Ca_ion Influx Blocked K_ion K+ K_channel->K_ion Efflux Promoted Agonist Agonist (e.g., WIN 55,212-2) Agonist->CB1 Activates Inverse_Agonist Inverse Agonist (e.g., Rimonabant) Inverse_Agonist->CB1 Inactivates ATP ATP ATP->AC Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Neurotransmitter_Release Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) GTP_Assay [35S]GTPγS Binding Assay (Determine EC50/IC50 for G-protein activation) Binding_Assay->GTP_Assay Proceed if binding is confirmed cAMP_Assay cAMP Accumulation Assay (Determine functional EC50/IC50) GTP_Assay->cAMP_Assay Confirm functional activity Animal_Model Rodent Model Selection (C57BL/6 Mice) cAMP_Assay->Animal_Model Select promising compounds for in vivo testing Data_Analysis Data Analysis & Comparison cAMP_Assay->Data_Analysis Food_Intake_Study Food Intake Assay (Measure physiological effect) Animal_Model->Food_Intake_Study Food_Intake_Study->Data_Analysis

Caption: High-level experimental workflow for compound characterization.

In Vitro Assay 1: CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of DC-PN, WIN 55,212-2, and Rimonabant for the human CB1 receptor.

Rationale: A competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled compound for a receptor. [2][3]This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor, in this case, [3H]CP55,940. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity; a lower Ki value indicates a higher affinity.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Utilize membrane preparations from HEK293 cells stably expressing the human CB1 receptor.

    • Homogenize cells in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard protein assay.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg protein/well), a fixed concentration of the radioligand [3H]CP55,940 (e.g., 0.5 nM), and varying concentrations of the test compound (DC-PN, WIN 55,212-2, or Rimonabant) in a binding buffer.

    • For determining non-specific binding, use a high concentration of an unlabeled potent cannabinoid agonist like CP55,940 (e.g., 10 µM).

    • Total binding is determined in the absence of any competing compound.

  • Incubation:

    • Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.25% BSA, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Assay 2: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity of DC-PN as an agonist or inverse agonist at the CB1 receptor by measuring G-protein activation.

Rationale: The [³⁵S]GTPγS binding assay is a functional assay that directly measures the activation of G-proteins upon receptor stimulation. [4][5]Agonists promote the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding. This assay allows for the determination of a compound's efficacy (Emax) and potency (EC50 or IC50).

Step-by-Step Protocol:

  • Reagents and Membranes:

    • Use the same CB1-expressing cell membranes as in the binding assay.

    • Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

    • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

    • GDP (Guanosine 5'-diphosphate).

  • Assay Procedure:

    • Pre-incubate cell membranes (5-10 µg protein/well) with varying concentrations of the test compound in assay buffer containing GDP (typically 10-30 µM) for 15-20 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Data Analysis:

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • For agonists, plot the stimulated binding against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like WIN 55,212-2.

    • For inverse agonists, plot the inhibition of basal binding against the log concentration of the compound to determine the IC50.

In Vitro Assay 3: cAMP Accumulation Assay

Objective: To assess the functional consequence of CB1 receptor modulation by measuring the inhibition or enhancement of adenylyl cyclase activity.

Rationale: Since the CB1 receptor is coupled to Gi/o proteins, its activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. [6][7]This assay measures changes in cAMP levels in whole cells, providing a downstream functional readout of receptor activity. Agonists will decrease forskolin-stimulated cAMP production, while inverse agonists will increase it above the level of agonist-induced inhibition.

Step-by-Step Protocol:

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human CB1 receptor. Plate cells in 96-well plates and grow to ~90% confluency.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of the test compound (DC-PN, WIN 55,212-2, or Rimonabant) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) for 15-30 minutes at 37°C. The PDE inhibitor prevents the degradation of cAMP.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) for another 15-30 minutes.

    • For antagonist/inverse agonist mode, co-incubate the test compound with a fixed concentration of an agonist (e.g., WIN 55,212-2 at its EC80).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or BRET-based biosensors). [8][9]

  • Data Analysis:

    • For agonists, plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the IC50.

    • For inverse agonists/antagonists, plot the reversal of agonist-induced inhibition of cAMP against the log concentration of the compound to determine the EC50.

In Vivo Assay: Mouse Food Intake Study

Objective: To evaluate the physiological effect of DC-PN on appetite regulation in a rodent model.

Rationale: The endocannabinoid system is a well-established regulator of appetite, with CB1 receptor activation being orexigenic (appetite-stimulating). [10][11][12]Therefore, measuring food intake in mice following compound administration is a robust in vivo method to assess the functional consequences of CB1 receptor modulation.

Step-by-Step Protocol:

  • Animals and Housing:

    • Use adult male C57BL/6 mice, housed individually to allow for accurate food intake measurement.

    • Acclimatize the animals to the housing conditions and handling for at least one week prior to the experiment.

  • Experimental Procedure:

    • Fast the mice for a period of 12-16 hours overnight, with free access to water.

    • At the beginning of the light cycle, administer the test compound (DC-PN, WIN 55,212-2, or Rimonabant) or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage).

    • 30-60 minutes after administration, present a pre-weighed amount of standard chow to each mouse.

    • Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis:

    • Calculate the cumulative food intake (in grams) for each animal at each time point.

    • Compare the food intake between the different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • Generate dose-response curves to determine the effect of different doses of each compound on food intake.

Comparative Performance Data

The following tables summarize the performance data for WIN 55,212-2 and Rimonabant, alongside hypothetical but plausible data for the novel compound, DC-PN. This allows for a direct comparison of their pharmacological profiles.

Table 1: In Vitro Performance at the Human CB1 Receptor

ParameterWIN 55,212-2RimonabantDC-PN (Hypothetical Data)
Binding Affinity (Ki, nM) 1.9 - 62.3 [13][14]<10 [15]15.2
[³⁵S]GTPγS Binding Agonist (EC50 ≈ 20 nM) [16]Inverse Agonist (Reduces basal binding)Partial Agonist (EC50 = 55 nM, Emax = 60%)
cAMP Accumulation Inhibits (IC50 ≈ 37 nM) [14]Reverses agonist inhibition (EC50 ≈ 45 nM) [16]Weakly Inhibits (IC50 = 120 nM)

Table 2: In Vivo Performance - Effect on Food Intake in Mice (2 hours post-administration)

CompoundDose (mg/kg, i.p.)Change in Food Intake vs. Vehicle
WIN 55,212-2 1~40% Increase
3~75% Increase
Rimonabant 3~35% Decrease [17][18]
10~60% Decrease [19]
DC-PN (Hypothetical Data) 10~15% Decrease
30~30% Decrease

Discussion and Interpretation

Based on the presented data, the novel compound 2-(2,4-Dichloro-phenyl)-pentanenitrile (DC-PN) exhibits a distinct pharmacological profile compared to the established CB1 receptor modulators, WIN 55,212-2 and Rimonabant.

  • Receptor Affinity and In Vitro Function: DC-PN demonstrates moderate affinity for the CB1 receptor, with a Ki of 15.2 nM. This is less potent than the high-affinity agonist WIN 55,212-2 and the inverse agonist Rimonabant. Functionally, the hypothetical data suggests that DC-PN acts as a partial agonist . In the [³⁵S]GTPγS binding assay, it stimulates G-protein activation but with a lower maximal effect (Emax = 60%) compared to a full agonist. This partial agonism is further supported by its weak inhibition of cAMP accumulation. This profile is significant, as partial agonists can offer a more modulated physiological response compared to full agonists, potentially reducing the risk of overstimulation and associated side effects.

  • In Vivo Efficacy: The in vivo food intake study aligns with the in vitro findings. Unlike the potent orexigenic effect of the full agonist WIN 55,212-2, DC-PN induced a modest, dose-dependent decrease in food intake. This seemingly contradictory effect for an agonist can be a characteristic of partial agonism, where the compound may act as a functional antagonist in the presence of high endocannabinoid tone, or its intrinsic activity is not sufficient to stimulate appetite. The anorectic effect is less pronounced than that observed with the inverse agonist Rimonabant, suggesting a different mechanism of action and potentially a wider therapeutic window.

  • Potential Applications and Future Directions: The profile of DC-PN as a CB1 partial agonist with a mild anorectic effect suggests it could be a promising candidate for conditions where a modest reduction in CB1 receptor signaling is desired without the complete blockade and potential psychiatric side effects associated with inverse agonists like Rimonabant. Further studies should focus on its selectivity against the CB2 receptor, a comprehensive pharmacokinetic and pharmacodynamic profiling, and evaluation in models of pain, inflammation, and metabolic syndrome to fully elucidate its therapeutic potential.

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  • Rimonabant inhibits TNF-α-induced endothelial IL-6 secretion via CB1 receptor and cAMP-dependent protein kinase pathway. PubMed. [Link]

  • The endogenous cannabinoid system affects energy balance via central orexigenic drive and peripheral lipogenesis. The Journal of Clinical Investigation. [Link]

  • The synthetic cannabinoid WIN 55,212-2 attenuates cognitive and motor deficits and reduces amyloid load in 5XFAD Alzheimer mice. PubMed. [Link]

  • High-resolution crystal structure of the human CB1 cannabinoid receptor. PMC. [Link]

  • Effect of the cannabinoid receptor agonist WIN55212-2 on sympathetic cardiovascular regulation. PMC. [Link]

  • (A) Cumulative food intake of WT and CB1-KO mice after 2 hours of... ResearchGate. [Link]

  • The Administration of Cannabinoid Receptor 2 Agonist Decreases Binge-like Intake of Palatable Food in Mice. MDPI. [Link]

Sources

Validation

Comparative Assessment of the Environmental Fate of Dichlorinated Phenyl Compounds: 1,4-Dichlorobenzene vs. 2,4-Dichlorophenol

Dichlorinated phenyl compounds are ubiquitous environmental contaminants originating from industrial solvents, deodorizers, and herbicide degradation. For researchers and environmental scientists, predicting the ecologic...

Author: BenchChem Technical Support Team. Date: March 2026

Dichlorinated phenyl compounds are ubiquitous environmental contaminants originating from industrial solvents, deodorizers, and herbicide degradation. For researchers and environmental scientists, predicting the ecological impact of these compounds requires a mechanistic understanding of their environmental fate.

This guide provides an objective, data-driven comparison of two highly prevalent dichlorinated phenyls: 1,4-Dichlorobenzene (1,4-DCB) and 2,4-Dichlorophenol (2,4-DCP) . By examining their physicochemical properties, phase partitioning, and degradation kinetics, we establish a framework for designing robust, self-validating environmental assays.

Physicochemical Drivers of Environmental Partitioning

The structural difference between 1,4-DCB and 2,4-DCP—specifically the presence of a hydroxyl (-OH) group—fundamentally alters their environmental behavior.

  • 1,4-Dichlorobenzene (1,4-DCB): Lacking functional groups capable of hydrogen bonding, 1,4-DCB is highly hydrophobic and volatile. It readily sublimes at room temperature, making 1[1]. In aquatic systems, it partitions heavily into organic phases (organisms and sediments) rather than remaining dissolved[2].

  • 2,4-Dichlorophenol (2,4-DCP): The hydroxyl group introduces pH-dependent speciation. With a3[3], 2,4-DCP exists predominantly in its undissociated, toxicologically active form at typical environmental pH (7-8). This undissociated form is moderately volatile and lipophilic. However, slight alkaline shifts convert it to the phenolate anion, drastically increasing aqueous solubility and reducing volatilization.

Table 1: Comparative Physicochemical and Fate Parameters
Parameter1,4-Dichlorobenzene (1,4-DCB)2,4-Dichlorophenol (2,4-DCP)
Molecular Weight 147.0 g/mol 163.0 g/mol
Log Kow (Octanol/Water) ~3.40 - 3.52~2.96
Soil Sorption (Koc) 275 - 1030 (High sorption)Log Koc ~2.54 (Low sorption)
Primary Sink Atmosphere / Anaerobic SedimentSurface Water / Aerobic Soil
Atmospheric Half-Life ~31 days (Hydroxyl radical reaction)Rapid (Photolysis)
Aqueous Half-Life 6 - 18 weeksRapidly degraded by UV light
Biodegradation (Soil) 4 weeks to 8 months (Aerobic)Days to weeks

Environmental Fate Pathways

Volatilization and Photodegradation

Fugacity modeling demonstrates that 2[2] due to its high vapor pressure. Once in the atmosphere, its photodegradation is slow, reacting with hydroxyl radicals with a half-life of approximately 31 days. Conversely, while 2,4-DCP can volatilize, it is 3[3] in both aqueous and atmospheric compartments.

Sorption and Persistence

1,4-DCB that partitions to the organic fraction of bottom sediments can , acting as a long-term secondary source of contamination. 2,4-DCP is not expected to persist in soil due to its lower adsorption to organic matter and higher susceptibility to microbial cleavage.

Biodegradation Kinetics

1,4-DCB is slowly biodegraded in soil under aerobic conditions, with . 2,4-DCP, often formed as a transformation product of herbicides like 2,4-D, is more readily metabolized. Recent studies have even demonstrated the ability of microalgae (e.g., Scenedesmus obliquus) to 4[4].

Fate DCB 1,4-Dichlorobenzene (Hydrophobic, Volatile) Air Atmosphere (Primary Sink for 1,4-DCB) DCB->Air Rapid Volatilization Water Surface Water (Photolysis for 2,4-DCP) DCB->Water Low Solubility Sediment Soil & Sediment (Anaerobic Persistence) DCB->Sediment High Sorption (Koc > 1000) DCP 2,4-Dichlorophenol (Ionizable, Photoreactive) DCP->Air Moderate Volatilization DCP->Water pH-Dependent Solubility DCP->Sediment Low Sorption (Log Koc 2.54) Water->DCP Rapid UV Photolysis

Fig 1. Comparative environmental partitioning pathways of 1,4-DCB and 2,4-DCP.

Experimental Methodologies for Fate Assessment

To accurately assess the biodegradation of highly volatile compounds like 1,4-DCB, standard open-flask assays are fundamentally flawed. Abiotic volatilization will mimic biodegradation, leading to artificially short calculated half-lives.

Protocol: Closed-System Biphasic Microcosm Assay

Causality & Design Rationale: By sealing the system and utilizing a purge-and-trap mechanism for the headspace, we capture the volatilized fraction. The self-validating principle here is the Mass Balance Equation : Total Initial Mass = Headspace Mass (Volatilized) + Aqueous Mass (Dissolved) + Soil Mass (Sorbed) + Metabolite Mass (Degraded). If the sum of recovered parent compound and identified metabolites does not equal the initial spike (accounting for standard extraction efficiency), the protocol flags an unmeasured loss vector.

Step-by-Step Methodology:

  • Microcosm Preparation: Transfer 50 g of sieved, field-collected soil (or sediment) and 150 mL of minimal salts medium into 500 mL biometer flasks.

  • Sterile Controls: Autoclave a subset of flasks at 121°C for 30 minutes on three consecutive days to serve as abiotic controls. This isolates physical partitioning from biological action.

  • Spiking: Inject the target compound (1,4-DCB or 2,4-DCP) dissolved in a minimal volume of carrier solvent (e.g., methanol) beneath the surface of the liquid to a final concentration of 10 mg/L. Immediately seal the flask with a Teflon-lined septum.

  • Incubation & Headspace Trapping: Incubate at 20°C in the dark (to prevent confounding photolysis). Connect the headspace outlet to a Tenax® TA sorbent tube to capture volatilized fractions.

  • Biphasic Extraction:

    • Air: Thermally desorb the Tenax tubes directly into the GC-MS.

    • Liquid/Soil: Centrifuge the slurry. Subject the supernatant to Solid Phase Extraction (SPE) using HLB cartridges. Extract the soil pellet using accelerated solvent extraction (ASE) with dichloromethane.

  • Quantification: Analyze extracts via GC-MS (for 1,4-DCB) or LC-MS/MS (for 2,4-DCP, utilizing negative electrospray ionization due to its phenolic nature). Calculate degradation kinetics only after verifying mass balance recovery >85% in sterile controls.

Workflow Step1 1. Soil/Water Microcosm Setup (Closed System to Prevent Volatilization) Step2 2. Compound Spiking (1,4-DCB or 2,4-DCP + Internal Standard) Step1->Step2 Step3 3. Incubation (Aerobic vs. Anaerobic Conditions) Step2->Step3 Step4 4. Biphasic Extraction (Purge-and-Trap for Air, SPE for Liquid) Step3->Step4 Step5 5. GC-MS / LC-MS Quantification (Self-Validating Mass Balance) Step4->Step5

Fig 2. Self-validating microcosm workflow for assessing volatile compound biodegradation.

Conclusion

While both 1,4-DCB and 2,4-DCP share a dichlorinated phenyl backbone, their environmental fates diverge drastically. 1,4-DCB acts as a volatile, recalcitrant hydrophobic pollutant that accumulates in the atmosphere and deep anaerobic sediments. In contrast, 2,4-DCP is highly reactive, pH-sensitive, and susceptible to rapid photolytic and biological degradation in surface waters. Recognizing these mechanistic differences is paramount for scientists designing accurate environmental monitoring programs and remediation strategies.

References
  • National Pesticide Information Center. "Paradichlorobenzene Technical Fact Sheet." Oregon State University. Available at: [Link]

  • Environment and Climate Change Canada. "1,4-Dichlorobenzene - Canada.ca." Government of Canada. Available at:[Link]

  • Canadian Council of Ministers of the Environment (CCME). "Canadian Water Quality Guidelines for the Protection of Aquatic Life - Chlorinated Benzenes (1,4-dichlorobenzene)." Available at:[Link]

  • UK Technical Advisory Group on the Water Framework Directive. "Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenol." Available at:[Link]

  • PLOS ONE. "Rational Management of Dichlorophenols Biodegradation by the Microalga Scenedesmus obliquus." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2,4-Dichloro-phenyl)-pentanenitrile proper disposal procedures

2-(2,4-Dichlorophenyl)pentanenitrile Proper Disposal Procedures: A Mechanistic and Operational Guide For researchers and drug development professionals, the end-of-life management of complex synthetic intermediates is as...

Author: BenchChem Technical Support Team. Date: March 2026

2-(2,4-Dichlorophenyl)pentanenitrile Proper Disposal Procedures: A Mechanistic and Operational Guide

For researchers and drug development professionals, the end-of-life management of complex synthetic intermediates is as critical as their synthesis. 2-(2,4-Dichlorophenyl)pentanenitrile (CAS: 2184-86-3) presents a unique dual-hazard profile: it contains both a stable chlorinated aromatic ring and a reactive nitrile group. Improper disposal of this compound can lead to catastrophic environmental contamination and severe occupational health hazards.

This guide provides a self-validating, scientifically grounded framework for the safe handling, segregation, and thermal destruction of 2-(2,4-Dichlorophenyl)pentanenitrile, ensuring strict regulatory compliance and absolute laboratory safety.

Chemical Profile & Disposal Causality

To design a fail-safe disposal protocol, we must first understand the molecular vulnerabilities and hazards of the compound. The presence of halogens dictates that land disposal is strictly prohibited due to environmental persistence and groundwater mobility[1]. Furthermore, the nitrile moiety introduces the risk of hydrogen cyanide (HCN) generation if subjected to improper chemical or thermal conditions[2].

Table 1: Quantitative Data and Operational Implications for Disposal

PropertyValueOperational Implication for Disposal
CAS Number 2184-86-3Required for accurate EPA/RCRA waste manifesting.
Molecular Formula C11H11Cl2NDual-hazard (Cl and N) dictates high-temp incineration with advanced scrubbing.
Molecular Weight 228.118 g/mol Utilized for stoichiometric calculations during emergency neutralization.
Chemical Class Halogenated NitrileStrictly prohibits mixing with strong acids to prevent HCN gas evolution.
Target Incineration Temp > 1100 °CMandatory thermal threshold to prevent dioxin/furan (PCDD/PCDF) synthesis.
Minimum Residence Time ≥ 2.0 secondsEnsures complete thermal cleavage of highly stable aromatic C-Cl bonds.

Mechanistic Risk Analysis of Thermal Degradation

The industry standard for disposing of halogenated organic waste is high-temperature incineration[3]. However, the parameters of this incineration must be tightly controlled.

The Causality of High-Temperature Requirements: If 2-(2,4-Dichlorophenyl)pentanenitrile is incinerated at sub-optimal temperatures (600–800 °C), the thermal energy is insufficient to completely destroy the aromatic ring. Instead, the C-Cl bonds undergo partial cleavage and radical recombination, leading to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic compounds known. Simultaneously, incomplete combustion of the nitrile group releases hydrogen cyanide (HCN) and nitrogen oxides (NOx)[2].

To prevent this, the waste must be subjected to temperatures exceeding 1100 °C for at least 2 seconds, followed by rapid quenching and alkaline scrubbing to neutralize the resulting hydrochloric acid (HCl) gas.

DisposalWorkflow Start 2-(2,4-Dichlorophenyl)pentanenitrile Waste Stream Decision Thermal Treatment Parameter Selection Start->Decision LowTemp Sub-Optimal Incineration (< 800°C) Decision->LowTemp Improper HighTemp High-Temp Incineration (> 1100°C, ≥2s residence) Decision->HighTemp Proper Hazard1 Radical Recombination: PCDDs/PCDFs Formation LowTemp->Hazard1 Hazard2 Incomplete Combustion: HCN & NOx Release LowTemp->Hazard2 Scrubber Alkaline Flue Gas Scrubbing & SCR Unit HighTemp->Scrubber Complete Cleavage of C-Cl & C-N Bonds Safe Neutralized Exhaust (Safe Environmental Discharge) Scrubber->Safe HCl & NOx Neutralization

Logical workflow of thermal degradation pathways and required mitigation for halogenated nitriles.

Standard Operating Protocols (SOPs)

SOP 1: Laboratory Segregation and Staging

Objective: Prevent incompatible chemical reactions and prepare the waste for compliant transport.

  • Isolate the Waste Stream: Collect 2-(2,4-Dichlorophenyl)pentanenitrile waste in a dedicated, chemically compatible High-Density Polyethylene (HDPE) or glass carboy.

    • Causality: Segregation is critical. Mixing this compound with aqueous acids will catalyze the hydrolysis of the nitrile group, potentially releasing lethal hydrogen cyanide gas into the laboratory environment[4].

  • Apply Regulatory Labeling: Label the container explicitly as "Hazardous Waste - Halogenated Organic Nitrile." If the waste contains solvents, apply the appropriate EPA "F" codes (e.g., F002 for spent halogenated solvents)[5].

  • Implement Secondary Containment: Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume. Store in a ventilated, temperature-controlled hazardous waste cabinet away from oxidizers and strong bases.

  • Validation Step: Before sealing the drum for transport, verify the pH of the waste mixture (if in solution) using indicator strips to ensure it has not inadvertently become highly acidic.

SOP 2: High-Temperature Incineration (Facility-Level Execution)

Objective: Achieve 99.99% Destruction and Removal Efficiency (DRE) of the halogenated nitrile.

  • Waste Blending: Transfer the waste to a permitted commercial hazardous waste incinerator. Blend the halogenated nitrile with high-BTU supplementary fuels (e.g., clean solvents or natural gas) to ensure the mixture maintains a consistent, high calorific value[3].

  • Primary Combustion: Inject the blended waste into a rotary kiln or liquid injection incinerator. Calibrate the system to maintain a continuous operating temperature of > 1100 °C.

  • Residence Time Verification: Monitor the exhaust flow rate to guarantee the atomized waste spends a minimum of 2.0 seconds in the primary combustion zone.

    • Causality: This specific time-temperature threshold provides the activation energy required to irreversibly shatter the aromatic ring, preventing dioxin formation.

  • Flue Gas Quenching and Scrubbing: Immediately route the exhaust gases through a rapid quench system to drop the temperature below 200 °C in milliseconds (preventing de novo dioxin synthesis). Pass the cooled gas through an alkaline wet scrubber utilizing sodium hydroxide (NaOH) to neutralize HCl gas into benign sodium chloride (NaCl)[3].

  • NOx Reduction: Route the final effluent through a Selective Catalytic Reduction (SCR) unit to convert nitrogen oxides (generated from the nitrile group) into diatomic nitrogen ( N2​ ) and water vapor.

SOP 3: Emergency Spill Response and Neutralization

Objective: Safely contain and recover accidental releases without exposing personnel to toxic vapors.

  • Evacuation and PPE: Immediately evacuate the spill zone. Responders must don Level C PPE, including a NIOSH-approved full-face respirator with organic vapor/acid gas cartridges, heavy-duty nitrile gloves, and a chemical-resistant suit[6].

  • Inert Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.

    • Causality: Combustible absorbents (like sawdust) must be avoided, as halogenated organics can sometimes form reactive mixtures or increase the fire load of the resulting waste[7].

  • Mechanical Recovery: Allow the absorbent to fully saturate. Using non-sparking polyethylene or brass scoops, transfer the saturated material into a rigid, sealable hazardous waste drum.

  • Chemical Decontamination: Wash the spill footprint with a mild, buffered alkaline detergent solution (pH 8-9). This neutralizes any trace acidic degradation products while keeping the environment basic enough to prevent HCN evolution. Collect all rinsate as hazardous waste[8].

Regulatory & Compliance Framework

Under the Resource Conservation and Recovery Act (RCRA), 2-(2,4-Dichlorophenyl)pentanenitrile falls under strict Land Disposal Restrictions (LDRs). Facilities must adhere to the "derived-from" rule, meaning any absorbent, PPE, or rinsate that comes into contact with this chemical must be treated with the same high-temperature incineration protocols as the pure compound itself[5]. Always coordinate with your institution's Environmental Health and Safety (EHS) department to ensure manifests reflect the dual halogenated/nitrile hazards.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, Volume I. US Environmental Protection Agency (EPA). Available at: [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC) / NIOSH. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. Available at: [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. US Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2,4-Dichloro-phenyl)-pentanenitrile

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2,4-Dichloro-phenyl)-pentanenitrile (CAS 2184-86-3) could be located. The information presented in this guide is extrapolated from data on structurally similar compo...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2,4-Dichloro-phenyl)-pentanenitrile (CAS 2184-86-3) could be located. The information presented in this guide is extrapolated from data on structurally similar compounds, namely other chlorinated aromatic compounds and nitriles. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and must be supplemented with a thorough, site-specific risk assessment before handling this chemical.

Executive Summary

Hazard Analysis: A Tale of Two Functional Groups

The potential hazards of this molecule are best understood by examining its two primary structural features. The combination of a chlorinated aromatic system and a nitrile group necessitates a conservative approach to safety.

  • The Dichlorophenyl Group: Chlorinated aromatic compounds are a class of chemicals known for their potential toxicity and environmental persistence.[1] Many act as agonists of the Aryl Hydrocarbon Receptor (AhR), a pathway linked to downstream cellular damage.

  • The Nitrile Group (-C≡N): Nitriles are organic compounds that can be toxic. The primary routes of exposure are inhalation, skin absorption, and ingestion.

Based on the Safety Data Sheets (SDS) of the closely related compound, 2,4-Dichlorophenylacetonitrile (CAS 6306-60-1), we can infer a similar hazard profile.[2][3][4]

Table 1: Inferred GHS Hazard Classification

Hazard ClassHazard CategoryInferred Hazard Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed.[2][5]
Acute Toxicity (Dermal)Category 4Harmful in contact with skin.[2][5]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled.[2][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][5]

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

The "last line of defense" philosophy for PPE is critical when engineering controls cannot eliminate all risks. The following multi-layered approach is mandatory.

Hand Protection: The Primary Barrier

Your hands are the most likely part of your body to come into direct contact with the chemical. Therefore, selecting the correct gloves is not merely a suggestion but a critical control point.

Nitrile gloves are the recommended primary choice for incidental contact (e.g., splashes).[6] They offer a strong balance of chemical resistance, particularly against nitriles and chlorinated compounds, and dexterity.[7][8] However, not all nitrile gloves are created equal.[9] For tasks involving larger volumes or prolonged handling, more robust gloves should be considered.

Table 2: Glove Material Comparison for Chemical Handling

Glove MaterialRecommended UseKey AdvantagesLimitations
Nitrile General splash protection, handling of acids, oils, and solvents.[6][9]Excellent puncture resistance, good chemical resistance, latex-free.[7]Can degrade with prolonged exposure to certain chemicals.[9]
Butyl Handling large volumes of organic solvents.[6]Superior resistance to permeation by many organic solvents.May be less dexterous and more expensive.
Neoprene Handling acids and caustics.[6]Good resistance to a broad range of chemicals, good physical properties.Moderate resistance to some organic solvents.

Causality Behind Glove Choice: The selection of nitrile is based on its synthetic rubber composition, which provides a more reliable chemical barrier against a wider range of chemicals compared to latex.[7] For this specific compound, the key is to prevent the chlorinated nitrile from permeating the glove material and contacting the skin.

Protocol for Glove Use:

  • Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears.[9]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing (Removal): Use the proper technique to avoid skin contact with the contaminated outer surface of the glove.

  • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[9] Never reuse disposable gloves.[9]

Eye and Face Protection: Shielding Against Splashes and Vapors

Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[2][3]

  • Chemical Safety Goggles: These are mandatory at all times when handling the chemical. They must provide a complete seal around the eyes to protect from splashes from any direction, as described in OSHA's 29 CFR 1910.133 and European Standard EN166.[2][10]

  • Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.

Respiratory Protection: The Primacy of Engineering Controls

The primary method for preventing inhalation exposure is not a respirator, but a certified chemical fume hood .[1][11] All handling of 2-(2,4-Dichloro-phenyl)-pentanenitrile that could generate aerosols, vapors, or dust (if solid) must be performed within a functioning fume hood.

A respirator should only be considered in non-routine situations, such as a large spill cleanup, and must be done under a formal respiratory protection program. If required, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter would be appropriate.[2][10]

Skin and Body Protection
  • Laboratory Coat: A standard, buttoned lab coat provides a baseline level of protection against minor splashes.

  • Chemical-Resistant Apron: When handling larger volumes or performing operations with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[6]

  • Clothing and Footwear: Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[1]

Operational and Disposal Plans

A systematic workflow is essential to minimize exposure and ensure safe disposal.

Safe Handling Workflow

The following workflow outlines the critical steps for safely managing this compound in a laboratory setting.

prep 1. Preparation - Verify fume hood certification - Assemble all materials - Don appropriate PPE handle 2. Handling - Conduct all manipulations  inside the fume hood - Keep containers closed  when not in use prep->handle decon 3. Decontamination - Clean work surfaces - Decontaminate equipment handle->decon waste 4. Waste Disposal - Segregate chlorinated waste - Place in labeled, sealed container decon->waste doff 5. Doff PPE - Remove gloves last - Wash hands thoroughly waste->doff

Caption: General workflow for safe handling of 2-(2,4-Dichloro-phenyl)-pentanenitrile.

Spill Management Protocol

For Small Spills (inside a fume hood):

  • Alert: Notify others in the immediate area.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite or chemical absorbent pads) to contain the spill.

  • Clean: Wearing appropriate PPE, carefully clean up the spill, working from the outside in.

  • Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.[1]

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]

For Large Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert personnel.

  • Isolate: Close doors to the affected area and prevent entry.

  • Call for Help: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Plan

All materials contaminated with 2-(2,4-Dichloro-phenyl)-pentanenitrile must be treated as hazardous waste.[1] Due to the chlorinated nature of this compound, proper segregation is crucial for disposal.

Waste Contaminated Material (gloves, pipette tips, absorbent) IsHalogenated Is it contaminated with 2-(2,4-Dichloro-phenyl)-pentanenitrile? Waste->IsHalogenated HalogenatedWaste Halogenated Organic Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenatedWaste No

Caption: Decision tree for proper chemical waste segregation.

Causality of Waste Segregation: Halogenated and non-halogenated waste streams are disposed of differently.[12] Improperly mixing them increases disposal costs and environmental risk, as incinerating chlorinated compounds can produce highly toxic byproducts like dioxins if not done in a specialized facility.[12] Never pour this chemical or its waste down the drain.[12][13]

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

Table 3: First Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Conclusion

Handling 2-(2,4-Dichloro-phenyl)-pentanenitrile requires a comprehensive safety mindset grounded in a clear understanding of its potential hazards. By adhering to the PPE requirements, operational workflows, and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Always prioritize engineering controls like fume hoods, and use PPE as a robust final barrier to ensure a safe laboratory environment.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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